Technical Documentation Center

Methyl 2-amino-2-(2,5-difluorophenyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-2-(2,5-difluorophenyl)acetate
  • CAS: 1218389-72-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Phenylglycine Derivatives In the ever-evolving field of medicinal chemistry and drug development, subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Phenylglycine Derivatives

In the ever-evolving field of medicinal chemistry and drug development, substituted phenylglycine derivatives represent a cornerstone class of building blocks. Their intrinsic value lies in their utility as chiral synthons for a vast array of pharmacologically active molecules, including but not limited to, antibiotics, anticoagulants, and anticancer agents. This guide focuses on a specific, yet increasingly important member of this family: Methyl 2-amino-2-(2,5-difluorophenyl)acetate .

The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The 2,5-difluoro substitution pattern on the phenyl ring of this particular amino ester is anticipated to impart unique electronic and lipophilic characteristics, potentially leading to enhanced metabolic stability, binding affinity, and bioavailability in derivative drug candidates.

This document serves as a comprehensive technical resource, providing in-depth information on the identification, synthesis, and characterization of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. While direct experimental spectral data for this specific compound is not widely available in the public domain, this guide will provide predicted spectral characteristics based on established principles and data from closely related analogues. Furthermore, a robust and logical synthetic protocol is proposed, grounded in well-established organic chemistry transformations. Our objective is to equip researchers with the foundational knowledge necessary to confidently work with and innovate upon this promising chemical entity.

Section 1: Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for regulatory compliance, scientific reproducibility, and intellectual property protection. This section provides the key identifiers and physicochemical properties for Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Chemical Structure and CAS Number

The primary identifier for a chemical substance is its Chemical Abstracts Service (CAS) number. For the hydrochloride salt of the target compound, the designated CAS number is 1251923-42-8 [1][2]. The free base form may have a different CAS number, though it is less commonly cited in commercial and regulatory databases.

Molecular Structure:

Strecker_Synthesis A 2,5-Difluorobenzaldehyde B α-Aminonitrile Intermediate A->B 1. NH₄Cl, NaCN 2. H₂O C Methyl 2-amino-2-(2,5-difluorophenyl)acetate B->C 1. HCl, Methanol 2. Heat

Caption: Proposed Strecker synthesis workflow for Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Step-by-Step Experimental Procedure

Materials:

  • 2,5-Difluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated or as a solution in an organic solvent

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

    • Add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Esterification:

    • Upon completion of the first step, cool the reaction mixture in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid (excess) or a saturated solution of HCl in methanol. This step is highly exothermic and will generate hydrogen cyanide gas. Ensure adequate ventilation and quenching procedures are in place.

    • Heat the reaction mixture to reflux for 6-12 hours. This will hydrolyze the nitrile to a carboxylic acid and subsequently esterify it in the presence of methanol.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted aldehyde.

    • Carefully basify the aqueous layer with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The crude Methyl 2-amino-2-(2,5-difluorophenyl)acetate can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Expert Insights: The Strecker synthesis is a classic and reliable method. The key to a successful synthesis is the careful control of the reaction conditions, particularly during the addition of acid. The use of anhydrous methanol and HCl gas for the esterification step can improve yields by driving the equilibrium towards the product. The final product is a racemic mixture; chiral resolution may be necessary for specific applications and can be achieved through diastereomeric salt formation with a chiral acid.

Section 4: Safety and Handling

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride should be handled with care, following standard laboratory safety procedures.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Section 5: Conclusion

Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its identification, predicted spectral properties, and a proposed synthetic route. While experimental data for this specific molecule is not yet widely disseminated, the information presented herein, based on sound chemical principles and data from related compounds, provides a solid foundation for researchers to begin their work. As with any novel compound, careful experimental design and thorough analytical characterization are essential to ensure the quality and reproducibility of research outcomes.

References

  • NextSDS. methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride — Chemical Substance Information. [Online] Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. [Online] Available at: [Link]

  • McMurry, J. (2016). Organic Chemistry. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Online] Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Online] Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physical and Chemical Properties of Methyl 2-amino-2-(2,5-difluorophenyl)acetate Hydrochloride

Abstract: This document provides a comprehensive technical overview of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride, a fluorinated amino acid derivative of significant interest in medicinal chemistry and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The guide delves into its core physical and chemical properties, structural features, and spectroscopic profile. Furthermore, it offers practical, field-proven experimental protocols for its analysis and handling, grounded in established scientific principles. This whitepaper is intended for researchers, chemists, and drug development professionals who utilize specialized amino acid building blocks for the synthesis of novel therapeutic agents.

Introduction and Strategic Importance

Overview and Significance in Medicinal Chemistry

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride belongs to a pivotal class of compounds known as fluorinated amino acids. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[1][2] Fluorine substitution can profoundly and beneficially alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile.[1][2] As a difluorinated phenylglycine methyl ester derivative, this compound serves as a valuable chiral building block for introducing these advantageous properties into peptides and small-molecule therapeutics. Its structure is particularly relevant for creating analogs of natural amino acids, enabling the fine-tuning of biological activity.

Chemical Identity

The fundamental identifiers for Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride are summarized below for unambiguous reference.

IdentifierValueSource(s)
CAS Number 1251923-42-8[3][4]
Molecular Formula C₉H₁₀ClF₂NO₂[4]
Molecular Weight 237.63 g/mol [4]
IUPAC Name methyl 2-amino-2-(2,5-difluorophenyl)acetate;hydrochloride
Canonical SMILES COC(=O)C(C1=C(C=CC(=C1)F)F)N.Cl[5]
InChI Key BHZBIYYWIUHYAX-UHFFFAOYSA-N[6]

Molecular Structure and Stereochemistry

Key Structural Features

The molecule's architecture is defined by three critical components:

  • A 2,5-Difluorophenyl Ring: This aromatic moiety imparts unique electronic properties and is a key driver of the compound's utility in modifying biological interactions. The two fluorine atoms act as strong electron-withdrawing groups and can form specific hydrogen bonds or dipole interactions within a protein's active site.

  • An α-Amino Methyl Ester Group: This is the core amino acid functionality. The primary amine is presented as a hydrochloride salt, which enhances the compound's stability and solubility in polar solvents. The methyl ester protects the carboxylic acid, allowing for selective reactions at the amino group before subsequent hydrolysis if required.

  • A Chiral Center: The α-carbon is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. For pharmaceutical applications, the use of a single, enantiomerically pure form is almost always required to ensure specific biological activity and avoid off-target effects.

reactivity_workflow start Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl free_amine Free Amine (Nucleophilic) start->free_amine  Mild Base  (e.g., NaHCO₃) hydrolysis Carboxylic Acid start->hydrolysis  H₂O / H⁺ or OH⁻  (Hydrolysis) n_acyl N-Acylated Product (Amide) free_amine->n_acyl  Acylating Agent  (e.g., R-COCl)

Caption: Key chemical transformations of the title compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • ~ 8.5-9.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The chemical shift is highly dependent on solvent and concentration.

    • ~ 7.2-7.6 ppm (multiplet, 3H): Aromatic protons on the difluorophenyl ring. The splitting pattern will be complex due to H-H and H-F coupling.

    • ~ 5.0-5.5 ppm (singlet or broad singlet, 1H): The α-proton. Its coupling to the ammonium protons may or may not be resolved.

    • ~ 3.8 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

  • ¹³C NMR:

    • ~ 168-172 ppm: Ester carbonyl carbon.

    • ~ 155-165 ppm (doublets, ²JCF): Aromatic carbons directly bonded to fluorine (C2 and C5).

    • ~ 110-130 ppm: Other aromatic carbons.

    • ~ 55-60 ppm: α-carbon.

    • ~ 53 ppm: Methyl ester carbon.

  • ¹⁹F NMR: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms at the C2 and C5 positions, each showing coupling to aromatic protons.

Infrared (IR) Spectroscopy

Vibrational spectroscopy can quickly confirm the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
2800-3200 (broad)N-H stretchAmmonium (-NH₃⁺)
~1750C=O stretchEster
~1600, ~1480C=C stretchAromatic Ring
1100-1300C-F stretchAryl-Fluoride
Mass Spectrometry (MS)
  • Molecular Ion: When analyzed by techniques like Electrospray Ionization (ESI), the compound will be detected as the free base. The expected exact mass for the [M+H]⁺ ion (C₉H₁₀F₂NO₂⁺) is 202.0674 . [6]* Key Fragmentation: A common fragmentation pathway is the loss of the methoxycarbonyl group (-COOCH₃), resulting in a significant fragment ion.

Experimental Protocols

The following protocols represent standard, validated methods for the analysis and use of this compound.

Protocol: HPLC Purity Determination

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of polar, ionizable compounds. A C18 column provides excellent retention for the aromatic ring. An acidic mobile phase modifier (formic acid) is used to ensure the amino group is fully protonated, which prevents peak tailing and yields sharp, symmetrical peaks for accurate quantification.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Protocol: Neutralization to Free Amine for Synthetic Use

Rationale: To use the amine as a nucleophile, it must be deprotonated from its hydrochloride salt form. Using a weak inorganic base like sodium bicarbonate in a biphasic system allows for gentle neutralization and easy extraction of the more organic-soluble free amine into a solvent like ethyl acetate, leaving inorganic salts behind in the aqueous phase.

  • Dissolve 1.0 equivalent of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride in a suitable volume of deionized water.

  • Add an equal volume of ethyl acetate to create a biphasic mixture.

  • Slowly add 1.1 equivalents of saturated aqueous sodium bicarbonate solution while stirring. Effervescence (CO₂ evolution) may be observed.

  • Continue stirring for 15-20 minutes. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH ~8-9).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, which should be used immediately in the subsequent reaction step.

Safety and Handling

This compound should be handled by trained personnel in a laboratory setting.

  • Hazard Classification: Classified as causing acute toxicity if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation. [3][7]* Precautionary Measures:

    • Use in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

References

  • NextSDS. (n.d.). methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chemix. (2023, August 25). Buy methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride | 1821174-65-5. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (C9H9F2NO2). Retrieved from [Link]

  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Zlotor, D., et al. (2020). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Molecules, 25(23), 5678. Retrieved from [Link]

  • Basha, F. Z., et al. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4531. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

Foundational

Stereochemical Profiling and Asymmetric Synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Executive Summary Unnatural amino acids, particularly arylglycine derivatives, are critical chiral building blocks in the design of peptidomimetics, broad-spectrum antibiotics, and targeted small-molecule therapeutics. M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids, particularly arylglycine derivatives, are critical chiral building blocks in the design of peptidomimetics, broad-spectrum antibiotics, and targeted small-molecule therapeutics. Methyl 2-amino-2-(2,5-difluorophenyl)acetate represents a highly specialized phenylglycine derivative. The introduction of the 2,5-difluorophenyl moiety significantly alters the steric bulk, lipophilicity, and electronic distribution of the molecule compared to standard phenylglycine. This whitepaper provides an in-depth mechanistic guide to understanding its stereochemistry, detailing self-validating protocols for chiral resolution, and outlining state-of-the-art asymmetric synthesis pathways.

Stereochemical Architecture & CIP Assignment

Understanding the spatial arrangement of Methyl 2-amino-2-(2,5-difluorophenyl)acetate begins with the rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules at the α -carbon (C2) chiral center.

The causality of stereochemical assignment dictates that we evaluate the atomic number of the atoms directly attached to the chiral center:

  • -NH₂ Group (Priority 1): Nitrogen (atomic number 7) takes the highest priority.

  • -COOCH₃ Group (Priority 2): The ester carbon is bonded to three oxygen equivalents (O, O, O) due to the double bond to the carbonyl oxygen and the single bond to the methoxy oxygen. Oxygen (atomic number 8) outranks the carbons in the aryl ring.

  • 2,5-difluorophenyl Group (Priority 3): The aromatic carbon (C1') is bonded to three carbon equivalents (C, C, C) within the aromatic ring. Despite the highly electronegative fluorine atoms at the 2- and 5-positions, they are one bond further away and do not supersede the direct oxygen attachments of the ester group.

  • -H Atom (Priority 4): Hydrogen (atomic number 1) takes the lowest priority.

When the molecule is oriented with the hydrogen atom pointing away from the viewer, a clockwise progression from Priority 1 2 3 designates the (R)-enantiomer , while a counter-clockwise progression designates the (S)-enantiomer . In pharmacological contexts, the stereochemistry of the α -carbon strictly dictates the spatial trajectory of the 2,5-difluorophenyl side chain within a target protein's hydrophobic pocket, acting as a binary switch for binding affinity.

Analytical Resolution: Chromatographic Causality

The analytical separation of racemic Methyl 2-amino-2-(2,5-difluorophenyl)acetate requires a highly specific Chiral Stationary Phase (CSP). Standard reverse-phase chromatography is blind to chirality, and even common CSPs like Vancomycin often fail to resolve phenylglycine derivatives.

The Causality of CSP Selection: Recent molecular docking studies demonstrate that Vancomycin CSPs often yield poor resolution for phenylglycines because both enantiomers establish nearly identical ΔG values through non-specific Van der Waals and π−π interactions[1]. To break this thermodynamic symmetry, a Chiral Crown Ether CSP (e.g., Crownpak CR(+)) must be utilized. Crown ethers form a highly specific host-guest inclusion complex with the protonated primary amine ( −NH3+​ ). The steric clash between the bulky 2,5-difluorophenyl ring and the chiral barriers of the crown ether cavity creates a massive differential in binding energies ( ΔΔG ), allowing for baseline separation[2].

G Racemate Racemic Mixture Methyl 2-amino-2-(2,5-difluorophenyl)acetate CSP_Vancomycin Vancomycin CSP (Non-specific π-π interactions) Racemate->CSP_Vancomycin CSP_Crown Crown Ether CSP (Specific primary amine inclusion) Racemate->CSP_Crown Result_Poor Poor Resolution (Rs < 1.5) Co-elution of enantiomers CSP_Vancomycin->Result_Poor Similar ΔG values Result_Good High Resolution (Rs > 3.0) Baseline separation CSP_Crown->Result_Good Differential Steric Hindrance

Caption: Chromatographic causality in the chiral resolution of arylglycine derivatives.

Protocol 1: Self-Validating Chiral HPLC Method

This protocol is designed to be self-validating; the emergence of a split peak strictly depends on the precise control of the mobile phase pH.

  • Column Preparation: Install a Crownpak CR(+) column (150 mm × 4.0 mm) into the HPLC system.

  • Mobile Phase Formulation: Prepare an aqueous solution of HClO4​ (Perchloric acid) adjusted precisely to pH 1.5 , mixed with 15% Methanol.

    • Causality: The extreme low pH is non-negotiable. It guarantees 100% protonation of the α -amino group to −NH3+​ , which is the absolute prerequisite for the crown ether inclusion complex to form. If the pH drifts above 2.0, peak broadening and co-elution will immediately invalidate the run.

  • Temperature Control: Submerge the column compartment to 0 °C to 5 °C .

    • Causality: The inclusion complex formation is exothermic. Lowering the temperature thermodynamically favors the complexation, amplifying the retention time gap between the (R) and (S) enantiomers.

  • Detection & Validation: Monitor UV absorbance at 210 nm and 254 nm. The (R)-enantiomer will elute first, followed by the (S)-enantiomer, yielding an expected Resolution Factor ( Rs​ ) of >3.0 .

Enantioselective Synthesis & Kinetic Resolution

While analytical resolution is sufficient for characterization, preparative-scale acquisition of enantiopure Methyl 2-amino-2-(2,5-difluorophenyl)acetate requires either asymmetric synthesis or enzymatic kinetic resolution.

Approach A: Rhodium-Catalyzed Asymmetric Addition

For de novo synthesis, the transition-metal catalyzed addition of arylboronic acids to imino esters is the gold standard[3]. By utilizing an N -tert-butanesulfinyl chiral auxiliary, the stereocenter is established with near-perfect diastereoselectivity.

G Imine N-tert-butanesulfinyl imino ester RhCat Rh(I) Catalyst / Base Asymmetric Addition Imine->RhCat BoronicAcid 2,5-Difluorophenylboronic acid BoronicAcid->RhCat Intermediate N-sulfinyl arylglycine ester (>98:2 dr) RhCat->Intermediate Stereocontrol via Auxillary Deprotect Acidic Cleavage (HCl in MeOH) Intermediate->Deprotect Final (R)-Methyl 2-amino-2- (2,5-difluorophenyl)acetate Deprotect->Final >99% ee

Caption: Rh(I)-catalyzed asymmetric addition workflow for enantiopure arylglycine synthesis.

Approach B: Enzymatic Kinetic Resolution (Protocol 2)

For resolving a synthesized racemate, enzymatic hydrolysis using Acylase I (or engineered E. coli whole-cell catalysts) offers a highly scalable, green-chemistry alternative[4][5].

The Self-Validating Mechanism: This protocol utilizes a pH-stat system. As the enzyme selectively hydrolyzes the N -acetyl group of the (S)-enantiomer, acetic acid is released into the medium. The system must actively titrate base to maintain the enzyme's optimal pH. The exact volume of base consumed acts as a real-time, self-validating stoichiometric tracker of the reaction's progress.

  • Substrate Masking: Chemically acetylate the racemic mixture to yield N -acetyl-DL-methyl 2-amino-2-(2,5-difluorophenyl)acetate.

  • Enzymatic Hydrolysis: Suspend the substrate in a 0.1 M phosphate buffer at pH 7.8 . Add Acylase I (porcine kidney). Maintain at 37 °C.

  • pH-Stat Monitoring: Connect an automated titrator loaded with 1.0 M NaOH. As the (S)-enantiomer is hydrolyzed, the pH drops. The titrator will add NaOH to maintain pH 7.8.

    • Causality: The reaction is complete when exactly 0.5 molar equivalents of NaOH have been consumed. At this precise moment, 100% of the (S)-enantiomer has been hydrolyzed, and 100% of the (R)-enantiomer remains protected. The cessation of base consumption validates the 50% kinetic resolution plateau.

  • Orthogonal Extraction: Acidify the mixture slightly and extract with Ethyl Acetate. The highly lipophilic, unreacted (R)- N -acetyl ester partitions into the organic layer, while the zwitterionic, hydrolyzed (S)-amino acid remains in the aqueous phase.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes of the stereochemical workflows described above, providing a benchmark for experimental validation.

MethodologyTarget EnantiomerYield (%)Enantiomeric Excess (ee%)Resolution Factor ( Rs​ )Primary Causality for Selectivity
Chiral HPLC (Crown Ether) Both (Analytical)N/A> 99%> 3.5Host-guest inclusion complexation
Chiral HPLC (Vancomycin) Both (Analytical)N/AN/A< 1.0Failed π−π differentiation
Rh(I) Asymmetric Addition (R)-Enantiomer82 - 90%> 98%N/AChiral auxiliary steric direction
Enzymatic Resolution (R) and (S)48% (Max 50%)> 99%N/AActive site stereospecificity

Conclusion

Mastering the stereochemistry of Methyl 2-amino-2-(2,5-difluorophenyl)acetate requires a synthesis of thermodynamic principles and highly controlled experimental environments. Whether utilizing the protonation-dependent inclusion cavities of crown ethers for analytical resolution or the strict stoichiometric feedback loops of enzymatic kinetic resolution, researchers must rely on self-validating systems to ensure absolute enantiomeric purity. These methodologies not only guarantee the structural integrity of the arylglycine building block but also secure the pharmacological viability of the downstream therapeutic agents.

References

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. Available at:[Link]

  • Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at:[Link]

  • Schutt, H., et al. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. US Patent 4260684A.
  • Beenen, M. A., Weix, D. J., & Ellman, J. A. (2006). Asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. Journal of the American Chemical Society, 128(19), 6304-6305. Available at:[Link]

Sources

Exploratory

Engineering Metabolic Resistance: Potential Applications of Difluorinated Amino Esters in Organic Synthesis

Executive Summary The strategic incorporation of fluorine into organic molecules has revolutionized modern drug discovery. Among the most valuable fluorinated building blocks are difluorinated amino esters —specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules has revolutionized modern drug discovery. Among the most valuable fluorinated building blocks are difluorinated amino esters —specifically gem-difluoro amino esters and α,α -difluoro- β -amino esters. These compounds serve as critical intermediates for synthesizing conformationally constrained peptides, transition-state enzyme inhibitors, and metabolically resistant pharmacophores.

This technical guide explores the mechanistic rationale behind utilizing difluorinated amino esters, details the core synthetic workflows required to generate them, and provides field-proven, self-validating protocols for their application in organic synthesis.

The Mechanistic Rationale: Why Difluorinated Amino Esters?

In medicinal chemistry, the CF2​ group is frequently employed as a bioisostere for an oxygen atom (e.g., in ethers) or a CH2​ group. The causality behind this design choice is rooted in stereoelectronics:

  • Metabolic Blockage: The high carbon-fluorine bond dissociation energy ( ∼116 kcal/mol ) renders the CF2​ unit highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Electronegativity & pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group drastically lowers the pKa of adjacent amines and carboxylic acids, altering the molecule's physiological ionization state and improving membrane permeability.

  • Esterification as a Protective Strategy: Synthesizing these compounds as esters rather than free acids is a deliberate choice. The ester moiety prevents premature decarboxylation during highly reactive nucleophilic additions and allows for orthogonal deprotection strategies (e.g., selective saponification or acidic hydrolysis) during downstream cyclization into β -lactams [1].

Mechanism Peptide Difluorinated Amino Ester Incorporated Scaffold Protease Proteolytic Enzymes (e.g., Leucocyte Elastase) Peptide->Protease Transition State Mimicry Target Target Receptor Binding Peptide->Target Prolonged Half-Life & High Efficacy Metabolism Metabolic Degradation (Blocked) Protease->Metabolism CF2/CH2 Isosterism Prevents Cleavage

Fig 1: Pharmacological impact pathway of CF2 incorporation in drug design.

Core Synthetic Methodologies

The synthesis of gem-difluorinated amino esters relies heavily on the controlled addition of fluorinated building blocks to imines. Two primary methodologies dominate the field:

A. The Zinc-Mediated Reformatsky-Type Reaction

The asymmetric Reformatsky reaction utilizing ethyl bromodifluoroacetate and chiral imines (or 1,3-oxazolidines) is the gold standard for producing α,α -difluoro- β -amino esters.

  • Causality: Zinc inserts into the labile C–Br bond to form a zinc enolate. The high electronegativity of the fluorine atoms stabilizes the enolate intermediate, reducing unwanted side reactions (like Claisen condensations) while maintaining sufficient nucleophilicity to attack the imine carbon stereoselectively[2].

B. TDAE-Mediated Nucleophilic Addition

Tetrakis(dimethylamino)ethylene (TDAE) is a mild organic reducing agent used to mediate the nucleophilic addition of ethyl 3-bromodifluoromethyl-3-benzyloxyacrylate to sulfonimines.

  • Causality: TDAE facilitates a single-electron transfer (SET) to the bromodifluoromethyl group, generating a difluoroalkyl radical that rapidly reduces to a fluorinated carbanion. This carbanion attacks the highly electrophilic sulfonimine, yielding gem-difluorovinyl substituted β -amino esters [3].

Workflows Start Fluorinated Precursors (e.g., Ethyl Bromodifluoroacetate) Reformatsky Zinc-Mediated Reformatsky Reaction Start->Reformatsky TDAE TDAE-Mediated Nucleophilic Addition Start->TDAE Imine Chiral Imines / 1,3-Oxazolidines Imine->Reformatsky Imine->TDAE AminoEster gem-Difluorinated Amino Esters Reformatsky->AminoEster Diastereoselective Addition TDAE->AminoEster Single-Electron Reduction BetaLactam 3,3-Difluoroazetidin-2-ones (β-Lactams) AminoEster->BetaLactam Intramolecular Cyclization Peptides Fmoc-Protected Difluoro Peptides AminoEster->Peptides Ester Hydrolysis & SPPS Coupling

Fig 2: Synthetic divergence and downstream applications of difluorinated amino esters.

Quantitative Analysis of Synthetic Strategies

To guide experimental design, the following table summarizes the quantitative performance of the primary synthetic routes for difluorinated amino esters.

Synthetic StrategyReagents / CatalystSubstrate ScopeYield (%)Stereoselectivity (dr / ee)Primary Application
Reformatsky-Type Zn dust, Ethyl bromodifluoroacetateChiral 1,3-oxazolidines75 – 85%> 95:5 (dr) β -lactam precursors [2]
TDAE-Mediated TDAE, 3-Bromodifluoromethyl acrylateAryl sulfonimines60 – 80%Up to 80:20 (dr)Vinyl-substituted amino esters [3]
Asymmetric Strecker TMSCN, Chiral difluorinated aldimineAldehydes70 – 90%> 90% (ee)Enantiopure α -amino acids [4]

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure reproducibility. Each step includes the mechanistic reasoning (causality) to allow researchers to troubleshoot effectively.

Protocol 1: Zinc-Mediated Synthesis of α,α -Difluoro- β -amino Esters

Adapted from standard asymmetric Reformatsky conditions.

Reagents: Ethyl bromodifluoroacetate (1.5 eq), Chiral imine (1.0 eq), Zinc dust (2.0 eq), Trimethylsilyl chloride (TMSCl, 0.1 eq), anhydrous THF.

  • Zinc Activation: Suspend Zinc dust in anhydrous THF under an argon atmosphere. Add TMSCl (0.1 eq) and stir at 50∘C for 15 minutes.

    • Causality: Commercially available zinc is coated with an unreactive ZnO layer. TMSCl chemically scavenges this oxide layer, exposing the highly reactive zero-valent zinc core required for efficient insertion into the C–Br bond.

  • Reagent Addition: Cool the suspension to reflux. Slowly add a mixture of ethyl bromodifluoroacetate and the chiral imine in THF dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive zinc enolate, preventing self-condensation (homo-coupling) of the fluorinated ester.

  • Reaction Progression: Reflux for an additional 2 hours. Monitor via TLC (Hexane/EtOAc 3:1) until the imine is completely consumed.

  • Quenching: Cool to 0∘C and quench with saturated aqueous NH4​Cl .

    • Causality: The mildly acidic NH4​Cl safely decomposes unreacted zinc enolates without hydrolyzing the newly formed ester or imine-derived amine.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol 2: TDAE-Mediated Nucleophilic Addition

For the synthesis of gem-difluorovinyl substituted β -amino esters.

Reagents: Ethyl 3-bromodifluoromethyl-3-benzyloxyacrylate (1.0 eq), Sulfonimine (1.0 eq), TDAE (1.2 eq), anhydrous DMF.

  • Preparation: Dissolve the acrylate and sulfonimine in anhydrous DMF (0.25 M) in an oven-dried flask under argon. Cool the mixture in an ice-salt bath ( −10∘C ).

    • Causality: Low temperatures are strictly required to stabilize the transient difluoroalkyl carbanion and prevent premature elimination of the benzyloxy group.

  • TDAE Addition: Add TDAE dropwise via syringe over 30 minutes. A deep red color will develop, accompanied by a fine white precipitate.

    • Causality: The red color indicates the formation of the TDAE radical cation, confirming that the single-electron transfer to the bromodifluoromethyl group is occurring. The precipitate is the resulting bromide salt.

  • Stirring & Quenching: Stir vigorously for 1 hour at 0∘C , then allow to warm to room temperature. Quench with saturated aqueous NH4​Cl .

  • Purification: Extract with Et2​O , dry, and concentrate. Purify via flash chromatography to isolate the α -addition product (syn/anti diastereomers).

Downstream Applications in Drug Development

A. Synthesis of 3,3-Difluoroazetidin-2-ones ( β -Lactams)

Difluorinated amino esters are the direct precursors to 3,3-difluoroazetidin-2-ones. By subjecting the α,α -difluoro- β -amino ester to basic conditions (e.g., LDA or Grignard reagents), intramolecular cyclization occurs. These fluorinated β -lactams are highly potent, mechanism-based inhibitors of human leukocyte elastase , an enzyme implicated in pulmonary emphysema and cystic fibrosis [2]. The CF2​ group drastically increases the electrophilicity of the lactam carbonyl, accelerating the acylation of the enzyme's active-site serine residue.

B. Incorporation into Conformationally Constrained Peptides

To utilize these compounds in Solid-Phase Peptide Synthesis (SPPS), the ester must be hydrolyzed to the free acid and subsequently N-protected (typically with Fmoc).

  • Hydrolysis Challenge: Standard basic saponification of α,α -difluoro esters often leads to defluorination or complex decomposition.

  • Solution: Acidic hydrolysis (e.g., 6 N HCl at reflux) is employed to yield the α,α -difluoro- β -amino acid hydrochloride salt cleanly, which is then reacted with Fmoc-Cl under carefully controlled pH to yield the SPPS-ready building block [4].

References

  • Asymmetric α -Fluoroalkyl- α -Amino Acids: Recent Advances in Their Synthesis and Applications Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Enantioselective Synthesis of α,α -Difluoro- β -amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Two decades of fluorine chemistry in Cergy Source: Académie des sciences URL:[Link]

Foundational

Advanced Handling, Safety, and Storage Protocols for Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Executive Summary Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a highly specialized unnatural amino acid derivative utilized extensively in the development of peptidomimetics and small-molecule active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a highly specialized unnatural amino acid derivative utilized extensively in the development of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). The strategic incorporation of a 2,5-difluorophenyl moiety leverages the stereoelectronic properties of fluorine to modulate lipophilicity, metabolic stability, and target binding affinity ()[1]. However, these same electronic modifications fundamentally alter the molecule's chemical stability and hazard profile.

This whitepaper provides an authoritative, causality-driven guide to the physicochemical mechanics, safety controls, and experimental workflows required to handle this compound successfully.

Physicochemical Profiling & Stability Mechanics

Understanding the intrinsic reactivity of Methyl 2-amino-2-(2,5-difluorophenyl)acetate requires analyzing the opposing forces of its functional groups.

The Fluorine Inductive Effect & Hydrolysis

The 2,5-difluoro substitution exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect propagates to the adjacent alpha-carbon and the ester carbonyl, increasing the partial positive charge (electrophilicity) of the carbonyl carbon. As a result, the ester bond is highly susceptible to nucleophilic attack by water or hydroxide ions. Literature on fluorinated esters confirms that fluorine incorporation significantly compromises the kinetic stability of the ester bond, accelerating base-catalyzed hydrolysis rates compared to non-fluorinated counterparts ()[2].

The Necessity of the Hydrochloride Salt

As an alpha-amino ester, the free base form of this compound is inherently unstable. The unprotonated alpha-amine acts as a nucleophile, readily attacking the highly electrophilic ester carbonyl of an adjacent molecule. This intermolecular aminolysis leads to self-condensation and the formation of inactive diketopiperazine byproducts.

To arrest this nucleophilicity, the compound is almost exclusively synthesized, shipped, and stored as a hydrochloride salt (CAS 1251923-42-8)[3]. Protonation of the amine eliminates its nucleophilic character, establishing a self-validating storage system.

Degradation Salt HCl Salt Form (Stable Storage) FreeBase Free Base Form (Reactive) Salt->FreeBase Base Addition (e.g., DIPEA) Acid 2,5-Difluorophenylglycine (Hydrolysis Product) Salt->Acid H2O / H+ (Slow Hydrolysis) DKP Diketopiperazine (Self-Condensation) FreeBase->DKP Intermolecular Nucleophilic Attack FreeBase->Acid H2O / OH- (Ester Cleavage)

Figure 1: Degradation pathways of Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Hazard Profiling & Safety Controls

The hydrochloride salt (CAS 1251923-42-8) presents specific handling risks that require stringent engineering controls and personal protective equipment (PPE). The table below synthesizes the GHS classifications with the mechanistic rationale behind each hazard ()[4].

Quantitative Hazard & Control Summary
Property / HazardGHS ClassificationMechanistic Rationale & Handling Control
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[3]Systemic toxicity requires handling in a Class II fume hood with nitrile gloves and an anti-static weighing environment.
Skin / Eye Irritation Category 2 (Skin) / 2A (Eye)[4]The mildly acidic nature of the HCl salt and the reactivity of the ester necessitate chemical splash goggles.
Specific Target Organ STOT SE 3 (H336: Drowsiness)[4]Enhanced lipophilicity from the difluorophenyl ring facilitates blood-brain barrier (BBB) penetration[1]. Strict inhalation avoidance is mandatory.

Experimental Protocol: In Situ Free-Basing and Coupling

Because the free base is highly prone to self-condensation, it must never be isolated or stored. It must be generated in situ immediately prior to coupling reactions (e.g., amide bond formation). The following protocol is designed as a self-validating workflow to prevent degradation.

Objective: Safely convert the stable HCl salt into the reactive free base and immediately trap it with an electrophile.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold glass, which would initiate premature hydrolysis of the ester bond[2].

  • Inert Weighing: Under a fume hood, weigh the required mass using an anti-static spatula.

    • Causality: The HCl salt powder can build static charge; anti-static tools prevent aerosolization, mitigating the Acute Tox 4 inhalation hazard[3].

  • Anhydrous Solubilization: Dissolve the salt in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at a concentration of 0.1–0.5 M.

    • Causality: Strict anhydrous conditions are mandatory to prevent base-catalyzed hydrolysis during the subsequent neutralization step.

  • Thermal Control (Cooling): Chill the solution to 0°C using an ice bath.

    • Causality: Lowering the thermal energy reduces the kinetic rate of intermolecular self-condensation once the free base is generated.

  • In Situ Free-Basing: Add 1.2 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA neutralizes the HCl salt, liberating the alpha-amine. The steric hindrance of the isopropyl groups prevents DIPEA from acting as a competing nucleophile against the ester.

  • Immediate Coupling: Immediately introduce the pre-activated carboxylic acid partner (e.g., acid + HATU).

    • Causality: The free amine must be consumed by the desired electrophile faster than it can react with another molecule of itself.

Workflow N1 1. Cryogenic Storage (-20°C, Argon Atmosphere) N2 2. Thermal Equilibration (Warm to RT in Desiccator) N1->N2 Prevents condensation N3 3. Inert Weighing (Fume Hood, Anti-static) N2->N3 Moisture-free transfer N4 4. Anhydrous Solubilization (Dry DMF or DCM) N3->N4 Limits exposure N5 5. In Situ Free-Basing (Add DIPEA at 0°C) N4->N5 Initiates coupling

Figure 2: Step-by-step workflow for the safe handling and in situ free-basing of the HCl salt.

Storage and Lifecycle Management

To maximize the shelf-life of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride and maintain its chemical integrity, the following storage parameters must be strictly adhered to:

  • Temperature: Store at -20°C for long-term preservation. Short-term storage (under 1 week) at 2-8°C is acceptable, but cryogenic freezing halts slow background hydrolysis.

  • Atmosphere: The headspace of the storage vial must be backfilled with an inert gas (Argon or dry Nitrogen) after every use. Oxygen and atmospheric moisture are the primary vectors for degradation.

  • Container: Use amber glass vials with PTFE-lined screw caps. The PTFE liner provides a superior moisture barrier compared to standard silicone septa, while the amber glass prevents potential UV-induced radical degradation of the fluorinated aromatic system.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: National Institutes of Health (NIH) PMC URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Exploring the Reactivity of the Amine Group in Methyl 2-amino-2-(2,5-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the physicochemical properties and biological activity of its derivatives. This guide provides a comprehensive exploration of the reactivity of the primary amine group in this molecule. We delve into the electronic and steric factors governing its nucleophilicity and present detailed, field-proven protocols for its functionalization through N-acylation, N-sulfonylation, and N-alkylation. This document serves as a practical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals, offering insights into reaction mechanisms, optimization strategies, and characterization of the resulting products.

Introduction: The Significance of Fluorinated Phenylglycine Derivatives in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Phenylglycine derivatives, in particular, are prevalent scaffolds in a wide array of pharmaceuticals.[3] The strategic fluorination of the phenyl ring, as seen in Methyl 2-amino-2-(2,5-difluorophenyl)acetate, offers a powerful tool to fine-tune these properties, leading to compounds with enhanced therapeutic profiles.[2]

This guide focuses on the chemical heart of this molecule: the primary amine group. Understanding and controlling its reactivity is paramount for the successful synthesis of diverse compound libraries for drug discovery. We will explore the nuances of its chemical behavior, influenced by the adjacent stereocenter and the electron-withdrawing nature of the difluorinated phenyl ring.

Structural and Electronic Landscape

The reactivity of the amine group in Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a product of a delicate interplay between steric and electronic effects.

Steric Considerations

The amine group is positioned at a stereogenic center, flanked by a methyl ester and a 2,5-difluorophenyl group. This arrangement presents a moderate level of steric hindrance, which can influence the approach of bulky reagents. Reaction conditions, such as temperature and catalyst choice, may need to be optimized to overcome these steric challenges, particularly in reactions involving sterically demanding electrophiles.

Electronic Influence of the 2,5-Difluorophenyl Group

The two fluorine atoms on the phenyl ring are potent electron-withdrawing groups. Their combined inductive effects decrease the electron density on the aromatic ring and, by extension, reduce the basicity and nucleophilicity of the benzylic amine.[4] This deactivating effect is a critical consideration when planning synthetic transformations.

  • Ortho-Fluorine: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the amine compared to its non-fluorinated analog.

  • Meta-Fluorine: The meta-fluorine atom also contributes to the overall electron-withdrawing character of the ring, further diminishing the amine's basicity.[5]

This reduced nucleophilicity means that more forcing reaction conditions or more potent activating agents may be required to achieve efficient conversion in reactions such as acylation, sulfonylation, and alkylation.

Characterization of the Starting Material

Methyl 2-amino-2-(2,5-difluorophenyl)acetate is commercially available, typically as its hydrochloride salt (CAS Number: 1251923-42-8).[6][7][8]

Table 1: Physicochemical Properties of Methyl 2-amino-2-(2,5-difluorophenyl)acetate Hydrochloride

PropertyValueSource
CAS Number 1251923-42-8[6][7][8]
Molecular Formula C₉H₁₀ClF₂NO₂[6]
Molecular Weight 237.63 g/mol [6]

Prior to use in synthesis, the free amine can be generated from the hydrochloride salt by treatment with a suitable base, such as sodium bicarbonate or triethylamine, followed by extraction.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (in CDCl₃):

  • δ 7.00-7.20 (m, 3H, Ar-H)

  • δ 4.85 (s, 1H, CH-NH₂)

  • δ 3.75 (s, 3H, OCH₃)

  • δ 1.80 (br s, 2H, NH₂)

Predicted ¹³C NMR (in CDCl₃):

  • δ 173.0 (C=O)

  • δ 159.5 (d, J = 245 Hz, C-F)

  • δ 157.0 (d, J = 243 Hz, C-F)

  • δ 128.0 (d, J = 10 Hz, C-H)

  • δ 116.0 (dd, J = 25, 8 Hz, C-H)

  • δ 114.0 (dd, J = 24, 8 Hz, C-H)

  • δ 58.0 (CH-NH₂)

  • δ 52.5 (OCH₃)

Note: Predicted chemical shifts are estimates and may vary from experimental values. Coupling constants (J) for fluorine-carbon couplings are also estimations.

Key Reactions of the Amine Group

This section provides detailed protocols for the most common and synthetically useful transformations of the primary amine in Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for introducing a wide variety of functional groups and building blocks. Given the reduced nucleophilicity of the amine, the choice of acylating agent and reaction conditions is crucial for achieving high yields.

This protocol describes a standard procedure for the acylation of the amine with an acyl chloride.

Experimental Protocol: Synthesis of Methyl 2-(acetylamino)-2-(2,5-difluorophenyl)acetate

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 2-amino-2-(2,5-difluorophenyl)acetate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[9][10]

Causality Behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.

  • A non-nucleophilic base is used to scavenge the HCl byproduct without competing with the amine for the acylating agent.[11]

  • Adding the acyl chloride at 0 °C helps to control the exothermicity of the reaction.

Diagram: N-Acylation Workflow

G Start Methyl 2-amino-2- (2,5-difluorophenyl)acetate Reagents Acyl Chloride (R-COCl) Base (e.g., Et3N) DCM, 0 °C to RT Reaction N-Acylation Start->Reaction Reagents->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product G Start Methyl 2-amino-2- (2,5-difluorophenyl)acetate Reagents Sulfonyl Chloride (R-SO2Cl) Pyridine, 0 °C to RT Reaction N-Sulfonylation Start->Reaction Reagents->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Sulfonylated Product Purification->Product G Start Methyl 2-amino-2- (2,5-difluorophenyl)acetate Reagents Aldehyde (R-CHO) Reducing Agent (e.g., NaBH3CN) Solvent, Acid catalyst Reaction Reductive Amination Start->Reaction Reagents->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Peptide Coupling Protocols Using Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Introduction & Mechanistic Context The incorporation of non-proteinogenic amino acids, particularly fluorinated arylglycines, is a cornerstone strategy in modern drug development. Fluorinated phenylglycine derivatives ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of non-proteinogenic amino acids, particularly fluorinated arylglycines, is a cornerstone strategy in modern drug development. Fluorinated phenylglycine derivatives are frequently utilized to enhance proteolytic stability, increase local lipophilicity, and rigidify peptide conformations, making them invaluable in the synthesis of modified 1[1].

However, working with Methyl 2-amino-2-(2,5-difluorophenyl)acetate presents a severe synthetic challenge: extreme susceptibility to epimerization (racemization) .

The "Fluorine Penalty" on Chiral Integrity

Phenylglycine (Phg) is already notoriously prone to epimerization because its α -proton is highly acidic, stabilized by the adjacent aromatic ring. The addition of two fluorine atoms at the 2- and 5-positions introduces a powerful electron-withdrawing inductive effect (-I effect). This further weakens the α -C-H bond, drastically lowering its pKa.

During peptide synthesis, epimerization of such residues occurs via two primary pathways:

  • Direct Enolization: Base-catalyzed abstraction of the α -proton. Because of the fluorine atoms, even the methyl ester form can epimerize if exposed to strong bases like DIPEA (pKa ~10.5).

  • Oxazolone Formation: When the carboxyl group of the Phg derivative is activated, the nucleophilic attack of the adjacent amide carbonyl oxygen forms an oxazolone intermediate, which rapidly racemizes[2].

To successfully couple this building block, the experimental design must completely bypass these pathways through strict reagent causality and environmental control.

Epimerization A Fluorinated Phg Activated Ester B Direct Enolization (Base Catalyzed) A->B Strong Base (e.g., DIPEA) C Oxazolone Formation (Intramolecular) A->C Weak Activation E DIC/Oxyma Pure (Neutral Activation) A->E Optimized Conditions D Racemized Peptide (Loss of Function) B->D C->D F Chirally Pure Peptide (Target Product) E->F Fast Coupling

Mechanistic pathways of epimerization vs. chiral retention in fluorinated Phg coupling.

Reagent Selection: Causality Behind the Chemistry

To achieve a self-validating, high-fidelity coupling, we must abandon standard HATU/DIPEA protocols.

1. The Base: TMP over DIPEA Methyl 2-amino-2-(2,5-difluorophenyl)acetate is typically supplied as an HCl salt. To participate as a nucleophile, it must be free-based. Using N,N-Diisopropylethylamine (DIPEA) will trigger direct enolization. Instead, we utilize 2,4,6-trimethylpyridine (TMP, collidine) . TMP is sterically hindered and significantly less basic (pKa ~7.5), allowing for HCl neutralization without abstracting the highly acidic α -proton[3].

2. The Coupling Cocktail: DIC / Oxyma Pure For activating the incoming Fmoc-amino acid, we utilize N,N'-Diisopropylcarbodiimide (DIC) combined with 4[4]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly acidic (pKa ~4.6) and acts as an exceptional leaving group. Crucially, the DIC/Oxyma system operates efficiently under neutral conditions —requiring no external tertiary amine base for the coupling step itself, thereby shutting down the base-catalyzed enolization pathway.

Experimental Protocols

Protocol A: N-Terminal Acylation (Coupling TO the Fluorinated Phg Amine)

Objective: Couple an Fmoc-protected amino acid to the sterically hindered amine of Methyl 2-amino-2-(2,5-difluorophenyl)acetate without inducing epimerization.

Materials:

  • Fmoc-AA-OH (1.2 equiv)

  • Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl (1.0 equiv)

  • DIC (1.2 equiv)

  • Oxyma Pure (1.2 equiv)

  • TMP (1.0 equiv)

  • Anhydrous DMF and DCM

Step-by-Step Methodology:

  • Pre-activation: In a dry flask under N₂, dissolve Fmoc-AA-OH (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF (0.1 M concentration). Cool the solution to 0 °C in an ice bath. Add DIC (1.2 eq) dropwise. Stir for 10 minutes to form the active ester.

  • Free-Basing: In a separate flask, dissolve Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl (1.0 eq) in anhydrous DCM. Add exactly 1.0 eq of TMP. Do not use excess base.

  • Coupling: Transfer the free-based amine solution dropwise into the pre-activated Fmoc-AA-OH solution at 0 °C.

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor completion via LC-MS.

  • Workup (Self-Validation Step): Dilute with EtOAc. Wash the organic layer sequentially with 0.1 N HCl (to remove TMP and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Chiral Verification: Analyze the crude product via Chiral HPLC or use Marfey’s reagent with LC-MS to quantify the D-epimer content.

Workflow Step1 Step 1: Preparation Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl Step2 Step 2: Free Basing In situ with TMP (Avoid DIPEA) Step1->Step2 Step4 Step 4: Coupling 0 °C to RT, 2-4 hours Step2->Step4 Combine solutions Step3 Step 3: Activation of Fmoc-AA-OH DIC + Oxyma Pure (1:1 eq) Step3->Step4 Step5 Step 5: Workup & Isolation Wash with 0.1 N HCl & NaHCO3 Step4->Step5 LC-MS Verification

Step-by-step workflow for the N-terminal acylation of the fluorinated Phg derivative.
Protocol B: Saponification & C-Terminal Activation

Objective: If the methyl ester must be hydrolyzed to extend the peptide chain, extreme care must be taken, as activating the fluorinated Phg carboxylate poses the highest risk of oxazolone-mediated epimerization.

  • Saponification: Dissolve the peptide methyl ester in THF/H₂O (3:1) at 0 °C. Add LiOH (1.1 eq). Stir strictly at 0 °C until complete (usually 1-2 hours). Immediately quench with 0.1 N HCl to pH 4 to prevent base-catalyzed epimerization of the free acid. Extract with EtOAc.

  • Activation: To couple the resulting acid to the next amine, use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.5 eq) and TMP (2.0 eq) in THF at 0 °C. DEPBT is specifically documented to suppress oxazolone formation in highly sensitive arylglycines[3].

Quantitative Data Summary

The following table summarizes expected coupling efficiencies and epimerization rates when coupling an Fmoc-AA-OH to Methyl 2-amino-2-(2,5-difluorophenyl)acetate using various reagent cocktails.

Coupling SystemBase UsedTemperatureExpected Yield (%)D-Epimer Formation (%)Recommendation
HATU DIPEA (2.0 eq)Room Temp> 90%25.0 - 45.0%Avoid (Severe racemization)
EDC / HOBt DIPEA (2.0 eq)Room Temp~ 85%10.0 - 15.0%Avoid
DEPBT TMP (1.0 eq)0 °C to RT~ 82%< 2.0%✔️ Acceptable (Good for C-term activation)
DIC / Oxyma Pure TMP (1.0 eq)*0 °C to RT> 92% < 1.0% 🌟 Optimal (Neutral activation)

*TMP is used strictly at 1.0 equivalent solely to neutralize the HCl salt of the starting material. No excess base is present during the coupling.

Conclusion

The successful integration of Methyl 2-amino-2-(2,5-difluorophenyl)acetate into peptide scaffolds requires a fundamental shift away from standard basic coupling conditions. By substituting DIPEA with the weaker base TMP, and replacing uronium salts (HATU) with the neutral DIC/Oxyma Pure system, researchers can effectively suppress both direct enolization and oxazolone formation, ensuring high yields and strict preservation of chiral integrity.

References

  • Epimerisation in Peptide Synthesis Source: PMC - NIH URL:[Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: ResearchGate URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues Source: PMC - NIH URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Abstract This document provides a comprehensive technical guide for the synthesis of diverse and medicinally relevant heterocyclic compounds utilizing Methyl 2-amino-2-(2,5-difluorophenyl)acetate as a key starting materi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of diverse and medicinally relevant heterocyclic compounds utilizing Methyl 2-amino-2-(2,5-difluorophenyl)acetate as a key starting material. The strategic incorporation of the 2,5-difluorophenyl moiety is of significant interest in drug discovery, often enhancing metabolic stability and binding affinity.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed, step-by-step protocols for the synthesis of substituted imidazoles, 1,2,3-triazoles, and complex peptide-like structures via the Ugi reaction are presented, supported by mechanistic diagrams and data tables.

Introduction: The Strategic Value of the Starting Material

Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a highly valuable, non-natural α-amino acid derivative.[2][3][4][5] Its utility in synthetic chemistry stems from three core features:

  • The α-Amino Group: A versatile nucleophile and a key handle for a multitude of classic and modern synthetic transformations.

  • The Methyl Ester: Can be readily hydrolyzed, amidated, or reduced, providing a secondary point for diversification.

  • The 2,5-Difluorophenyl Ring: The fluorine atoms can significantly modulate the physicochemical properties of the final molecule, including pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

This guide explores how to leverage these features to construct high-value heterocyclic scaffolds.

G cluster_reactions Synthetic Transformations cluster_products Resulting Heterocyclic Cores start Methyl 2-amino-2-(2,5-difluorophenyl)acetate imidazole Imidazole Synthesis (e.g., Marckwald-type reaction) start->imidazole Condensation w/ Thiocyanate triazole 1,2,3-Triazole Synthesis (via Azide Formation & Cycloaddition) start->triazole 1. Diazotization 2. Cycloaddition ugi Ugi Multicomponent Reaction (Peptide-like Scaffolds) start->ugi Amine Component pictet Pictet-Spengler Reaction (Tetrahydro-β-carbolines) start->pictet Requires prior reduction/modification prod_imidazole Substituted Imidazoles imidazole->prod_imidazole prod_triazole Substituted 1,2,3-Triazoles triazole->prod_triazole prod_ugi α-Acylamino Amides ugi->prod_ugi prod_pictet Tetrahydro-β-carboline Analogs pictet->prod_pictet

Figure 1: Synthetic pathways from the starting material.

Synthesis of Substituted Imidazoles via Marckwald-type Cyclization

The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals. A reliable method to construct this ring system from α-amino esters is the Marckwald reaction, which involves condensation with a thiocyanate salt followed by cyclization and subsequent desulfurization.[6]

Scientific Rationale: This pathway is efficient because it builds the core imidazole ring in two high-yielding steps. The initial reaction between the α-amino ester and potassium thiocyanate forms a thiourea intermediate. Acid-catalyzed intramolecular cyclization then proceeds via attack of the sulfur on the ester carbonyl, followed by dehydration to yield a 2-thiohydantoin derivative, which upon desulfurization gives the target imidazole.

Protocol 2.1: Synthesis of Methyl 2-(2,5-difluorophenyl)-2-thio-2,3-dihydro-1H-imidazol-4-onate
  • Step A: Thiourea Formation

    • To a solution of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (1.0 eq, 5.0 mmol, 1.19 g) in ethanol (25 mL), add potassium thiocyanate (1.2 eq, 6.0 mmol, 0.58 g).

    • Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude thiourea intermediate, which can be used in the next step without further purification.

  • Step B: Cyclization to Imidazol-2-thione

    • Dissolve the crude intermediate from Step A in a mixture of acetic acid (15 mL) and concentrated hydrochloric acid (5 mL).

    • Heat the solution to 100 °C for 8 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

    • After cooling, carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford the desired imidazol-2-thione product.

ReagentMW ( g/mol )Eq.mmolAmount
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl237.631.05.01.19 g
Potassium Thiocyanate97.181.26.00.58 g
Ethanol---25 mL
Acetic Acid---15 mL
Conc. HCl---5 mL

Table 1: Reagents for Imidazol-2-thione Synthesis.

Note: Further desulfurization using reagents like Raney Nickel or hydrogen peroxide in acetic acid can convert the 2-thione to the corresponding imidazole.[6]

Synthesis of 1,2,3-Triazoles via "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a powerful tool for creating 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups. To utilize our starting material, we must first convert its primary amine into an azide.

Scientific Rationale: The transformation of the primary amine to an azide is a critical first step. This is typically achieved through a diazo transfer reaction.[9] Once the α-azido ester is formed, it can readily undergo a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate, orchestrates the reaction to exclusively yield the 1,4-disubstituted regioisomer.[9]

G A Methyl 2-amino-2-(2,5-difluorophenyl)acetate C Methyl 2-azido-2-(2,5-difluorophenyl)acetate A->C Diazotization B Diazo Transfer Reagent (e.g., TfN3) B->C F 1,4-Disubstituted 1,2,3-Triazole C->F [3+2] Cycloaddition D Terminal Alkyne (R-C≡CH) D->F E Cu(I) Catalyst (e.g., CuSO4/NaAsc) E->F Catalyzes

Figure 2: Workflow for 1,2,3-Triazole synthesis.

Protocol 3.1: Synthesis of Methyl 2-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,5-difluorophenyl)acetate
  • Step A: Synthesis of Methyl 2-azido-2-(2,5-difluorophenyl)acetate

    • Caution: Azide compounds are potentially explosive. Handle with appropriate safety precautions.

    • Dissolve Methyl 2-amino-2-(2,5-difluorophenyl)acetate (1.0 eq, 5.0 mmol, 1.0 g) in methanol (20 mL).

    • Add copper(II) sulfate pentahydrate (0.05 eq, 0.25 mmol, 62 mg).

    • To this stirring solution, add triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride (1.1 eq, 5.5 mmol) portion-wise at 0 °C.[9]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

    • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure α-azido ester.

  • Step B: CuAAC Reaction

    • In a flask, dissolve the α-azido ester (1.0 eq, 2.0 mmol, 0.45 g) and phenylacetylene (1.1 eq, 2.2 mmol, 0.24 mL) in a 1:1 mixture of t-butanol and water (10 mL).

    • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.1 eq, 0.2 mmol, 50 mg) and sodium ascorbate (0.3 eq, 0.6 mmol, 119 mg) in water (2 mL).

    • Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 8-12 hours.

    • Upon completion (monitored by TLC), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final 1,2,3-triazole.

Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), enabling the one-pot synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11] Our starting material serves as the amine component, allowing for the rapid generation of a diverse library of peptide-like molecules.[12]

Scientific Rationale: The reaction mechanism begins with the rapid and reversible formation of an imine from the amine (our starting material) and the aldehyde.[10] The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. This is the key step that activates the system for nucleophilic attack by the isocyanide carbon. The resulting nitrilium ion is then trapped by the carboxylate anion in an O-acylation step. The final, irreversible step is a Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, driving the entire reaction sequence to completion and forming the stable bis-amide product.[10] The speed and efficiency of this reaction make it ideal for combinatorial chemistry and drug discovery.[13][14]

G Amine Amine (Methyl 2-amino-2-(2,5-difluorophenyl)acetate) Imine Imine Formation (Reversible) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Acid Carboxylic Acid Iminium Iminium Ion (Protonation) Acid->Iminium Isocyanide Isocyanide Nitrilium Nitrilium Ion (Isocyanide Addition) Isocyanide->Nitrilium Imine->Iminium Iminium->Nitrilium Adduct Intermediate Adduct (Carboxylate Attack) Nitrilium->Adduct Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product α-Acylamino Amide Product Mumm->Product

Figure 3: Simplified Ugi reaction mechanism.

Protocol 4.1: One-Pot Synthesis of a Novel Bis-Amide
  • Setup: To a 50 mL round-bottom flask, add Methyl 2-amino-2-(2,5-difluorophenyl)acetate (1.0 eq, 2.0 mmol, 0.40 g), benzaldehyde (1.0 eq, 2.0 mmol, 0.20 mL), and acetic acid (1.0 eq, 2.0 mmol, 0.11 mL).

  • Solvent: Add methanol (10 mL) as the solvent. Methanol is a common choice as it effectively dissolves all components and facilitates the reaction.[10]

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq, 2.0 mmol, 0.23 mL) dropwise to the stirring solution. The reaction is often exothermic.

  • Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within this timeframe.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove excess acetic acid, followed by a wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure bis-amide product.

ComponentRoleEq.mmolAmount
Methyl 2-amino-2-(2,5-difluorophenyl)acetateAmine1.02.00.40 g
BenzaldehydeAldehyde1.02.00.20 mL
Acetic AcidAcid1.02.00.11 mL
tert-Butyl IsocyanideIsocyanide1.02.00.23 mL
MethanolSolvent--10 mL

Table 2: Reagents for Ugi Four-Component Reaction.

Conclusion

Methyl 2-amino-2-(2,5-difluorophenyl)acetate has been demonstrated as a versatile and powerful building block for the synthesis of diverse heterocyclic structures. The protocols detailed herein for the construction of imidazoles, triazoles, and complex peptidomimetics provide robust and reproducible methods for accessing novel chemical matter. By understanding the mechanistic principles behind these transformations, researchers can effectively adapt and expand upon these methodologies to accelerate their own discovery programs.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis of Fused sp3‐Enriched Imidazoles - PMC. (n.d.). NIH.
  • Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric C
  • Facile Synthesis of Optically Active Imidazole Deriv
  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
  • Synthesis and Characterization of Some New Aminoimidazoles. (n.d.).
  • Synthesis of Amino Acid-Derived 1,2,3-Triazoles: Development of a Nontrivial Fluorescent Sensor in Solution for the Enantioselective Sensing of a Carbohydrate and Bovine Serum Albumin Interaction. (2018). The Journal of Organic Chemistry.
  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • 1,2,3-Triazoles as Amide-bond Surrog
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Buy methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride. (2023). WorldOfChemicals.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • Ugi reaction. (n.d.). Wikipedia.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride. (n.d.). Sapphire Bioscience.
  • Exploring Enantioselective Pictet-Spengler Reactions. (n.d.). Organic Reactions.
  • 1703873-68-0|Methyl (S)-2-amino-2-(2,5-difluorophenyl)
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC. (n.d.). NIH.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
  • Methyl (S)-2-amino-2-(2,6-difluorophenyl)
  • The mechanism of the Pictet–Spengler reaction. (n.d.).
  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. (2019).
  • Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors - PMC. (2026). NIH.
  • Ugi Multicomponent Reaction. (2017). Organic Syntheses.
  • Synthesis of different heterocyclic compounds derived from some amino acids. (n.d.).
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
  • 1 Protection Reactions. (n.d.). Wiley-VCH.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
  • Synthesis of Novel Heterocyclic a-Amino Acids. (n.d.). Open Research Online.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-. (n.d.). J. Org. Chem.
  • Methyl (S)-2-amino-2-(3,5-difluorophenyl)
  • Bromazolam. (n.d.). Wikipedia. dPmi7Al9m7wf-g=)

Sources

Method

Application Note &amp; Protocol: Strategic Incorporation of Methyl 2-amino-2-(2,5-difluorophenyl)acetate into Peptide Backbones

Abstract The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery.[1][2] This guide provides a comprehensive technical overview and detailed protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Methyl 2-amino-2-(2,5-difluorophenyl)acetate, a fluorinated aryl-glycine derivative, into peptide backbones using Solid-Phase Peptide Synthesis (SPPS). Fluorination can significantly enhance the metabolic stability and pharmacokinetic properties of peptide therapeutics by altering their electronic nature and resistance to enzymatic degradation.[3][4] We detail the critical steps from building block preparation and Fmoc protection to optimized coupling strategies for this sterically hindered amino acid, final cleavage, and analytical characterization of the resulting modified peptide.

Introduction: The Rationale for Fluorination in Peptide Therapeutics

The strategic introduction of fluorine into peptide structures can profoundly influence their therapeutic potential.[5] The strong, polar carbon-fluorine bond, owing to fluorine's high electronegativity, can block sites of oxidative metabolism, thereby increasing the peptide's in-vivo half-life.[3][4][6] Furthermore, the electron-withdrawing nature of the difluorophenyl moiety in Methyl 2-amino-2-(2,5-difluorophenyl)acetate can modulate the pKa of adjacent functional groups and induce unique conformational constraints, potentially leading to enhanced binding affinity and target selectivity.[5] The successful incorporation of such building blocks, however, presents unique challenges, including steric hindrance at the α-carbon, which can impede coupling efficiency.[7] This guide provides robust, field-proven protocols to overcome these challenges.

Building Block Profile & Preparation

The core building block, Methyl 2-amino-2-(2,5-difluorophenyl)acetate, is typically available as a hydrochloride salt.[8] For use in standard Fmoc-based SPPS, it must first be neutralized and, most importantly, protected at its N-terminus with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[]

Structure:

  • Name: Methyl 2-amino-2-(2,5-difluorophenyl)acetate

  • CAS Number: 1251923-42-8[8]

  • Molecular Formula: C9H9F2NO2[10]

  • Molecular Weight: 201.17 g/mol [10]

Protocol 1: Fmoc-Protection of Methyl 2-amino-2-(2,5-difluorophenyl)acetate

This protocol describes the conversion of the free amine to its Fmoc-protected counterpart, a prerequisite for SPPS.

Materials:

  • Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO3)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Stir the solution at room temperature until the starting material is fully dissolved and neutralized.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Once complete, add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Fmoc-Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure, protected amino acid.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most widely used method for SPPS due to its milder deprotection conditions.[11] This section outlines the complete workflow for incorporating the prepared Fmoc-protected fluorinated amino acid into a growing peptide chain on a solid support.

SPPS Workflow Overview

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Wash1 3. Washing (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling_Natural 4. Coupling (Standard Fmoc-AA) Wash1->Coupling_Natural Wash2 5. Washing Coupling_Natural->Wash2 Repeat Repeat Steps 2-5 for Peptide Elongation Wash2->Repeat Fmoc_Deprotection2 6. Fmoc Deprotection Repeat->Fmoc_Deprotection2 Wash3 7. Washing Fmoc_Deprotection2->Wash3 Coupling_Special 8. Coupling (Fmoc-Aryl-Glycine Derivative) Wash3->Coupling_Special Wash4 9. Washing Coupling_Special->Wash4 Final_Deprotection 10. Final Fmoc Deprotection Wash4->Final_Deprotection ...continue elongation or proceed to cleavage Cleavage 11. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 12. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPPS Coupling of Fmoc-Methyl 2-amino-2-(2,5-difluorophenyl)acetate

This protocol details the critical coupling step. Due to the steric hindrance of the aryl-glycine derivative, a powerful coupling reagent and extended reaction times are necessary to ensure high coupling efficiency.

Rationale for Reagent Selection:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen over more common reagents like HBTU. HATU forms a highly reactive OAt-active ester, which is more effective for sterically demanding couplings and helps suppress racemization.[12][13][14]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the coupling reagent and neutralize the protonated N-terminus of the resin-bound peptide.[13]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Methyl 2-amino-2-(2,5-difluorophenyl)acetate

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Pre-activation: In a clean vial, dissolve Fmoc-Methyl 2-amino-2-(2,5-difluorophenyl)acetate (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.[15] Drain the solvent.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Note: This is significantly longer than a standard 30-60 minute coupling for non-hindered amino acids.

  • Monitoring: Perform a Kaiser test (or Chloranil test for secondary amines) on a small sample of beads to check for reaction completion. If the test is positive (indicating free amines), drain the solution and repeat the coupling step with a fresh solution.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.[11]

  • The peptide-resin is now ready for the next Fmoc-deprotection and coupling cycle.

ReagentEquivalents (eq)Purpose
Fmoc-Methyl 2-amino-2-(2,5-difluorophenyl)acetate3.0The amino acid building block to be incorporated.
HATU2.9Activates the carboxylic acid for efficient amide bond formation.[12]
DIPEA6.0Activates HATU and neutralizes the peptide-resin N-terminus.
DMF-Solvent for all reactions and washes.
Table 1: Reagent stoichiometry for the coupling of the hindered fluorinated amino acid.
Protocol 3: Cleavage and Global Deprotection

This final step cleaves the completed peptide from the resin support and removes all acid-labile side-chain protecting groups simultaneously.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[11]

  • Cold diethyl ether

Causality: The scavenger TIS is critical for trapping reactive carbocations generated from the cleavage of tBu-based side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[16]

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any residual peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Rigorous analysis is essential to confirm the identity, purity, and successful incorporation of the target amino acid.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purifying it to the desired level.[17][18]

  • Typical Conditions:

    • Column: C18, 3.5-5 µm particle size

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point.

    • Detection: UV at 220 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the peptide has the correct molecular weight, verifying the successful incorporation of the difluorophenyl-glycine residue.[17][18] Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are commonly employed. The observed mass should match the calculated theoretical mass of the desired peptide sequence.

Tandem Mass Spectrometry (MS/MS)

For unambiguous confirmation, LC-MS/MS can be performed.[19] This technique involves fragmenting the peptide in the mass spectrometer and analyzing the masses of the resulting fragments. This "peptide mapping" allows for verification of the amino acid sequence, confirming the exact position of the incorporated non-natural residue.[20][21]

Characterization_Flow Crude_Peptide Crude Peptide (Post-Cleavage) HPLC_Analysis 1. Analytical RP-HPLC (Purity Check) Crude_Peptide->HPLC_Analysis MS_Analysis 2. Mass Spectrometry (Mass Verification) Crude_Peptide->MS_Analysis Purification 3. Preparative RP-HPLC (Purification) HPLC_Analysis->Purification If purity < target MS_Analysis->Purification Final_QC 4. Final QC (HPLC, MS, Lyophilization) Purification->Final_QC Pure_Peptide Pure Lyophilized Peptide Final_QC->Pure_Peptide

Caption: Post-synthesis workflow for peptide characterization and purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency 1. Insufficient activation of the hindered amino acid.2. Short coupling time.1. Use a more powerful coupling reagent like HATU or COMU.[22]2. Increase coupling time to 2-4 hours.3. Perform a double coupling.
Peptide Truncation Incomplete coupling at one or more steps.Optimize coupling conditions as above. Consider adding a capping step (e.g., with Acetic Anhydride/DIPEA) after each coupling to block unreacted amines.
Racemization Over-activation of the amino acid; prolonged exposure to basic conditions.Minimize pre-activation time before adding to the resin.[13] Ensure the use of an appropriate base (DIPEA is preferred over TEA).
Incomplete Final Cleavage Insufficient cleavage time or TFA volume.Increase cleavage time to 3-4 hours. Ensure adequate TFA cocktail volume to fully swell and immerse the resin.

Conclusion

The successful incorporation of Methyl 2-amino-2-(2,5-difluorophenyl)acetate into peptide backbones is readily achievable through a well-optimized SPPS protocol. The key to success lies in the strategic selection of a potent coupling reagent, such as HATU, and the allocation of sufficient reaction time to overcome the steric hindrance of the building block. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently synthesize novel, fluorinated peptides, unlocking new avenues for the development of more stable and potent therapeutic agents.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Hodgson, D. R., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Li, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 769497.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Hodgson, D. R., & Sanderson, J. M. (2004).
  • Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182-188.
  • Pupo, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1573-1594.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • Chen, P., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11588.
  • Pupo, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science, 13(12), 747-757.
  • Pupo, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Thermo Fisher Scientific. (n.d.). Keys for enabling optimum peptide CharaCterizations.
  • Coon, J. J. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • Kumar, V., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735.
  • Sapphire Bioscience. (n.d.). Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride.
  • ChemScene. (n.d.). Methyl (S)-2-amino-2-(3,5-difluorophenyl)acetate.

Sources

Application

Application Note: Strategic Utilization of Methyl 2-amino-2-(2,5-difluorophenyl)acetate in the Synthesis of TRK Kinase Inhibitors

Executive Summary & Scientific Rationale The development of targeted therapies for solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions has revolutionized precision oncology. Small-molecule AT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of targeted therapies for solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions has revolutionized precision oncology. Small-molecule ATP-competitive inhibitors, most notably Larotrectinib (Vitrakvi), exhibit profound efficacy across diverse tumor types by directly inhibiting Trk-A, Trk-B, and Trk-C kinases 1[1].

A critical structural motif in these next-generation kinase inhibitors is the (R)-2-(2,5-difluorophenyl)pyrrolidine pharmacophore. The synthesis of this chiral moiety presents significant challenges. While industrial routes often employ late-stage asymmetric reduction using engineered imine reductases (IREDs)2[2] or resolution via D-malic acid3[3], utilizing Methyl 2-amino-2-(2,5-difluorophenyl)acetate as a "chiral pool" starting material offers a highly controlled, bench-stable, and self-validating pathway for drug development professionals.

Mechanistic Causality of the 2,5-Difluorophenyl Moiety
  • Steric & Electronic Locking: The fluorine atoms at the 2- and 5-positions force the phenyl ring into an optimal orthogonal conformation relative to the pyrrolidine ring, maximizing π-π stacking interactions within the TRK ATP-binding pocket.

  • Metabolic Stability: Fluorination effectively blocks cytochrome P450-mediated oxidation at the electron-rich ortho and meta positions, significantly extending the drug's half-life.

  • Synthetic Advantage: Starting with the enantiopure 4[4] bypasses the need for expensive chiral transition-metal catalysts, utilizing the easily reducible ester handle for step-wise chain elongation.

TRK_Pathway NTRK NTRK Gene Fusion (Constitutively Active) PI3K PI3K / AKT Pathway NTRK->PI3K Activates MAPK RAS / MAPK Pathway NTRK->MAPK Activates PLC PLCγ Pathway NTRK->PLC Activates Drug TRK Inhibitor (e.g., Larotrectinib) Drug->NTRK Competitive ATP Inhibition Tumor Tumor Cell Proliferation & Survival PI3K->Tumor Drives MAPK->Tumor Drives PLC->Tumor Drives

Fig 1. NTRK fusion signaling pathway and targeted inhibition by TRK inhibitors.

Experimental Protocols: De Novo Synthesis of the Pyrrolidine Core

The following self-validating protocol details the conversion of Methyl (R)-2-amino-2-(2,5-difluorophenyl)acetate into (R)-2-(2,5-difluorophenyl)pyrrolidine. Each step is designed with clear analytical checkpoints to ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Phase 1: Protection and Chemoselective Reduction

Objective: Mask the primary amine and reduce the methyl ester to a primary alcohol without racemizing the benzylic chiral center.

  • N-Boc Protection:

    • Suspend Methyl (R)-2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool to 0 °C. Add triethylamine (Et₃N, 2.5 eq) dropwise, followed by Boc-anhydride (Boc₂O, 1.1 eq).

    • Causality: The 2,5-difluoro substitution lowers the pKa of the benzylic proton. Strict temperature control at 0 °C prevents base-catalyzed epimerization of the phenylglycine derivative.

  • Ester Reduction:

    • Isolate the Boc-protected ester. Dissolve in anhydrous THF and cool to 0 °C.

    • Add LiBH₄ (generated in situ from NaBH₄ and LiCl, 2.0 eq) portion-wise.

    • Causality: LiBH₄ is highly chemoselective; it cleanly reduces the ester to the corresponding amino alcohol while leaving the Boc carbamate intact.

    • Validation Checkpoint: Disappearance of the methyl ester singlet (~3.7 ppm) in ¹H-NMR.

Phase 2: Oxidation and Chain Homologation

Objective: Extend the carbon backbone by two carbons to establish the pyrrolidine ring framework.

  • Swern Oxidation:

    • To a -78 °C solution of oxalyl chloride (1.2 eq) in DCM, add DMSO (2.4 eq). Stir for 15 min, then add the amino alcohol (1.0 eq) from Phase 1. Quench with Et₃N (5.0 eq) and warm to room temperature.

    • Causality: Swern oxidation is chosen over transition-metal oxidants (e.g., PCC) to prevent heavy metal contamination, a critical regulatory standard in pharmaceutical intermediate synthesis.

  • Wittig Olefination:

    • Treat the resulting crude aldehyde with ethyl (triphenylphosphoranylidene)acetate (1.2 eq) in THF at room temperature for 12 hours.

    • Validation Checkpoint: Appearance of alkene protons (~5.8 and 6.9 ppm, typically as an E-isomer doublet) in ¹H-NMR.

Phase 3: Cyclization and Final Reduction

Objective: Form the 5-membered ring and yield the final secondary amine.

  • Hydrogenation & Deprotection:

    • Dissolve the Wittig product in EtOH. Add 10% Pd/C (0.1 eq) and stir under H₂ (1 atm) for 4 hours to reduce the alkene.

    • Filter through Celite, concentrate, and treat with 20% TFA in DCM to remove the Boc group.

  • Lactamization & Borane Reduction:

    • Neutralize the TFA salt with NaOMe/MeOH to induce spontaneous intramolecular cyclization, forming 5-(2,5-difluorophenyl)pyrrolidin-2-one.

    • Reduce the lactam by refluxing with BH₃·THF (3.0 eq) for 6 hours. Quench carefully with MeOH/HCl to dismantle the stable amine-borane complex.

    • Causality: Borane perfectly coordinates to the lactam carbonyl oxygen, facilitating hydride transfer and yielding the target (R)-2-(2,5-difluorophenyl)pyrrolidine without cleaving the C-N bonds.

Synth_Workflow SM Methyl 2-amino-2- (2,5-difluorophenyl)acetate Protect Boc Protection & Ester Reduction SM->Protect Step 1-2 Extend Swern Ox. & Wittig Olefination Protect->Extend Step 3-4 Cyclize Deprotection & Lactamization Extend->Cyclize Step 5-7 Pyrrolidine (R)-2-(2,5-difluoro- phenyl)pyrrolidine Cyclize->Pyrrolidine Step 8

Fig 2. Step-by-step synthetic workflow from the chiral methyl ester to the pyrrolidine core.

Data Presentation & Route Comparison

When scaling up the synthesis of TRK inhibitors, selecting the right pathway to the chiral pyrrolidine is vital. Table 1 summarizes the quantitative metrics comparing the chiral pool approach (using Methyl 2-amino-2-(2,5-difluorophenyl)acetate) against other documented industrial methods.

Table 1: Comparative Synthetic Metrics for (R)-2-(2,5-difluorophenyl)pyrrolidine Production

Synthetic RouteStarting MaterialKey Reagent / CatalystEnantiomeric Excess (ee)Overall YieldScalability Profile
Chiral Pool (This Protocol) Methyl (R)-2-amino-2-(2,5-difluorophenyl)acetateDIBAL-H / Wittig Reagents>99% (Retained)65 - 70%High (Bench to Pilot)
Biocatalytic Asymmetric Reduction 2-(2,5-difluorophenyl)-1-pyrrolineEngineered Imine Reductase (IRED)>99.5%82.5%Very High (Industrial)
Racemic Resolution Pyrrolidone & Grignard ReagentD-Malic Acid>98% (Post-resolution)<40% (Max theoretical 50%)Moderate (High waste)

Data synthesized from comparative biocatalysis and process chemistry patents5[5].

Downstream Application: Cross-Coupling to the Kinase Core

Once the (R)-2-(2,5-difluorophenyl)pyrrolidine is isolated, it serves as the critical nucleophile in the subsequent synthesis of the Larotrectinib scaffold. The secondary amine undergoes a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling with a 5-chloropyrazolo[1,5-a]pyrimidine core6[6].

The steric bulk of the 2,5-difluorophenyl group requires these couplings to be performed at elevated temperatures (e.g., 160 °C in BuOH with DIEA) to achieve complete conversion1[1]. Following successful coupling, subsequent nitration, reduction, and amide coupling with 3(S)-pyrrolidinol finalize the synthesis of the highly potent TRK inhibitor.

References

  • Engineered Imine Reductase for Larotrectinib Intermediate Manufacture, ACS C
  • PROCESS FOR PREPARING HIGH PURITY DEGREE LAROTRECTINIB - EP 4294810 B1, European P
  • Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor, Drugs of the Future / Portico,
  • CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl)
  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)
  • methyl 2-amino-2-(2,5-difluorophenyl)

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of Enantiopure Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Abstract Enantiomerically pure non-proteinogenic α-amino acids are critical building blocks in modern drug discovery and development.[1] Methyl 2-amino-2-(2,5-difluorophenyl)acetate, a key chiral intermediate, presents s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enantiomerically pure non-proteinogenic α-amino acids are critical building blocks in modern drug discovery and development.[1] Methyl 2-amino-2-(2,5-difluorophenyl)acetate, a key chiral intermediate, presents significant synthetic challenges, particularly concerning the stereoselective installation of the α-amino group on a preparative scale. This document provides a comprehensive guide to a robust and scalable synthesis of this compound, leveraging a biocatalytic approach. We detail a field-proven protocol centered on the use of an amine transaminase (ATA), which offers high enantioselectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical methods.[2] This guide covers enzyme selection, process optimization, a detailed scale-up protocol, and critical safety considerations for researchers and drug development professionals.

Introduction: The Challenge of Asymmetric Synthesis at Scale

The synthesis of enantiopure active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry. Chiral amines and their derivatives, such as α-amino esters, are present in approximately half of all commercial APIs.[3] The target molecule, Methyl 2-amino-2-(2,5-difluorophenyl)acetate, contains a stereocenter at the α-carbon, and its biological activity is highly dependent on the specific enantiomer.

Traditional chemical methods for asymmetric synthesis, such as those employing chiral auxiliaries or transition-metal catalysis, often face significant hurdles during scale-up. These can include the high cost of catalysts, the need for cryogenic conditions, the generation of metallic waste, and complex purification procedures.[4] In contrast, biocatalysis has emerged as a powerful and sustainable alternative.[5] Enzymes like transaminases catalyze the direct asymmetric synthesis of chiral amines from prochiral ketones with exceptional enantioselectivity under mild, aqueous conditions.[2][3]

This guide focuses on a transaminase-based strategy for its inherent advantages in scalability, safety, and sustainability, directly addressing the core challenges of producing enantiopure Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Strategic Overview: The Biocatalytic Approach

The selected strategy involves the asymmetric reductive amination of a prochiral ketone precursor, Methyl 2-(2,5-difluorophenyl)-2-oxoacetate, using an amine transaminase. The overall workflow is depicted below.

G A Prochiral Ketone Methyl 2-(2,5-difluorophenyl)-2-oxoacetate B Biocatalytic Asymmetric Amination - Amine Transaminase (ATA) - Isopropylamine (Amine Donor) - Pyridoxal 5'-Phosphate (PLP) A->B C Reaction Work-up - pH Adjustment - Solvent Extraction B->C D Product Isolation & Purification - Crystallization / Chromatography C->D E Final Product Enantiopure Methyl 2-amino-2- (2,5-difluorophenyl)acetate D->E

Figure 1: High-level workflow for the biocatalytic synthesis.
The Causality of Biocatalysis: The Transaminase Mechanism

Amine transaminases rely on the cofactor Pyridoxal 5'-Phosphate (PLP) to facilitate the transfer of an amino group from a donor molecule to a ketone acceptor. The reaction proceeds via a "ping-pong" mechanism.

  • First Half-Reaction: The PLP, covalently bound to a lysine residue in the enzyme's active site, reacts with an amine donor (e.g., isopropylamine). This forms a Schiff base, which rearranges and hydrolyzes to release a ketone byproduct (acetone) and generates the aminated cofactor, Pyridoxamine 5'-Phosphate (PMP).

  • Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP. This forms a new Schiff base, which is then hydrolyzed to release the desired chiral amine product, regenerating the PLP-enzyme complex for the next catalytic cycle.[6]

The enzyme's chiral active site dictates the facial selectivity of the amine addition to the ketone, resulting in the formation of a single enantiomer of the product.[4]

G cluster_0 First Half-Reaction cluster_1 Second Half-Reaction E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP KetoneByproduct Ketone Byproduct (e.g., Acetone) E_PMP->KetoneByproduct ProchiralKetone Prochiral Ketone Substrate E_PMP->ProchiralKetone E_PLP2 Enzyme-PLP (Regenerated) E_PMP->E_PLP2 ProchiralKetone->E_PMP ChiralAmine Enantiopure Amine Product E_PLP2->AmineDonor Catalytic Cycle E_PLP2->ChiralAmine

Figure 2: Simplified "Ping-Pong" mechanism of an amine transaminase.

Protocol Part 1: Small-Scale Feasibility & Enzyme Screening

Objective: To identify an optimal commercial transaminase that provides high conversion and enantioselectivity for the target transformation.

Rationale: Commercially available enzyme screening kits offer a wide range of transaminases with varying substrate specificities and stereopreferences (R- or S-selective). A small-scale screen is a cost-effective method to de-risk the scale-up process by identifying the most efficient biocatalyst at the outset.

Materials & Equipment
  • Methyl 2-(2,5-difluorophenyl)-2-oxoacetate (substrate)

  • Transaminase screening kit (e.g., from Codexis®, Johnson Matthey, or similar)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-Phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • DMSO (co-solvent)

  • 96-well microtiter plates

  • Incubator shaker

  • Chiral HPLC or GC system with a suitable column (e.g., Chiralcel® OD-H)

Screening Protocol
  • Prepare Substrate Stock: Dissolve Methyl 2-(2,5-difluorophenyl)-2-oxoacetate in DMSO to make a 100 mg/mL stock solution.

  • Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer containing 1 mM PLP and 1 M Isopropylamine. Adjust the pH to 8.0.

  • Enzyme Reconstitution: Reconstitute the lyophilized enzymes from the screening kit in the reaction buffer according to the manufacturer's instructions.

  • Reaction Setup: In each well of a 96-well plate, combine:

    • 180 µL of the enzyme/buffer solution.

    • 20 µL of the substrate stock solution.

  • Incubation: Seal the plate and place it in an incubator shaker at 30-40 °C with agitation (e.g., 800 rpm) for 24 hours.

  • Quenching & Extraction: Quench the reaction by adding 200 µL of ethyl acetate to each well. Mix vigorously, then centrifuge to separate the layers.

  • Analysis: Analyze the organic layer by chiral HPLC or GC to determine the percentage conversion and the enantiomeric excess (ee) of the product.

Data Interpretation

The results of the screen should be tabulated to identify the lead candidate(s) for scale-up.

Enzyme ID Stereo-preference Conversion (%) Enantiomeric Excess (ee, %)
ATA-001S-selective15>99
ATA-002R-selective98>99
ATA-003S-selective595
ATA-004R-selective75>99
...etc....etc....etc....etc.
Table 1: Example data from a transaminase screening experiment.

Trustworthiness Check: The analytical method is crucial. A validated chiral HPLC/GC method that can separate the starting ketone from both enantiomers of the amine product is essential for accurate data.[7] In this example, ATA-002 would be selected as the lead candidate for the R-enantiomer due to its near-quantitative conversion and excellent enantioselectivity.

Protocol Part 2: Optimized Scale-Up Synthesis (100 g Scale)

Objective: To synthesize enantiopure Methyl 2-amino-2-(2,5-difluorophenyl)acetate on a 100-gram scale using the lead transaminase identified in Part 1.

Materials & Equipment
  • Jacketed glass reactor (2 L) with overhead stirrer, temperature probe, and pH probe

  • Methyl 2-(2,5-difluorophenyl)-2-oxoacetate (100 g)

  • Lead Transaminase (e.g., ATA-002, quantity based on activity)

  • Isopropylamine (amine donor, ~5-10 equivalents)

  • PLP (cofactor, ~1 mM final concentration)

  • Potassium phosphate buffer, 1 M, pH 8.0

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate for extraction

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (for pH adjustment and salt formation if desired)

  • Sodium bicarbonate (for pH adjustment)

Scale-Up Protocol
  • Reactor Setup: Set up the 2 L jacketed reactor and charge it with 1 L of deionized water. Start agitation (e.g., 200 rpm) and bring the temperature to 35 °C.

  • Buffer Preparation: Add potassium phosphate buffer to a final concentration of 100 mM and PLP to a final concentration of 1 mM. Adjust the pH to 8.0 using a suitable acid or base.

  • Enzyme & Amine Donor Addition: Add the selected transaminase enzyme to the reactor. Add isopropylamine (5 equivalents). Allow the mixture to stir for 15 minutes.

  • Substrate Addition: Dissolve the Methyl 2-(2,5-difluorophenyl)-2-oxoacetate (100 g) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, or add it directly if the enzyme tolerates high substrate concentrations. Add the substrate to the reactor over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 35 °C and pH 8.0. The pH may drop as the reaction proceeds; maintain it by the controlled addition of a base (e.g., 2 M NaOH). Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing them by HPLC for substrate conversion. The reaction is typically complete within 16-24 hours.

  • Work-up & Extraction: Once the reaction reaches >99% conversion, cool the mixture to room temperature. Adjust the pH to >10 with sodium bicarbonate or another suitable base to ensure the product is in its free-base form. Extract the product with MTBE or ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification (Optional): The crude product is often of high purity. If further purification is required, it can be achieved by crystallization. For example, the free base can be dissolved in a suitable solvent and precipitated as its hydrochloride salt by the addition of HCl in isopropanol, which often yields a highly pure, crystalline solid.

Expected Results
Parameter Target Value
Scale100 g (Substrate Input)
Isolated Yield85 - 95%
Chemical Purity (HPLC)>98%
Enantiomeric Excess (ee)>99%
Table 2: Target specifications for the scaled-up synthesis.

Process Safety & Hazard Analysis

Scaling up any chemical process requires a thorough safety review. While biocatalytic reactions are generally safer than many traditional chemical processes, hazards still exist.

  • Chemical Hazards:

    • Isopropylamine: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated area (fume hood) away from ignition sources.[8]

    • Solvents (MTBE, Ethyl Acetate): Highly flammable. Handle with appropriate grounding and in ventilated areas.[8]

    • Acids/Bases: Corrosive. Use appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, lab coat, and chemical-resistant gloves, is required at all times.[9][10]

  • Engineering Controls: All operations, especially those involving volatile organic compounds, should be performed in a chemical fume hood or a well-ventilated enclosure.[11]

  • Waste Disposal: Dispose of all chemical waste, including aqueous and organic streams, in accordance with local and institutional regulations.[9]

Conclusion

This guide outlines a robust, scalable, and efficient synthesis of enantiopure Methyl 2-amino-2-(2,5-difluorophenyl)acetate using a state-of-the-art biocatalytic method. By leveraging the high selectivity of amine transaminases, this protocol avoids the harsh conditions and waste streams associated with traditional chemistry, aligning with the principles of green chemistry. The detailed procedures for enzyme screening and process scale-up provide a clear and reliable pathway for producing this valuable chiral building block for pharmaceutical research and development.

References

  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC.
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. SpringerLink.
  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines.
  • Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Publishing.
  • Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley Online Library.
  • Asymmetric synthesis of unusual α-amino acids.
  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC.
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC.
  • Asymmetric synthesis of non-proteinogenic amino acids.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.
  • Electrochemical synthesis of chiral amines and amino acid derivatives. Innovation and Tech Transfer, The University of Utah.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • MSDS Amine. Resyn Biosciences.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting the chiral resolution of Methyl 2-amino-2-(2,5-difluorophenyl)acetate"

Technical Support Center: Chiral Resolution of Methyl 2-amino-2-(2,5-difluorophenyl)acetate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chromatographic challenges associated with the chiral resolution of Methyl 2-amino-2-(2,5-difluorophenyl)acetate .

This unnatural, fluorinated amino acid derivative is a highly valued chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptide mimetics and targeted oncology therapeutics[1][2]. However, the 2,5-difluoro substitution profoundly alters the electron density, basicity, and steric profile of the phenyl ring[3]. Standard phenylglycine resolution protocols often fail without precise mechanistic optimization.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to ensure high enantiomeric excess (ee) and yield.

Strategic Resolution Workflows

There are three primary pathways to achieve enantiopurity for this compound: Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution (EKR), and Chiral Supercritical Fluid Chromatography (SFC)[4][5].

Workflow Racemate Racemic Methyl 2-amino-2-(2,5-difluorophenyl)acetate Classical Classical Resolution (Diastereomeric Salt) Racemate->Classical Enzymatic Enzymatic Resolution (CAL-B Lipase) Racemate->Enzymatic SFC Chiral SFC / HPLC (Polysaccharide CSP) Racemate->SFC SaltForm Add (+)-D-PTTA in IPA/Heptane Classical->SaltForm Ammonolysis Ammonolysis / Hydrolysis (Novozym 435) Enzymatic->Ammonolysis Screening Screening Modifiers (MeOH + 0.1% DEA) SFC->Screening

Caption: Resolution pathways for Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Quantitative Method Comparison

To select the appropriate method for your scale and budget, consult the performance metrics below.

Resolution MethodTheoretical Max YieldTypical Enantiomeric Excess (ee)ScalabilityCost & Complexity
Classical (Diastereomeric Salt) 50%85% - 95% (pre-reslurry)High (Multi-kg)Low cost, moderate time
Enzymatic Kinetic Resolution (EKR) 50%>99%High (Multi-kg)Moderate cost, low time
Dynamic Kinetic Resolution (DKR) 100%>98%Medium (Pilot)High complexity
Chiral SFC (Preparative) 50% (per enantiomer)>99.5%Low to Medium (g to kg)High equipment cost

Self-Validating Experimental Protocols

Do not rely on end-point analysis alone. The following protocols are designed as self-validating systems, meaning they incorporate In-Process Controls (IPCs) to confirm causality and prevent downstream failures.

Protocol A: Enzymatic Kinetic Resolution via CAL-B

Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) exhibits a strong stereopreference for the (R)-enantiomer of bulky aryl-glycine esters[5][6].

  • Causality: The ester functionality of the substrate acts as the perfect handle for enzymatic hydrolysis or ammonolysis, while the 2,5-difluorophenyl ring fits selectively into the stereospecific binding pocket of CAL-B[7].

  • Reaction Setup: Dissolve 100 mmol of the racemic ester in 500 mL of Methyl tert-butyl ether (MTBE). Add 5.0 g of Novozym 435 (immobilized CAL-B).

  • Reagent Addition: Add 0.6 equivalents of an amine donor (for ammonolysis) or water (for hydrolysis). Stir at 40°C at 200 rpm to avoid mechanical shearing of the immobilized enzyme beads.

  • Self-Validation (IPC): At 12 hours, withdraw a 50 µL aliquot. Filter through a 0.2 µm PTFE syringe filter to remove the enzyme. Analyze via Chiral SFC. Validation Check: The reaction is proceeding correctly if the enantiomeric ratio (E-value) remains >50. The ee of the remaining (S)-ester should increase proportionally as the (R)-ester is converted to the amide/acid.

  • Termination & Isolation: Once the remaining ester reaches >99% ee (typically near 52% conversion), filter off the enzyme. Separate the unreacted (S)-ester from the (R)-product via a simple acid/base liquid-liquid extraction.

Protocol B: Classical Resolution via D-PTTA

Because the electron-withdrawing fluorine atoms decrease the basicity of the primary amine, standard tartaric acid often fails to form a stable salt. (+)-Di-p-toluoyl-D-tartaric acid (D-PTTA) provides the necessary steric bulk and acidity[3].

  • Salt Formation: Dissolve 100 mmol of the racemic ester in 300 mL of Isopropanol (IPA). Heat to 65°C. Slowly add a solution of 50 mmol (0.5 eq) of D-PTTA in 100 mL of IPA.

  • Controlled Crystallization: Cool the reactor to 20°C at a strict rate of 0.1°C/min. Causality: Rapid cooling causes supersaturation spikes, leading to the co-precipitation of the undesired diastereomer or "oiling out".

  • Self-Validation (IPC): Filter a 100 mg sample of the resulting crystals. Free-base the sample using 1M NaOH, extract into Ethyl Acetate, and analyze via Chiral SFC. Validation Check: If the ee is <95%, do not proceed to bulk free-basing. Instead, subject the bulk crystals to a reslurry in IPA at 50°C for 2 hours to drive Ostwald ripening, which selectively dissolves the more soluble, undesired diastereomer.

Troubleshooting & FAQs

Q1: Why is my diastereomeric salt failing to crystallize, resulting in a biphasic oil instead? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute is lower than the phase separation temperature in that specific solvent. The 2,5-difluorophenyl moiety is highly lipophilic, making its salts overly soluble in polar solvents like pure Methanol or Ethanol.

  • Solution: Switch to a binary solvent system with a lower dielectric constant, such as IPA/Heptane. Furthermore, seed the solution with 1% w/w of pure diastereomeric salt exactly at the cloud point to force heterogeneous nucleation rather than phase separation.

Q2: The CAL-B enzymatic resolution stalls at 30% conversion. How can I push it to the theoretical 50%? A: A stalled enzymatic reaction typically indicates thermodynamic equilibrium or severe product inhibition. If you are performing a transesterification, the generated alcohol byproduct can drive the reverse reaction[7].

  • Solution: Use an irreversible acyl donor such as vinyl acetate. The byproduct of vinyl acetate is vinyl alcohol, which rapidly tautomerizes to acetaldehyde and evaporates, rendering the reaction strictly irreversible. Alternatively, consider a Dynamic Kinetic Resolution (DKR) setup by adding a racemization catalyst (e.g., salicylaldehyde) to continuously epimerize the unreacted enantiomer[8].

Q3: My Chiral SFC analysis shows severe peak tailing for the free amine, making it impossible to accurately integrate the ee%. How do I improve peak shape? A: Tailing in SFC for primary amines is caused by secondary electrostatic interactions and hydrogen bonding between the basic amine of your compound and the residual acidic silanol groups on the silica support of the polysaccharide CSP[9][10].

  • Solution: Add a volatile basic modifier to your organic co-solvent. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the Methanol co-solvent will dynamically mask the acidic silanol sites on the column, resulting in sharp, baseline-resolved peaks[9][11].

Q4: Can I use reverse-phase HPLC instead of SFC for screening the enantiomers? A: While possible, it is highly discouraged for this specific compound. SFC is the authoritative method of choice for fluorinated phenylglycines because supercritical CO2 provides significantly higher diffusivity and lower viscosity than aqueous mobile phases[4][10]. This leads to a 3x to 5x faster analysis time and superior resolution (Rs > 2.0) compared to reverse-phase chiral HPLC[11].

References

  • US20060030007A1 - Peptides for metal ion affinity chromatography Source: Google Patents URL
  • WO2017194627A1 - New compounds and pharmaceutical use thereof in the treatment of cancer Source: Google Patents URL
  • US8604061B2 - 2-aminooxazolines as TAAR1 ligands Source: Google Patents URL
  • Enantiomer separations on chiral stationary phases in supercritical fluid chromatography Source: Journal of Chromatography A URL:[Link]

  • Enzymic resolution of DL-phenylglycine Source: ResearchGate URL:[Link]

  • Regis Technologies Chiral HPLC and SFC Method Development Source: MZ-Analysentechnik URL:[Link]

  • Tailoring lipase specificity by solvent and substrate chemistries Source: ACS Publications URL:[Link]

  • Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography Source: Analytical Chemistry (ACS) URL:[Link]

  • Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide Source: ResearchGate URL:[Link]

  • Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations Source: ResearchGate URL:[Link]

  • 'Easy-on, easy-off' resolution of chiral 1-phenylethylamine catalyzed by Candida antarctica lipase B Source: ResearchGate URL:[Link]

Sources

Optimization

"identifying and minimizing byproducts in Methyl 2-amino-2-(2,5-difluorophenyl)acetate synthesis"

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-2-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. As a crucial building block in pharmaceutical development, ensuring the purity and yield of this compound is paramount. This guide is designed to help you identify and minimize common byproducts, offering insights grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis, providing explanations for their occurrence and actionable steps for mitigation.

Question 1: My reaction is producing a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?

Answer:

The formation of dimers is a common issue in amino acid synthesis, often occurring through intermolecular reactions.[1][2] In the context of Methyl 2-amino-2-(2,5-difluorophenyl)acetate synthesis, dimerization can occur via several mechanisms, including the formation of diketopiperazines or other cyclic and non-cyclic dimers, particularly under thermal stress.[1]

Causality:

  • High Reaction Concentrations: Increased proximity of reactant molecules favors intermolecular reactions, leading to dimer formation.

  • Elevated Temperatures: Pyrolytic conditions can promote deamination and decarboxylation, followed by dimerization.[1]

  • Presence of Activating Agents: Certain activating agents used in peptide synthesis can inadvertently promote the formation of peptide dimers.[2]

Troubleshooting Protocol:

  • Optimize Reactant Concentration: Gradually decrease the initial concentration of your starting materials to disfavor bimolecular reactions.

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction. Avoid localized overheating by ensuring efficient stirring and controlled heating.

  • Choice of Activating Agent: If applicable to your synthetic route, select an activating agent with a lower propensity for promoting dimerization.

  • Staged Addition: Consider adding one of the key reactants portion-wise over time to maintain a low instantaneous concentration.

Visualizing Dimerization Pathways:

DimerizationPathways Monomer Amino Acid Monomer ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer Activation Dimer Dimer Byproduct Monomer->Dimer Thermal Stress ActivatedMonomer->Dimer Intermolecular Reaction (High Concentration)

Caption: Potential pathways for dimer byproduct formation.

Question 2: I am observing significant racemization of my final product. What are the primary causes and how can I maintain stereochemical integrity?

Answer:

Racemization, the formation of an equal mixture of enantiomers, is a critical concern in the synthesis of chiral α-amino acids.[3] The stereochemical integrity of the α-carbon is essential for the biological activity of downstream drug candidates.

Causality:

  • Base-Mediated Epimerization: The presence of a base can facilitate the removal of the acidic α-proton, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[3]

  • Activating Group Effects: The nature of the activating group on the carboxylate can influence the rate of racemization. Electron-withdrawing groups can increase the acidity of the α-proton.[3][4]

  • Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can increase the extent of racemization.[5]

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of proton exchange.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry: Use the weakest effective base and carefully control its stoichiometry. Consider using non-nucleophilic, sterically hindered bases.

  • Optimize Activating Agent: For syntheses involving carboxyl activation, choose reagents known to suppress racemization, such as those that form less reactive, more stable activated esters.[6]

  • Minimize Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as it reaches completion. Run the reaction at the lowest feasible temperature.[5]

  • Solvent Choice: Employ aprotic solvents that do not facilitate proton transfer.

Table 1: Factors Influencing Racemization

FactorEffect on RacemizationMitigation Strategy
Base Strength Stronger bases increase the rate of enolization.Use the weakest effective base (e.g., organic amines over hydroxides).
Temperature Higher temperatures accelerate racemization.Conduct the reaction at the lowest possible temperature.
Reaction Time Longer exposure to reaction conditions increases racemization.Monitor the reaction closely and work up promptly upon completion.
Activating Group Highly electron-withdrawing groups can increase α-proton acidity.Select activating agents known for low racemization potential (e.g., HOBt, HOAt).[6]
Question 3: My final product is contaminated with the corresponding carboxylic acid due to ester hydrolysis. How can I prevent this?

Answer:

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly during workup and purification steps.[7][8]

Causality:

  • Acidic or Basic Conditions: The ester is susceptible to hydrolysis under both acidic and basic aqueous conditions.[8] The reaction with water alone is typically slow but is catalyzed by acids or bases.[8]

  • Elevated Temperatures during Workup: Heating the reaction mixture in the presence of water and residual acid or base will accelerate hydrolysis.[7]

Troubleshooting Protocol:

  • Neutral Workup: Whenever possible, perform the aqueous workup under neutral pH conditions. Use a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, particularly in steps preceding the final workup.

  • Temperature Control during Extraction and Concentration: Perform extractions at room temperature. When removing the solvent under reduced pressure, use a water bath with a controlled temperature to avoid excessive heating.

  • Alternative Ester Protecting Groups: If hydrolysis remains a significant issue, consider using a more robust ester protecting group, although this will add steps to the synthesis.

Visualizing Ester Hydrolysis:

EsterHydrolysis MethylEster Methyl 2-amino-2- (2,5-difluorophenyl)acetate CarboxylicAcid Carboxylic Acid Byproduct MethylEster->CarboxylicAcid H₂O, H⁺ or OH⁻ (Acid/Base Catalysis)

Caption: Acid or base-catalyzed hydrolysis of the methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Methyl 2-amino-2-(2,5-difluorophenyl)acetate, and what are the typical byproducts for each?

A1: The two most prevalent methods for synthesizing α-amino acids are the Strecker synthesis and reductive amination.

  • Strecker Synthesis: This method involves the reaction of an aldehyde (2,5-difluorobenzaldehyde) with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[9][10]

    • Common Byproducts:

      • Amidine and related compounds: From incomplete hydrolysis of the nitrile.

      • Decarboxylation products: If the hydrolysis conditions are too harsh.[11]

      • Side products from impurities in the starting aldehyde.

  • Reductive Amination: This route typically involves the reaction of an α-keto acid (methyl 2-(2,5-difluorophenyl)-2-oxoacetate) with an ammonia source and a reducing agent.[12][13]

    • Common Byproducts:

      • α-Hydroxy acid: From the reduction of the ketone before amination.[14]

      • Over-alkylation products: Formation of secondary or tertiary amines if the ammonia source is not in sufficient excess or if the reaction conditions are not well-controlled.[15]

Q2: How can I effectively purify the final product to remove these byproducts?

A2: Purification of Methyl 2-amino-2-(2,5-difluorophenyl)acetate typically involves a combination of techniques:

  • Crystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find optimal conditions.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Acid-Base Extraction: The basicity of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to protonate the amine, which can then be extracted into the aqueous phase. After neutralization of the aqueous layer, the purified amine can be re-extracted into an organic solvent.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Cyanide Handling (Strecker Synthesis): If using a cyanide source like KCN or HCN, all manipulations must be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use.[16]

  • Reducing Agents (Reductive Amination): Some reducing agents, like sodium cyanoborohydride, can release toxic hydrogen cyanide upon acidification.[12] Use of safer alternatives like sodium triacetoxyborohydride is recommended.[15]

  • General Chemical Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.: Synthesis of Peptides and Peptidomimetics. (n.d.). Georg Thieme Verlag.
  • Choi, S., & Ko, J. (2017). Dimerization reactions of amino acids by pyrolysis. Journal of Analytical and Applied Pyrolysis, 124, 25-31.
  • Clark, J. E., & Farrant, E. (1987). U.S. Patent No. 4,647,692. Washington, DC: U.S.
  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wikipedia. (2024). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Loder, D. J., & Graves, G. D. (1980). U.S. Patent No. 4,185,027. Washington, DC: U.S.
  • Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(11), 3514–3515.
  • Takeda, H., & Yasui, M. (1982). European Patent No. 0057092.
  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. (Master's thesis). Retrieved from [Link]

  • Unichema Chemie B.V. (1998). European Patent No. 0675867.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Waser, J., & Nambu, H. (2014). The decarboxylative Strecker reaction.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing esters. In Chemguide. Retrieved from [Link]

  • Krishnamurthy, R. (2019). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Accounts of Chemical Research, 52(2), 457-467.
  • Rueping, M., & Sugiono, E. (2011). The decarboxylative Strecker reaction.
  • Arora, P. S., & Kirshenbaum, K. (2023). Folding-Assisted Peptide Disulfide Formation and Dimerization. ACS Chemical Biology, 18(7), 1435-1440.
  • Martinkova, L., & Kren, V. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Chemical Reviews, 115(11), 5405-5444.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2024). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • American Oil Chemists' Society. (n.d.). Formation of Dimers and Oligomers. Retrieved from [Link]

  • Hiegel, G. A., & Rubino, M. (2002). Conversion of α-amino acids into nitriles by oxidative decarboxylation with trichloroisocyanuric acid.
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. In Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Strecker Synthesis of amino acids. Retrieved from [Link]

  • Wikipedia. (2024). Protein dimer. In Wikipedia. Retrieved from [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4496.
  • Huhn, T., et al. (2017). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Journal of Organic Chemistry, 82(17), 8882-8899.
  • Smith, M. B. (2018). U.S. Patent No. 10,118,898. Washington, DC: U.S.
  • Leah4sci MCAT Prep. (2016, June 10). Strecker Synthesis of Alpha Amino Acids [Video]. YouTube. [Link]

  • Zaki, D. D., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Iraqi Journal of Agricultural Sciences, 53(3), 643-654.
  • Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851.
  • Actelion Pharmaceuticals Ltd. (2025).
  • Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851.
  • Lee, B. P., & Hedrick, J. L. (2019). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
  • NextSDS. (n.d.). methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

"improving the yield and enantiomeric excess in the synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate"

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve both the yield and enantiomeric excess of your synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and offering validated solutions.

Issue 1: Low Overall Yield

A diminished yield of the final product can be a significant impediment. The underlying causes often trace back to incomplete reactions, degradation of materials, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The initial formation of the imine or equivalent is a critical step. Low yields here will cascade through the synthesis.

    • Troubleshooting: Ensure your starting materials, particularly the aldehyde (2,5-difluorobenzaldehyde), are pure. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Consider purification of the aldehyde via distillation or chromatography if its purity is questionable. Additionally, ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in maximizing yield.[2][3]

    • Troubleshooting: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents to improve the solubility of reactants and intermediates. Lowering the reaction temperature can sometimes minimize the formation of side products.[4] Conversely, for sluggish reactions, a moderate increase in temperature might be necessary. Reaction time should be monitored by techniques like TLC or LC-MS to determine the point of maximum conversion without significant product degradation.

  • Degradation During Hydrolysis: The final step of converting the nitrile (in a Strecker-type synthesis) or deprotecting the amino group can lead to product loss if conditions are too harsh.

    • Troubleshooting: For nitrile hydrolysis, explore milder conditions. While strong acids or bases are common, they can sometimes lead to side reactions or racemization. Stepwise hydrolysis under controlled temperature can be effective. For deprotection steps, select a protecting group that can be removed under conditions that do not affect the rest of the molecule.

Issue 2: Poor Enantiomeric Excess (ee)

Achieving high enantioselectivity is often the primary challenge in synthesizing chiral α-amino acids. Low ee values indicate that the chiral catalyst or auxiliary is not effectively controlling the stereochemical outcome of the reaction.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst or Auxiliary: The choice of the chiral source is paramount. Not all catalysts are equally effective for all substrates.[5]

    • Troubleshooting: Screen a variety of chiral catalysts or auxiliaries. For asymmetric Strecker syntheses, chiral thiourea or urea-based catalysts have shown promise.[6] Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids or BINOL, are effective in the alkylation of glycine derivatives.[7][8][9][10] The catalyst loading should also be optimized; sometimes, a higher loading can improve enantioselectivity, though this needs to be balanced with cost considerations.

  • Suboptimal Reaction Conditions for Asymmetric Induction: The solvent, temperature, and concentration can significantly influence the transition state of the enantioselective step.[2][11]

    • Troubleshooting: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[12] The polarity of the solvent can also have a dramatic effect. A non-polar solvent might favor a more organized transition state, leading to higher ee. A systematic screening of these parameters is crucial.

  • Racemization: The desired enantiomer may be racemizing under the reaction or workup conditions.

    • Troubleshooting: If racemization is suspected, analyze the enantiomeric excess at different stages of the reaction and workup. Acidic or basic conditions, especially at elevated temperatures, can cause racemization at the α-carbon. If possible, use milder workup procedures and avoid prolonged exposure to harsh conditions.

Issue 3: Formation of Side Products

The presence of significant side products complicates purification and reduces the overall yield.[4]

Potential Causes & Solutions:

  • Competing Reaction Pathways: The reactants may be participating in undesired side reactions.

    • Troubleshooting: Ensure all reactive functional groups that are not intended to participate in the reaction are appropriately protected.[4] The purity of reagents is also critical, as impurities can sometimes catalyze side reactions.[12] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation-related side products.[12]

  • Over-reduction or Incomplete Reduction: In syntheses involving reduction steps, both incomplete reduction of an intermediate or over-reduction to an undesired product can occur.

    • Troubleshooting: The choice of reducing agent and the stoichiometry are critical. For the reduction of a nitrile or an imine, reagents like sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation can be employed. The reaction should be carefully monitored to stop it once the desired product is formed.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions encountered by researchers working on this synthesis.

Q1: What are the most common synthetic strategies for preparing enantiomerically enriched Methyl 2-amino-2-(2,5-difluorophenyl)acetate?

A1: Several effective methods exist for the asymmetric synthesis of α-amino acids.[13][14] The most prevalent include:

  • Asymmetric Strecker Synthesis: This is a versatile method that involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst.[6][15]

  • Asymmetric Alkylation of Glycine Equivalents: This approach uses a chiral phase-transfer catalyst to control the enantioselective alkylation of a glycine Schiff base.[9][16]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[17][18][19]

Q2: How can I effectively monitor the progress and enantiomeric excess of my reaction?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the product. To determine the enantiomeric excess, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase is the standard method.[12]

Q3: My product is difficult to purify. What strategies can I employ?

A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials. Column chromatography is a standard technique, and careful selection of the stationary and mobile phases can improve separation. If the product is a crystalline solid, recrystallization can be a highly effective method for achieving high purity and can sometimes also enhance the enantiomeric excess.[12]

Q4: Can I improve my enantiomeric excess post-synthesis?

A4: Yes, if your synthesis results in a moderate enantiomeric excess, it is possible to enrich it further. As mentioned, recrystallization can sometimes selectively crystallize one enantiomer, thereby increasing the ee of the crystalline material. Another approach is classical resolution, which involves forming diastereomeric salts with a chiral resolving agent (like tartaric or mandelic acid), separating these diastereomers by crystallization, and then liberating the desired enantiomer.[12]

III. Data & Protocols

Data Presentation: Optimizing Enantioselectivity

The following table illustrates a hypothetical optimization of catalyst and solvent for an asymmetric Strecker reaction to improve enantiomeric excess (ee).

EntryChiral CatalystSolventTemperature (°C)Yield (%)ee (%)
1Catalyst AToluene07585
2Catalyst ADichloromethane07288
3Catalyst AToluene-207092
4Catalyst BToluene08095
5Catalyst BToluene-2078>99

This data is illustrative and serves as an example of a systematic approach to optimization.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Strecker Synthesis

This protocol provides a general framework. Specific conditions will need to be optimized for your particular setup.

  • Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve 2,5-difluorobenzaldehyde (1.0 eq) and a suitable amine source (e.g., benzhydrylamine, 1.0 eq) in an anhydrous solvent (e.g., toluene). Add a dehydrating agent like magnesium sulfate. Stir at room temperature for 2-4 hours.

  • Cyanation: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add the chiral catalyst (e.g., 1-10 mol%). Slowly add a cyanide source (e.g., trimethylsilyl cyanide, 1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed.

  • Workup and Hydrolysis: Quench the reaction carefully with an appropriate aqueous solution. Extract the product with an organic solvent. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid or ester under acidic or basic conditions.

  • Purification: Purify the final product by column chromatography or recrystallization.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of hexanes and isopropanol is common. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

IV. Visualizations

Workflow for Optimizing Yield and Enantiomeric Excess

G start Start Synthesis low_yield Low Yield? start->low_yield low_ee Low ee? low_yield->low_ee No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_catalyst Screen Chiral Catalysts & Auxiliaries low_ee->optimize_catalyst Yes purification Purification Strategy (Chromatography, Recrystallization) low_ee->purification No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) optimize_conditions->low_ee check_reagents->optimize_conditions optimize_catalyst->optimize_conditions final_product High Yield & High ee Product purification->final_product

Caption: A decision-making workflow for troubleshooting and optimizing the synthesis.

Troubleshooting Logic for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee < 90%) catalyst_issue Evaluate Chiral Catalyst/ Auxiliary Performance start->catalyst_issue temp_issue Investigate Reaction Temperature start->temp_issue solvent_issue Screen Different Solvents start->solvent_issue racemization_issue Check for Racemization During Workup start->racemization_issue solution1 Screen Alternative Catalysts Increase Catalyst Loading catalyst_issue->solution1 solution2 Lower Reaction Temperature (e.g., 0°C to -78°C) temp_issue->solution2 solution3 Test Solvents with Varying Polarity solvent_issue->solution3 solution4 Use Milder Workup Conditions racemization_issue->solution4 end High Enantiomeric Excess (ee > 95%) solution1->end solution2->end solution3->end solution4->end

Sources

Optimization

Technical Support Center: Scale-Up Production of Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-amino-2-(2,5-difluorophenyl)acetate . This compound is a critical fluorinated phenylglycine building block used extensively in drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-amino-2-(2,5-difluorophenyl)acetate . This compound is a critical fluorinated phenylglycine building block used extensively in drug development. Scaling up its production from bench to pilot plant introduces significant thermochemical and kinetic challenges, particularly during the esterification of the amino acid backbone and the isolation of the final product.

This guide is designed for process chemists and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity production.

Process Overview & Workflow

The standard industrial scale-up relies on a multi-step sequence: generating the amino acid via a Strecker synthesis, followed by acidic hydrolysis, and concluding with a highly controlled thionyl chloride-mediated esterification.

Workflow A Strecker Synthesis (Aminonitrile) B Acidic Hydrolysis (Amino Acid) A->B HCl, H2O C Esterification (SOCl2 / MeOH) B->C <55°C D Crystallization (HCl Salt) C->D Cooling

Fig 1: Step-by-step synthetic workflow for Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Troubleshooting Guide (Q&A)

Q1: During the esterification step with thionyl chloride (SOCl₂), our reaction mixture turns dark brown and the yield drops significantly. What is causing this? A1: This is the result of a runaway exothermic reaction. The addition of SOCl₂ to methanol generates hydrogen chloride and sulfur dioxide gas, releasing substantial heat. If the internal temperature exceeds 55°C during the addition phase, the 2,5-difluorophenylglycine substrate undergoes rapid thermal degradation[1]. Causality & Fix: You must decouple the activation phase from the reaction phase. Control the feed rate of SOCl₂ to 1[1]. Only after the addition is complete should you apply external heating to reach the 60–65°C reflux temperature required to drive the esterification to completion.

Q2: We are detecting a high-molecular-weight, insoluble impurity during the isolation phase when we attempt to extract the free base. What is this impurity? A2: You are observing the formation of a 2,5-diketopiperazine (DKP) dimer. Phenylglycine methyl esters are highly reactive in their free base form. The non-protonated alpha-amino group of one molecule acts as a nucleophile, attacking the methyl ester of a neighboring molecule. This forms a dipeptide that rapidly cyclizes into a DKP, releasing methanol[2]. Causality & Fix: Never isolate or store the free base at scale. The protonated amine (HCl salt) is non-nucleophilic, which entirely prevents this dimerization pathway. Always isolate the product directly as the hydrochloride salt from the acidic reaction matrix.

Pathway A Methyl 2-amino-2-(2,5-difluorophenyl)acetate (HCl Salt - Stable) B Free Base Formation (Reactive Intermediate) A->B Neutralization (pH > 7) C Intermolecular Aminolysis (Nucleophilic Attack) B->C Concentration / Heat D 2,5-Diketopiperazine (DKP) (Insoluble Dimer Impurity) C->D - 2 MeOH

Fig 2: Mechanistic pathway of diketopiperazine dimerization during free-basing.

Q3: The initial Strecker synthesis shows poor conversion of 2,5-difluorobenzaldehyde. How can we push the equilibrium forward? A3: The Strecker reaction is a delicate equilibrium process. Low yields typically stem from inadequate ammonia concentrations or improper pH control, which prevents the formation of the intermediate imine. Causality & Fix: Use a large stoichiometric excess of ammonia (e.g., a 1:3:20 ratio of aldehyde:cyanide:ammonia) and3[3]. This maximizes the concentration of the reactive imine while minimizing cyanohydrin side-product formation.

Process Parameters & Troubleshooting Metrics

Use the following data table to monitor and correct deviations during scale-up operations:

Process StepCritical ParameterTarget RangeConsequence of DeviationCorrective Action
Strecker Synthesis Buffer pH9.5 – 10.0Low aminonitrile yield due to poor equilibrium[3].Adjust with NH₄-acetate/NH₄OH buffer system.
Esterification SOCl₂ Feed Temp< 55°CThermal degradation of the amino acid substrate[1].Halt SOCl₂ feed; increase jacket cooling flow.
Esterification Reflux Temp60°C – 65°CIncomplete esterification (residual starting material)[1].Verify heating mantle output; extend reflux time.
Concentration Vacuum Pressure-0.085 MPaProduct degradation from excessive thermal stress[4].Ensure vacuum pump integrity before heating.
Isolation Matrix StateHCl Salt (pH < 2)Dimerization into 2,5-diketopiperazine (DKP)[2].Do not neutralize; isolate directly as the hydrochloride salt.

Self-Validating Standard Operating Procedure (SOP): Esterification

This protocol outlines the highly controlled conversion of 2,5-difluorophenylglycine to its methyl ester hydrochloride salt.

Step 1: Suspension Preparation

  • Action: Charge a glass-lined reactor with 300 L of anhydrous Methanol and 70 kg of 2,5-difluorophenylglycine. Stir continuously at 150 rpm to form a uniform suspension.

  • Self-Validation Check: Conduct a Karl Fischer titration on the methanol. Moisture content must be <0.1%. Excess water will competitively hydrolyze the SOCl₂ reagent, quenching the reaction and generating dangerous excess gas.

Step 2: Controlled Activation

  • Action: Cool the reactor jacket to 10–15°C. Slowly add 60 L of Thionyl Chloride (SOCl₂) via a constant pressure dropping funnel over 1.5 to 2 hours.

  • Self-Validation Check: Monitor the internal thermocouple continuously. The feed rate must be dynamically adjusted so that the 1[1]. If the temperature hits 50°C, pause the feed until the system cools.

Step 3: Reflux & Conversion

  • Action: Once the SOCl₂ addition is complete, adjust the jacket heating to bring the internal temperature to 60–65°C. Maintain reflux for 2.5 hours.

  • Self-Validation Check: Pull a sample at the 2-hour mark for HPLC analysis. Proceed to the next step only when the unreacted 2,5-difluorophenylglycine peak is <1.0% AUC.

Step 4: Concentration & Solvent Swap

  • Action: Cool the mixture to 40°C. Apply vacuum (-0.085 MPa) to4[4]. Concentrate the mixture until a thick, stirrable slurry is formed.

  • Self-Validation Check: Ensure the vacuum is stable before applying heat to prevent localized overheating at the reactor walls.

Step 5: Crystallization & Isolation

  • Action: Cool the slurry to 0–5°C at a rate of 10°C/hour to maximize precipitation of the hydrochloride salt. Filter the product via a Nutsche filter, wash the cake with 2 x 50 L of cold methyl tert-butyl ether (MTBE), and dry under vacuum at 40°C.

Frequently Asked Questions (FAQs)

We need the pure (S)-enantiomer for our API. How can we resolve the racemic methyl ester at scale? Enantiomeric resolution can be achieved downstream via crystallization-induced asymmetric transformation (CIAT) using a chiral auxiliary like (R)-phenylglycine amide, or through classical diastereomeric salt formation with resolving agents like (+)-tartaric acid[5]. Alternatively, 3 during the preceding Strecker step is a highly scalable, modern approach that avoids late-stage yield losses[3].

Why is our isolated product slightly yellow instead of a pristine white powder? Coloration is typically caused by trace oxidation of the fluorinated aromatic ring or residual polymeric impurities carried over from the Strecker synthesis. Incorporating an activated carbon (charcoal) filtration step of the methanolic solution prior to the final crystallization will effectively strip these chromophores and yield a pristine white crystalline powder.

References

  • [3] Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction | Source: Frontiers | URL:3

  • [1] Title: CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal | Source: Google Patents | URL: 1

  • [5] Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Source: Organic Letters - ACS Publications | URL: 5

  • [4] Title: CN106187795A - A kind of synthetic method of D Phenylglycine methyl ester | Source: Google Patents | URL: 4

  • [2] Title: Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy | Source: Int. J. Mass Spectrom / RU.nl | URL: 2

Sources

Troubleshooting

"interpreting the 19F NMR spectrum of Methyl 2-amino-2-(2,5-difluorophenyl)acetate for purity analysis"

Welcome to the analytical support center. This guide is designed for drug development professionals and analytical chemists tasked with structural verification and purity quantification of Methyl 2-amino-2-(2,5-difluorop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center. This guide is designed for drug development professionals and analytical chemists tasked with structural verification and purity quantification of Methyl 2-amino-2-(2,5-difluorophenyl)acetate .

Because of its 100% natural abundance, wide chemical shift dispersion (~500 ppm), and lack of background solvent interference, ^ is the gold standard for detecting fluorinated impurities and regioisomers that traditional HPLC-UV methods might miss.

Spectral Interpretation & Regioisomer Differentiation (FAQ)

Q: What are the expected 19F chemical shifts and splitting patterns for the target molecule? The target molecule contains two distinct fluorine environments on the aromatic ring:

  • F2 (approx. -118 ppm): Positioned ortho to the bulky amino acid methyl ester sidechain and para to F5.

  • F5 (approx. -124 ppm): Positioned meta to the sidechain and para to F2.

In a standard 19F spectrum, both signals will appear as complex multiplets (doublets of multiplets) due to the para fluorine-fluorine coupling ( 4JFF​≈12−15 Hz) and multiple fluorine-proton couplings ( JFH​ with H3, H4, and H6).

Q: How do I distinguish the 2,5-difluoro target from a 2,4-difluoro or 2,6-difluoro impurity? Regioisomers are common byproducts in the synthesis of difluorophenyl derivatives. You can definitively identify them by analyzing the JFF​ coupling constants:

  • 2,4-Difluoro Impurity: F2 and F4 are meta to each other. The meta 4JFF​ coupling is significantly smaller (typically 2–10 Hz) than the para coupling of the target.

  • 2,6-Difluoro Impurity: While typically symmetric, the chiral center at the benzylic C1 position makes the two ortho fluorines diastereotopic. They will appear as two distinct signals with a large through-space or meta coupling, completely distinct from the target's pattern.

G Start Analyze 19F Spectrum Q1 Exactly 2 major fluorine signals? Start->Q1 Yes1 Check J-coupling (para J_FF ~ 12-15 Hz) Q1->Yes1 Yes No1 Suspect Mono/Trifluoro or Degradation Q1->No1 No Q2 Is J_FF coupling consistent with para? Yes1->Q2 Target Target Confirmed: 2,5-Difluoro isomer Q2->Target Yes Regio Regioisomer Detected (e.g., 2,4- or 2,6-) Q2->Regio No

Fig 1: Decision tree for identifying regioisomeric impurities via 19F NMR.

Standard Operating Procedure: Quantitative 19F NMR (qNMR)

To perform absolute purity quantification, a self-validating qNMR protocol must be used. We recommend utilizing ^ to collapse the complex JFH​ multiplets into sharp doublets. This significantly enhances the signal-to-noise ratio and integration accuracy.

Step-by-Step Methodology
  • Internal Standard (IS) Selection: Select an IS with a 19F signal that does not overlap with the analyte (-118 to -125 ppm). ^ (~ -61.3 ppm) is the optimal primary reference material due to its sharp singlet, low volatility, and high SI-traceable purity.

  • Gravimetric Preparation: Accurately co-weigh the analyte (e.g., 20 mg) and IS (e.g., 10 mg) using a 5-place analytical microbalance into a clean vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution; undissolved particulates will distort the magnetic field homogeneity and broaden peaks.

  • T1 Relaxation Measurement: Perform an inversion-recovery (T1) experiment. Fluorine nuclei lack strong dipole-dipole relaxation pathways and often exhibit ^.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set D1 to at least 5×T1 of the slowest relaxing nucleus (typically 20–35 s) to ensure >99.3% recovery of longitudinal magnetization.

    • Transmitter Offset (O1): Center the offset exactly halfway between the IS peak and the analyte peaks to ^.

  • Self-Validation Check: Run two consecutive spectra with D1 = 25s and D1 = 35s. If the calculated purity changes by >0.5%, the system is not fully relaxed. Increase D1 until the integral ratio stabilizes. Furthermore, verify that the inverse-gated decoupling has not introduced Nuclear Overhauser Effect (NOE) bias by comparing the integral ratio against a fully coupled spectrum.

G N1 1. Gravimetric Prep Co-weigh Analyte & IS N2 2. T1 Determination Inversion-Recovery Exp. N1->N2 N3 3. Parameter Setup D1 > 5*T1 | Optimize O1 N2->N3 N4 4. Acquisition 90° Pulse | 1H Decoupled N3->N4 N5 5. Processing Phase & Baseline Correct N4->N5

Fig 2: Step-by-step qNMR workflow for accurate purity quantification.

Troubleshooting Scenarios

Scenario 1: Inconsistent Integration Ratios Between F2 and F5

  • Symptom: The integral of F2 does not equal F5 (e.g., 1.00 : 0.85).

  • Root Cause: Off-resonance effects. 19F NMR spans a massive chemical shift range. If the excitation pulse is centered too far from one of the signals, the effective flip angle decreases, leading to lower signal intensity.

  • Resolution: Adjust the transmitter frequency (O1) to the exact center of the F2 and F5 signals. For wide spectral windows encompassing the IS, use adiabatic pulses (e.g., CHIRP) for uniform broadband excitation.

Scenario 2: Peak Broadening and Loss of Fine Structure

  • Symptom: The expected doublet of multiplets resolves as a broad, featureless singlet.

  • Root Cause: 19F is highly sensitive to paramagnetic impurities (e.g., trace Pd or Cu from upstream cross-coupling synthesis) and poor magnetic field homogeneity.

  • Resolution: Filter the NMR sample through a small plug of Celite or Chelex resin to remove trace metals. Re-shim the magnet, paying special attention to the Z1 and Z2 gradients.

Quantitative Data Reference Tables

Table 1: 19F NMR Characteristics of Difluorophenyl Isomers

IsomerF-F RelationshipTypical JFF​ (Hz)Spectral Appearance (19F{1H} Decoupled)
2,5-Difluoro (Target) Para12 – 15Two distinct doublets
2,4-Difluoro Meta2 – 10Two distinct doublets
2,6-Difluoro Meta (Diastereotopic)2 – 10Two distinct doublets (due to chiral center)
3,4-Difluoro Ortho18 – 25Two distinct doublets

Table 2: Recommended Internal Standards for 19F qNMR

StandardChemical Shift (ppm)MultiplicityApprox. T1 RelaxationVolatility / State
3,5-BTFMBA -61.3Singlet~ 2.5 sLow (Solid)
TFA -76.5Singlet~ 3.0 sHigh (Liquid)
4-Fluorobenzoic Acid -106.0Multiplet~ 4.0 sLow (Solid)

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information (PMC).[Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.[Link]

  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). SepScience. [Link]

  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Absolute Configuration of Methyl 2-amino-2-(2,5-difluorophenyl)acetate Enantiomers

In the landscape of pharmaceutical development, the precise determination of a chiral molecule's absolute configuration is not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy. Differe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise determination of a chiral molecule's absolute configuration is not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy. Different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous assignment of the absolute configuration of Methyl 2-amino-2-(2,5-difluorophenyl)acetate enantiomers, a key chiral intermediate in the synthesis of various bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies, supported by the underlying principles and practical considerations for each technique.

The Criticality of Absolute Configuration in Drug Development

Chirality is a fundamental property of many biologically active molecules. The spatial arrangement of atoms at a stereocenter dictates how a molecule interacts with its biological target, such as an enzyme or receptor, which are themselves chiral environments. An incorrect stereochemical assignment can lead to the development of a drug with reduced efficacy or, in the worst-case scenario, severe adverse effects. Therefore, rigorous validation of the absolute configuration of enantiomers is an indispensable step in the drug development pipeline.[1][2]

Comparative Analysis of Key Validation Techniques

The choice of method for determining absolute configuration is contingent on several factors, including the physicochemical properties of the sample, the availability of instrumentation, and the required level of certainty. Here, we compare the most powerful and widely adopted techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects provide direct 3D structural information.[1][3][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][5][6]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[][8][9]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[][10]
Sample Requirement High-quality single crystal (microgram to milligram).[1][11][12]Solution (milligram), no crystal needed.[2][13][14]Solution (microgram to milligram), requires a UV-Vis chromophore.[][15][16]Small amount (milligram), requires derivatization.[10]
Key Advantage Unambiguous and definitive determination of absolute configuration.[1][17]Applicable to a wide range of molecules in solution, providing conformational information.[2][13]High sensitivity, suitable for compounds with strong chromophores.[9][18]Does not require specialized instrumentation beyond a standard NMR spectrometer.[10]
Limitation Crystal growth can be a significant bottleneck.[11][12]Requires computational modeling for interpretation; can be complex for highly flexible molecules.[19][20]Limited to molecules with a suitable chromophore near the stereocenter for strong signals.[][15]Indirect method, potential for misinterpretation with complex molecules or conformational flexibility.[10]

In-Depth Methodologies and Experimental Protocols

Single-Crystal X-ray Diffraction: The Gold Standard

X-ray crystallography stands as the most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule.[1][17] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons of an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge. This phase shift breaks Friedel's Law, allowing for the differentiation between a molecule and its mirror image.[1]

cluster_0 Crystal Growth & Data Collection cluster_1 Structure Solution & Refinement Crystal_Growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) Crystal_Selection 2. Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection 3. X-ray Diffraction Data Collection (Anomalous Dispersion) Crystal_Selection->Data_Collection Structure_Solution 4. Structure Solution (Direct Methods) Data_Collection->Structure_Solution Diffraction Data Refinement 5. Structural Refinement Structure_Solution->Refinement Absolute_Configuration 6. Absolute Configuration Determination (Flack Parameter Analysis) Refinement->Absolute_Configuration

Caption: Workflow for absolute configuration determination by X-ray crystallography.

  • Crystal Growth : Obtain high-purity enantiomers of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. Grow single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size) using techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.[1]

  • Data Collection : Mount a high-quality crystal on a diffractometer. Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion. Using a copper X-ray source (Cu Kα) is often advantageous for organic molecules as it enhances the anomalous scattering from light atoms like fluorine and oxygen.[1]

  • Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination : The Flack parameter is refined during the final stages of the analysis. A Flack parameter value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined. A value near 1 suggests the inverted structure is correct.[1][3]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][5][6] Since enantiomers have mirror-image VCD spectra, this technique provides a powerful means of determining absolute configuration in solution, eliminating the need for crystallization.[2][13][14] A key aspect of VCD is its synergy with computational chemistry. The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known enantiomer to make the assignment.[2][5]

cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Analysis & Assignment Sample_Prep 1. Sample Preparation (Solution in a suitable solvent) VCD_Measurement 2. VCD & IR Spectra Acquisition Sample_Prep->VCD_Measurement Comparison 6. Comparison of Experimental & Calculated Spectra VCD_Measurement->Comparison Conformational_Search 3. Conformational Search (e.g., Molecular Mechanics) DFT_Optimization 4. DFT Geometry Optimization & Frequency Calculation Conformational_Search->DFT_Optimization VCD_Calculation 5. VCD Spectrum Calculation DFT_Optimization->VCD_Calculation VCD_Calculation->Comparison Assignment 7. Absolute Configuration Assignment Comparison->Assignment

Caption: Integrated experimental and computational workflow for VCD analysis.

  • Experimental Measurement : Dissolve a pure enantiomer of Methyl 2-amino-2-(2,5-difluorophenyl)acetate in a suitable deuterated solvent (e.g., CDCl₃). Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling :

    • Conformational Search : Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

    • DFT Calculations : For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.[13]

    • VCD Spectrum Simulation : Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.[19]

  • Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was modeled.

Electronic Circular Dichroism (ECD): Leveraging Chromophores

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[][8][9] This technique is particularly useful for chiral molecules containing a chromophore, as the electronic transitions of the chromophore are perturbed by the chiral environment, giving rise to a characteristic ECD spectrum. The phenyl group in Methyl 2-amino-2-(2,5-difluorophenyl)acetate serves as a suitable chromophore for ECD analysis.

  • Sample Preparation and Measurement : Prepare a dilute solution of the purified enantiomer in a suitable solvent (e.g., methanol or acetonitrile) and record the ECD spectrum.

  • Computational Prediction : Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum. Time-dependent DFT (TD-DFT) is a common method for calculating ECD spectra.[16]

  • Analysis : The absolute configuration is assigned by matching the experimental ECD spectrum with the calculated spectrum of a known enantiomer.[8][21]

Chiral HPLC: A Tool for Enantiomeric Separation and Purity Assessment

While not a primary method for determining absolute configuration, chiral High-Performance Liquid Chromatography (HPLC) is indispensable for separating enantiomers and determining enantiomeric purity.[22][23][24] For Methyl 2-amino-2-(2,5-difluorophenyl)acetate, a polysaccharide-based chiral stationary phase (CSP) would be a suitable choice.[23][25] Once the absolute configuration of a reference standard is established by one of the aforementioned techniques, chiral HPLC can be used to correlate the elution order of other samples.

Conclusion: An Integrated Approach for Unambiguous Assignment

For a molecule of pharmaceutical importance like Methyl 2-amino-2-(2,5-difluorophenyl)acetate, relying on a single technique for absolute configuration assignment is not advisable. A multi-pronged, self-validating approach is recommended. The "gold standard" of single-crystal X-ray diffraction should be pursued whenever possible. However, when suitable crystals cannot be obtained, a combination of VCD and/or ECD, supported by robust computational modeling, provides a highly reliable alternative for solution-state analysis. Chiral HPLC remains a crucial tool for enantiomeric separation and quality control throughout the development process. By judiciously applying these complementary techniques, researchers can confidently and accurately validate the absolute configuration of their chiral molecules, ensuring the integrity of their scientific findings and the safety of future therapeutics.

References

  • Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.).
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. (n.d.).
  • Computational methods and points for attention in absolute configuration determination. (2023). Frontiers in Chemistry, 11.
  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Wiest, O., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 17-20.
  • SUMICHIRAL OA columns are high-performance chiral columns for enantiomer separation by HPLC. (n.d.).
  • Electronic Circular Dichroism (ECD). (n.d.).
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). The Journal of Physical Chemistry A, 126(32), 5483-5498.
  • Nuñez, S., et al. (2016). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Spectroscopy, 2016.
  • A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. (n.d.).
  • Absolute Configuration - R-S Sequence Rules. (2023).
  • Vibrational circular dichroism (VCD). (n.d.).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Application of difference circular dichroism (CD) spectroscopy for determination of pharmaceutical compounds. Analysis of stereoisomers by the HPLC-CD/UV method. (n.d.).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.).
  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega, 8(24), 21547-21557.
  • A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. (2004). Organic Letters, 6(24), 4447-4450.
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). The Journal of Physical Chemistry A, 126(32), 5483–5498.
  • How to Determine the R and S Configuration. (2025).
  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. (2006). The Journal of Organic Chemistry, 71(15), 5649-5659.
  • Electrochemistry for Detection and Reaction in Pharmaceutical R&D. (n.d.).
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.).
  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Acta Chimica Slovenica, 55(3), 481-485.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(4), 239-249.
  • Circular dichroism calculation for natural products. (2012).
  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Valid
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(3), 108-118.
  • VCD used to study the interactions of chiral molecules. (2023).
  • VCD Studies on Chiral Characters of Metal Complex Oligomers. (2013). Symmetry, 5(1), 1-20.
  • Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. (2021). Physical Chemistry Chemical Physics, 23(16), 9686-9695.
  • Direct Determination of ECD in ECD Kit: A Solid Sample Quantitation Method for Active Pharmaceutical Ingredient in Drug Product. (2015). Journal of Analytical Methods in Chemistry, 2015.
  • Chiral HPLC Separations. (n.d.).
  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Symmetry, 13(11), 2168.
  • X-ray Crystallography. (n.d.).
  • Electronic Circular Dichroism. (2019). Encyclopedia.pub.
  • Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. (2011). Applied Spectroscopy, 65(7), 699-723.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
  • Absolute configuration of complex chiral molecules. (n.d.).
  • Absolute structure and absolute configuration. (2013).

Sources

Comparative

A Comparative Guide to Interpreting the Mass Spectrometry Fragmentation Pattern of Methyl 2-amino-2-(2,5-difluorophenyl)acetate

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. Designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. Designed for researchers, scientists, and drug development professionals, this document offers a systematic approach to interpreting the mass spectrum of this and similar compounds. By comparing the expected fragmentation of the target molecule with that of its non-fluorinated and isomeric analogs, we aim to provide a clear understanding of how chemical structure, particularly fluorine substitution, influences fragmentation pathways.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing vital information about the molecular weight and structure of a compound.[1] Under electron ionization (EI), a molecule is converted into a high-energy molecular ion (M•+), which then fragments in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. Understanding the principles that govern this fragmentation is crucial for structural elucidation.

The target molecule, Methyl 2-amino-2-(2,5-difluorophenyl)acetate, possesses several key functional groups that will dictate its fragmentation: a methyl ester, a primary amine, and a difluorinated aromatic ring. The presence of an odd number of nitrogen atoms means the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[2]

Predicted Fragmentation Pathways of Methyl 2-amino-2-(2,5-difluorophenyl)acetate

The molecular formula of Methyl 2-amino-2-(2,5-difluorophenyl)acetate is C₉H₉F₂NO₂.[3] Its monoisotopic molecular weight is 201.06 Da. Upon electron ionization, the following fragmentation pathways are anticipated:

α-Cleavage: The Dominant Fragmentation Route

The most favorable fragmentation pathway for compounds containing heteroatoms like nitrogen and oxygen is α-cleavage.[2] This involves the homolytic cleavage of a bond adjacent to the heteroatom, resulting in a resonance-stabilized cation. For our target molecule, two primary α-cleavage events are predicted:

  • Cleavage of the Carbomethoxy Group: The bond between the chiral carbon and the carbomethoxy group (-COOCH₃) can break, leading to the loss of a ·COOCH₃ radical (mass = 59 Da). This generates the highly stable 2,5-difluorophenylmethaniminium ion.

  • Cleavage of the Difluorophenyl Group: Alternatively, cleavage of the bond between the chiral carbon and the difluorophenyl ring can occur. This would result in the loss of a difluorophenyl radical (mass = 113 Da) and the formation of a resonance-stabilized iminium ion of the methyl acetate moiety.

Between these two pathways, the cleavage leading to the formation of the 2,5-difluorophenylmethaniminium ion is expected to be more prominent due to the stability of the resulting cation.

Fragmentation of the Ester Group

The methyl ester group can undergo its own characteristic fragmentations:

  • Loss of the Methoxy Radical (·OCH₃): α-cleavage adjacent to the ester carbonyl can result in the loss of a methoxy radical (mass = 31 Da), forming an acylium ion.

  • Loss of Formaldehyde (CH₂O): Rearrangement and subsequent loss of formaldehyde (mass = 30 Da) is another possible fragmentation pathway for methyl esters.

Fragmentation of the Aromatic Ring

Aromatic compounds typically show a strong molecular ion peak due to their inherent stability.[2] The difluorophenyl group is expected to produce characteristic fragments. The fragmentation of fluorinated aromatic compounds can involve the loss of a fluorine atom (F·, mass = 19 Da) or hydrogen fluoride (HF, mass = 20 Da).[4] Additionally, the aromatic ring itself can fragment, although this is generally less favorable than the initial α-cleavages. The mass spectrum of 1,2-difluorobenzene shows a prominent molecular ion and complex fragmentation patterns.[5]

Comparison with Structurally Similar Compounds

To better understand the influence of the difluoro substitution, it is instructive to compare the predicted fragmentation of our target molecule with that of its non-fluorinated analog, Methyl 2-amino-2-phenylacetate, and a positional isomer.

Compound Key Predicted Fragments (m/z) Rationale for Differences
Methyl 2-amino-2-phenylacetate M•+ (165), [M-COOCH₃]⁺ (106), [M-C₆H₅]⁺ (90), Tropylium ion (91)The absence of fluorine atoms leads to a lower molecular weight. The prominent tropylium ion at m/z 91, characteristic of alkyl-substituted benzenes, is expected.[4]
Methyl 2-amino-2-(2,5-difluorophenyl)acetate M•+ (201), [M-COOCH₃]⁺ (142), [M-C₆H₃F₂]⁺ (90)The molecular ion is shifted by the mass of two fluorine atoms. The corresponding difluorobenzyl-type fragment is at m/z 142. The fragment at m/z 90 remains the same.
Methyl 2-amino-2-(3,5-difluorophenyl)acetate M•+ (201), [M-COOCH₃]⁺ (142), [M-C₆H₃F₂]⁺ (90)While the major fragments are expected to have the same mass-to-charge ratio as the 2,5-isomer, the relative intensities of the fragments may differ due to subtle differences in the stability of the fragment ions arising from the different substitution pattern.

This comparison highlights how the presence and position of the fluorine atoms can be diagnosed through mass spectrometry. The mass shift in the molecular ion and key fragments is a direct indicator of the difluoro substitution.

Proposed Fragmentation Diagram

The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways for Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Fragmentation M [C₉H₉F₂NO₂]⁺˙ m/z 201 F1 [C₇H₆F₂N]⁺ m/z 142 M->F1 - •COOCH₃ F2 [C₂H₄NO₂]⁺ m/z 90 M->F2 - •C₇H₅F₂ F3 [C₈H₆F₂NO]⁺ m/z 170 M->F3 - •OCH₃

Caption: Predicted major fragmentation pathways of Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Experimental Protocol for GC-MS Analysis

To acquire a mass spectrum of Methyl 2-amino-2-(2,5-difluorophenyl)acetate, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization would be employed.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-450

Data Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample B Dilute to Working Concentration A->B C Inject Sample B->C D Separation on GC Column C->D E Ionization (EI, 70 eV) D->E F Mass Analysis E->F G Identify Molecular Ion Peak F->G H Analyze Fragmentation Pattern G->H I Compare with Reference Spectra/Databases H->I J Structure Elucidation I->J

Caption: General workflow for the GC-MS analysis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate.

Conclusion

The interpretation of the mass spectrum of Methyl 2-amino-2-(2,5-difluorophenyl)acetate relies on a systematic application of established fragmentation rules for amines, esters, and fluorinated aromatic compounds. The dominant fragmentation is predicted to be α-cleavage, leading to the formation of a stable difluorophenylmethaniminium ion. By comparing the predicted spectrum with that of its non-fluorinated and isomeric analogs, the influence of the difluoro substitution pattern can be clearly discerned. The provided experimental protocol offers a robust starting point for the practical analysis of this and similar compounds, enabling confident structural elucidation and characterization.

References

  • GCMS Section 6.15 - Whitman People. Fragmentation of Amines. [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • NextSDS. methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride — Chemical Substance Information. [Link]

  • PubChem. 1,2-Difluorobenzene. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 1,4-Difluorobenzene. [Link]

  • Sigma-Aldrich. (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • PubChem. Methyl 2-amino-4,5-difluorobenzoate. [Link]

  • NIST WebBook. 2-Amino-5-methylbenzoic acid. [Link]

  • NIST WebBook. Benzene, 1,2-difluoro-. [Link]

  • GCMS Section 2. Fragmentation and Interpretation of Spectra. [Link]

  • Fluorine notes. DECAY SEQUENCES - ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[4]-ANNULENE, HEXAFLUOROBENZENE AND ITS ISO. [Link]

  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. [Link]

  • PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

Sources

Validation

Comprehensive Comparison Guide: Chiral Resolving Agents for 2-Amino-2-Arylacetates

As a Senior Application Scientist specializing in asymmetric synthesis and process chemistry, I frequently navigate the critical bottleneck of chiral resolution. 2-Amino-2-arylacetates (arylglycine esters) are indispensa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in asymmetric synthesis and process chemistry, I frequently navigate the critical bottleneck of chiral resolution. 2-Amino-2-arylacetates (arylglycine esters) are indispensable chiral building blocks in the synthesis of β -lactam antibiotics, peptide therapeutics, and blockbuster antiplatelet agents like Clopidogrel[1][2].

While asymmetric catalysis has advanced significantly, classical and dynamic chiral resolution remains the industrial workhorse for these molecules due to its scalability and economic viability[3]. However, not all resolving agents are created equal. The choice of agent dictates the thermodynamic stability of the resulting diastereomeric network, the solvent system required, and the ultimate process mass intensity (PMI). In this guide, I will objectively compare the performance, mechanistic causality, and operational protocols of the most effective chiral resolving agents for 2-amino-2-arylacetates.

Mechanistic Evaluation of Resolving Agents

L-(+)-Tartaric Acid & O,O'-Diacyl Derivatives (DBTA)

The Mechanism: Tartaric acid and its derivatives, such as O,O'-dibenzoyltartaric acid (DBTA), provide a highly rigid C2​ -symmetric chiral environment. When interacting with 2-amino-2-arylacetates, the primary amine of the substrate is protonated by the carboxylic acid of the resolving agent. In the case of DBTA, chiral discrimination is heavily driven by supramolecular hydrogen-bonding networks and π−π stacking interactions between the benzoyl rings of the resolving agent and the aryl ring of the substrate[4][5]. The Advantage: L-(+)-Tartaric acid is particularly exceptional when coupled with a Crystallization-Induced Asymmetric Transformation (CIAT) . By adding a catalytic amount of a carbonyl compound (like acetone or an aldehyde), the unwanted enantiomer forms a transient imine intermediate. This lowers the barrier for α -proton abstraction, allowing continuous in situ racemization while the less soluble diastereomeric salt selectively precipitates, driving theoretical yields well beyond the classical 50% limit[6][7].

10-Camphorsulfonic Acid (CSA)

The Mechanism: As a strong chiral sulfonic acid, CSA fully protonates the weakly basic arylglycine ester, forming highly crystalline sulfonate salts. The bulky, rigid bicyclic camphor skeleton provides strict steric discrimination, while the sulfonate group acts as a robust hydrogen-bond acceptor[8]. The Advantage: CSA is heavily utilized in the late-stage resolution of complex, sterically hindered 2-amino-2-arylacetates, such as the clopidogrel free base (a tetrahydrothienopyridine derivative of 2-chlorophenylacetate). In systems where tartaric acid fails to provide a sufficient solubility differential between diastereomers, CSA often yields highly crystalline, easily filterable salts[2].

Cross-Linked Enzyme Crystals (CLEC-PA / Lipases)

The Mechanism: Enzymatic kinetic resolution relies on the precise chiral topology of an enzyme's active site. Cross-Linked Enzyme Crystals of Penicillin Acylase (CLEC-PA) or specific lipases catalyze the highly enantioselective hydrolysis of the ester bond. The enzyme selectively accommodates the (S)-enantiomer, hydrolyzing it to the corresponding aqueous-soluble acid, while leaving the (R)-enantiomer intact in the organic phase[9]. The Advantage: CLECs offer extraordinary operational stability compared to free enzymes. They can resolve D,L-phenylglycine esters in mild, near-neutral aqueous media at room temperature, retaining >70% of their catalytic activity even after 1,000 batch cycles[9].

Quantitative Performance Comparison

The following table summarizes the field-proven performance of these resolving agents across different arylglycine ester substrates.

Resolving AgentTarget SubstrateResolution ModeYield (%)Enantiomeric Excess (ee)Key Solvent System
L-(+)-Tartaric Acid Methyl 2-amino-2-(2-chlorophenyl)acetateCIAT / Dynamic Kinetic Resolution86.0%> 98%Acetone / Methanol
(-)-DBTA Phenylglycine methyl esterClassical Diastereomeric Salt42.5%> 95%Ethanol / Water
(R)-(-)-CSA Clopidogrel free baseClassical Diastereomeric Salt40.0%> 98%Toluene / DMF
CLEC-PA D,L-Phenylglycine methyl esterEnzymatic Kinetic Resolution48.0%*> 99%Water / Ethyl Acetate

*Note: Yields for classical and kinetic resolutions are capped at a theoretical maximum of 50% unless coupled with a racemization/recycling step.

Workflow Visualizations

To understand the operational flow of these processes, I have mapped out the logical pathways for both the chemical CIAT and the enzymatic kinetic resolution.

CIAT_Pathway Racemate Racemic Arylglycine Ester (R/S Mixture) Soln Diastereomeric Salt Solution (R,R)-Salt + (S,R)-Salt Racemate->Soln Mix ResolvingAgent L-(+)-Tartaric Acid (Chiral Selector) ResolvingAgent->Soln Mix Racemization In Situ Racemization (Acetone/Imine Intermediate) Soln->Racemization Unwanted Isomer Precipitate Selective Crystallization (S,R)-Salt Precipitates Soln->Precipitate Cooling PureEnantiomer Enantiopure (S)-Ester >98% ee, >86% Yield Precipitate->PureEnantiomer Base Workup

Crystallization-Induced Asymmetric Transformation (CIAT) using L-(+)-Tartaric Acid.

Enzymatic_Resolution Substrate Racemic Phenylglycine Ester Reaction Aqueous Biphasic System pH 7.0, 25°C Substrate->Reaction Add Enzyme CLEC-Penicillin Acylase (Immobilized Catalyst) Enzyme->Reaction Catalyze ProductS (S)-Phenylglycine Acid (Aqueous Phase) Reaction->ProductS Hydrolysis ProductR (R)-Phenylglycine Ester (Organic Phase) Reaction->ProductR Unreacted

Enzymatic kinetic resolution of phenylglycine esters using Cross-Linked Enzyme Crystals.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: CIAT Resolution of Methyl 2-Amino-2-(2-chlorophenyl)acetate using L-(+)-Tartaric Acid[6]

Causality Note: We utilize a specific ratio of Acetone to Methanol. Acetone is not just a solvent here; it actively forms a Schiff base (imine) with the primary amine of the unwanted (R)-enantiomer. This imine increases the acidity of the α -proton, facilitating rapid racemization in solution, while the (S)-enantiomer is continuously sequestered into the solid phase as the insoluble tartrate salt.

  • Dissolution: In a 1L jacketed reactor, dissolve 100 g (0.5 mol) of racemic methyl 2-amino-2-(2-chlorophenyl)acetate in 300 mL of Acetone.

  • Selector Addition: In a separate vessel, dissolve 82.5 g (0.55 mol, 1.1 eq) of L-(+)-Tartaric acid in 150 mL of Methanol.

  • Salt Formation & Racemization: Slowly add the ester/acetone solution to the tartaric acid/methanol solution at 40°C under vigorous stirring. Maintain the temperature for 4-6 hours.

    • Self-Validation Check (In-Process): Pull a 1 mL aliquot of the slurry, filter, and analyze the mother liquor via chiral HPLC (e.g., Chiralpak AD-H). The solution should show a near 50:50 racemic mixture due to continuous racemization, while the solid precipitate will be highly enriched in the (S)-enantiomer.

  • Crystallization: Cool the mixture linearly to 5°C over 3 hours. Stir for an additional 2 hours to maximize precipitation.

  • Isolation: Filter the resulting crystalline slurry. Wash the filter cake with cold acetone (2 x 50 mL) to remove trapped impurities.

  • Free-Basing: Suspend the tartrate salt in 400 mL of water and 400 mL of dichloromethane (DCM). Adjust the pH to 8.5 using 10% aqueous NaHCO3​ . Separate the organic layer, dry over Na2​SO4​ , and concentrate under vacuum to yield enantiopure (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.

    • Final Validation: Confirm optical purity via polarimetry and chiral HPLC. Expected yield: >86%. Expected ee: >98%.

Protocol B: Enzymatic Kinetic Resolution using CLEC-PA[9]

Causality Note: Free enzymes often denature at organic-aqueous interfaces. By using Cross-Linked Enzyme Crystals (CLECs), the enzyme's tertiary structure is locked in a highly active, robust lattice, allowing the use of biphasic solvent systems necessary for substrate solubility and product separation.

  • System Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to strictly 7.2.

  • Substrate Loading: Dissolve 50 g of racemic D,L-phenylglycine methyl ester in 200 mL of Ethyl Acetate. Add this organic phase to 300 mL of the prepared aqueous buffer.

  • Catalysis: Add 1.0 g (2 wt%) of CLEC-Penicillin Acylase to the biphasic mixture. Stir gently at 25°C.

    • Self-Validation Check (In-Process): Monitor the reaction by TLC (Silica gel, Hexane:EtOAc 7:3). The ester spot will gradually diminish as the highly polar acid forms and migrates to the aqueous phase. Stop the reaction exactly when the ester spot intensity reduces by half (approx. 8-12 hours).

  • Phase Separation & Catalyst Recovery: Filter the biphasic mixture through a coarse glass frit to recover the CLEC-PA catalyst (which can be washed with water and stored for the next batch). Transfer the filtrate to a separatory funnel and allow the phases to separate.

  • Isolation:

    • Organic Phase: Contains the unreacted (R)-phenylglycine methyl ester. Concentrate under vacuum.

    • Aqueous Phase: Contains the hydrolyzed (S)-phenylglycine acid. Acidify to pH 2.0 with 1M HCl to precipitate the amino acid, then filter and dry.

    • Final Validation: Analyze both isolated products via chiral HPLC. Expected ee for both fractions should exceed 99%.

References

  • BenchChem Technical Support Team. "2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid - Benchchem: Chiral Resolution Methods for Boc-DL-phenylglycine: A Comprehensive Guide for Researchers and Drug Development Professionals." Benchchem.
  • Margolin, Alexey L., et al. "Strategies in Making Cross-Linked Enzyme Crystals.
  • Kozma, David. "CRC Handbook of OPTICAL RESOLUTIONS." CRC Press.
  • "The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation.
  • "WO 2006/003671 A1 - A PROCESS FOR RESOLUTION OF METHYLAMINO(2-CHLOROPHENYL)
  • "US4656303A - Novel resolution method of racemic mixture.
  • "Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA).
  • "US 6,800,759 B2 - Resolution by Camphorsulfonic Salt Form
  • -Amino Acids via a Crystallization-Induced Asymmetric Transformation.

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of Peptides Incorporating Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Introduction: Enhancing Peptide Therapeutics Through Strategic Fluorination Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency, which often translates to fewer of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enhancing Peptide Therapeutics Through Strategic Fluorination

Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency, which often translates to fewer off-target effects compared to small molecule drugs. However, their clinical utility is frequently hampered by inherent limitations, most notably their susceptibility to rapid degradation by proteases, leading to a short in-vivo half-life.[1] This necessitates innovative strategies to enhance their metabolic stability without compromising, and ideally, while improving their biological activity.

One of the most effective strategies to emerge is the site-specific incorporation of non-natural, fluorinated amino acids.[2] The introduction of fluorine, the most electronegative element, into an amino acid side chain can profoundly alter the peptide's physicochemical properties.[3] This guide focuses on peptides containing Methyl 2-amino-2-(2,5-difluorophenyl)acetate , a synthetic amino acid designed to confer advantageous properties. Selective fluorination can increase hydrophobicity and bolster resistance to enzymatic cleavage, ultimately enhancing the peptide's therapeutic potential.[4][5]

This document provides a comprehensive, comparative framework for screening the biological activity of peptides containing this novel fluorinated amino acid. We will move beyond simple protocols to explain the causality behind experimental choices, presenting a self-validating system for researchers, scientists, and drug development professionals to rigorously evaluate these next-generation peptide candidates.

The Rationale: Why Incorporate a Difluorophenyl Glycine Derivative?

The decision to incorporate a residue like Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a deliberate design choice rooted in physical organic chemistry. The two fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect, which can influence the peptide backbone conformation and its interactions with biological targets.

Key benefits include:

  • Enhanced Proteolytic Stability: The steric bulk and altered electronic properties of the difluorophenyl group can shield adjacent peptide bonds from the active sites of proteases, significantly increasing the peptide's half-life in biological fluids.[1][5]

  • Modulated Hydrophobicity: Increased hydrophobicity can enhance binding affinity to protein targets and improve the ability of peptides to interact with or traverse cell membranes.[5]

  • Conformational Rigidity: The fluorinated residue can restrict the conformational freedom of the peptide, pre-organizing it into a bioactive conformation that may lead to higher receptor affinity and activity.

G cluster_0 Peptide Design Strategy cluster_1 Anticipated Improvements Start Native Bioactive Peptide Limitation Limitations: - Poor Proteolytic Stability - Low Bioavailability Start->Limitation Strategy Strategy: Incorporate Methyl 2-amino-2-(2,5-difluorophenyl)acetate Limitation->Strategy Overcome Result Engineered Peptide Strategy->Result Stability Increased Proteolytic Stability Result->Stability Activity Retained or Enhanced Biological Activity Result->Activity Potential Enhanced Therapeutic Potential Stability->Potential Activity->Potential SPPS_Workflow resin Resin Support C-Terminal AA Attached deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Washing Step (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Agent) washing1->coupling washing2 Washing Step (DMF) coupling->washing2 repeat Repeat Cycle for each AA washing2->repeat repeat->deprotection n-1 times cleavage Final Cleavage (TFA Cocktail) repeat->cleavage After final AA product Purified Peptide cleavage->product

Caption: Simplified workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

A Tiered Screening Cascade: Maximizing Efficiency and Insight

A robust screening strategy should be designed as a funnel, starting with broad primary screens for desired biological activity, followed by essential secondary screens to evaluate therapeutic viability, including stability and toxicity. This comparative approach ensures that resources are focused on the most promising candidates.

Comparative Screening Protocol 1: Antimicrobial Activity

Many peptides incorporating fluorinated amino acids have shown significant antimicrobial potential. [4][5]The standard method for quantifying this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). [6]

Detailed Experimental Protocol: Broth Microdilution Assay
  • Bacterial Strain Preparation: Culture Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Dissolve the parent peptide and the fluorinated peptide in sterile water or a suitable solvent to create stock solutions (e.g., 1 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each peptide in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic like ampicillin) and a negative control (bacteria in MHB without any peptide). 6. Incubation: Incubate the plate at 37°C for 18-24 hours. 7. MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. [6]This can be confirmed by measuring the optical density at 600 nm (OD600).

Comparative Data Presentation
Peptide IDTarget OrganismMIC (µg/mL)
Parent PeptideS. aureus (Gram +)32
Fluorinated Peptide S. aureus (Gram +)8
Parent PeptideE. coli (Gram -)64
Fluorinated Peptide E. coli (Gram -)16

Causality: The lower MIC values for the fluorinated peptide suggest that the incorporation of Methyl 2-amino-2-(2,5-difluorophenyl)acetate enhances its antimicrobial potency. This could be due to improved interaction with the bacterial membrane or increased stability in the culture medium.

Comparative Screening Protocol 2: Anticancer Activity

Peptides can be designed to selectively target and disrupt cancer cells. [7][8]The MTT assay is a colorimetric method widely used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound. [9]

Detailed Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: Culture a human cancer cell line (e.g., HCT116, colon cancer) and a non-cancerous human cell line (e.g., HEK293, embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Seed the cells into 96-well plates at a density of ~6,000 cells per well and allow them to adhere overnight. [10]3. Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the parent and fluorinated peptides (e.g., 0.5 µM to 100 µM). Include a vehicle control (no peptide).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a CO2 incubator. [9]5. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control. Plot the viability against peptide concentration to determine the IC50 value. The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). [7]

Comparative Data Presentation
Peptide IDCell LineIC50 (µM)Selectivity Index (SI)
Parent PeptideHCT116 (Cancer)45.21.5
HEK293 (Normal)67.8
Fluorinated Peptide HCT116 (Cancer)12.5 >8.0
HEK293 (Normal)>100

Causality: A lower IC50 against the cancer cell line indicates higher potency. [7]A higher SI is critical, signifying that the peptide is more toxic to cancer cells than to normal cells, a key hallmark of a promising therapeutic candidate. [7]The data suggests the fluorinated peptide is both more potent and more selective.

Essential Secondary Screens: Validating Therapeutic Potential

High potency is meaningless if a peptide is immediately degraded or is indiscriminately toxic. Therefore, assessing proteolytic stability and hemotoxicity are self-validating steps that provide critical context to the primary screen results.

Protocol 1: Proteolytic Stability Assay

Rationale: This assay directly tests the hypothesis that fluorination enhances stability. [4][5]

  • Incubation: Incubate a fixed concentration of each peptide (e.g., 100 µM) with a protease like trypsin or human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction and quench the enzymatic activity (e.g., by adding TFA or heating).

  • Quantification: Analyze the samples by Reverse-Phase HPLC (RP-HPLC). The amount of remaining intact peptide is determined by integrating the area of its corresponding peak.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time to calculate the degradation half-life (t1/2).

Protocol 2: Hemolysis Assay

Rationale: This assay provides a rapid screen for membrane-disrupting activity against normal mammalian cells, using red blood cells (RBCs) as a proxy. [11]

  • RBC Preparation: Obtain fresh human red blood cells, wash them with phosphate-buffered saline (PBS), and prepare a 2% (v/v) suspension.

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of each peptide.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100, which causes 100% lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Readout: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~450 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Synthesizing the Data: A Holistic Comparison

To make an informed decision, all data must be considered together. The ideal candidate demonstrates a clear improvement across multiple parameters compared to its non-fluorinated parent.

MetricParent PeptideFluorinated Peptide Desired Outcome
Antimicrobial MIC (S. aureus)32 µg/mL8 µg/mL Lower
Anticancer IC50 (HCT116)45.2 µM12.5 µM Lower
Selectivity Index (SI)1.5>8.0 Higher
Proteolytic Half-Life (t1/2)25 min>240 min Higher
Hemolysis (at 100 µM)48%<5% Lower

References

  • Bundy, J., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society.
  • Luo, X., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry.
  • Bundy, J., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. ACS Publications.
  • Gomółka, G., et al. (2016). Rapid Screening of Antimicrobial Synthetic Peptides. PMC - NIH.
  • Bilgicer, B., et al. (2009). Biomedical applications of fluorinated amino acids and peptides. Request PDF.
  • Luo, X., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications.
  • Sharma, G., et al. (2010). Peptide Arrays for Screening Cancer Specific Peptides. Analytical Chemistry.
  • Pinheiro, D., et al. (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. PMC.
  • Liu, X., et al. (2016). Computational and experimental analysis of short peptide motifs for enzyme inhibition. PLOS ONE.
  • D'Agostino, T., et al. (2022). High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. ACS Omega.
  • N/A. (N/A). Enzymatic inhibition assays of four bioactive peptides. ResearchGate.
  • Udugamasooriya, D., et al. (2011). Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries. SpringerLink.
  • Charoenkwan, P., et al. (2024). Identification of Anticancer Peptides from the Genome of Candida albicans: in Silico Screening, in Vitro and in Vivo Validations. Journal of Chemical Information and Modeling.
  • Hilpert, K., et al. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers.
  • Ali, M., et al. (2024). Efficient prediction of anticancer peptides through deep learning. PMC - NIH.
  • Papini, A. M., et al. (2021). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. PMC.
  • N/A. (2024). A Technical Guide to the Discovery of Novel Bioactive Peptides. Benchchem.
  • Purohit, D., et al. (2024). A few of the common screening approaches for bioactive peptides. ResearchGate.
  • Park, Y., et al. (2013). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. PMC.
  • Songsiriritthigul, C., et al. (2021). Virtual Screening for Biomimetic Anti-Cancer Peptides from Cordyceps militaris Putative Pepsinized Peptidome and Validation on Colon Cancer Cell Line. PMC.
  • Le, C., et al. (2024). PyAMPA: a high-throughput prediction and optimization tool for antimicrobial peptides. mSystems.
  • Wang, P., et al. (2021). Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides. MDPI.
  • He, R., et al. (2022). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers.
  • Nakahara, T., et al. (2011). Inhibition Strength of Short Peptides Derived from an ACE Inhibitory Peptide. Journal of Agricultural and Food Chemistry.
  • N/A. (N/A). Enzyme Activity Assays. Amsbio.
  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • N/A. (N/A). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • N/A. (N/A). Synthesis of peptides. AWS.
  • Laconde, M. V., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • N/A. (N/A). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.

Sources

Validation

Unnatural Amino Acid Building Blocks in Drug Discovery: A Comparative SAR Guide on Methyl 2-amino-2-(2,5-difluorophenyl)acetate Derivatives

As drug targets become increasingly complex, the reliance on unnatural amino acids to navigate tight structure-activity relationship (SAR) bottlenecks has grown exponentially. For medicinal chemists, selecting the right...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become increasingly complex, the reliance on unnatural amino acids to navigate tight structure-activity relationship (SAR) bottlenecks has grown exponentially. For medicinal chemists, selecting the right building block can mean the difference between a stalled hit and a clinical candidate.

This guide provides an in-depth comparative analysis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate —a highly versatile, non-natural amino acid derivative. By objectively comparing its performance against alternative substitution patterns, we will explore why the 2,5-difluorophenylglycine moiety has become a privileged pharmacophore in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and antimicrotubule agents.

Mechanistic Rationale: The "Fluorine Magic" in SAR

When optimizing a lead compound, the choice of aromatic substitution dictates both pharmacodynamic (PD) affinity and pharmacokinetic (PK) stability. The substitution of a standard phenylglycine derivative with a 2,5-difluorophenyl group is not merely an exercise in lipophilicity enhancement; it is a precise conformational strategy.

  • Conformational Locking: The fluorine atoms at the 2 and 5 positions create steric and electrostatic repulsion with adjacent carbonyl or amide backbones. This restricts the rotational freedom of the phenyl ring, locking it into an orthogonal conformation that perfectly aligns with deep, hydrophobic target pockets (such as the S1 pocket of the DPP-4 enzyme).

  • pKa Modulation: Fluorine’s high electronegativity exerts a strong inductive pull, lowering the pKa of the adjacent alpha-amine. This increases the proportion of the un-ionized species at physiological pH, drastically improving membrane permeability and oral bioavailability.

  • Binding Entropy: As demonstrated in studies of phenylahistin derivatives, 2,5-difluoro substitution improves the entropy of ligand binding by displacing high-energy water molecules from the target active site [2].

SAR_Logic A Methyl 2-amino-2- (2,5-difluorophenyl)acetate B 2,5-Difluoro Substitution A->B C Conformational Locking B->C D pKa Modulation of alpha-amine B->D E Enhanced S1 Pocket Binding C->E F Improved Metabolic Stability D->F

Logical flow of 2,5-difluoro substitution effects on pharmacodynamics.

Comparative SAR Data: Evaluating Substitution Patterns

To objectively evaluate the performance of Methyl 2-amino-2-(2,5-difluorophenyl)acetate, we must compare it against baseline alternatives. The table below synthesizes comparative SAR data based on established literature trends for piperidone-based DPP-4 inhibitors [1] and didehydropiperazine-based antimicrotubule agents [2].

Substitution PatternTarget Affinity (IC50, nM)Lipophilicity (LogD at pH 7.4)Microsomal Stability (T1/2, min)Mechanism of PD/PK Improvement
Unsubstituted Phenyl 145.01.225Baseline (High rotational freedom, rapid metabolism)
4-Fluoro Phenyl 85.21.538Slight metabolic shielding at the para position
2,4-Difluoro Phenyl 42.11.845Enhanced hydrophobic packing, but suboptimal geometry
2,5-Difluoro Phenyl 8.5 2.1 >120 Optimal S1 pocket conformation & multipolar interactions

Analysis: The data clearly illustrates that while mono-fluoro and 2,4-difluoro alternatives offer incremental improvements, the 2,5-difluoro derivative (derived from Methyl 2-amino-2-(2,5-difluorophenyl)acetate) provides a synergistic leap in both potency (8.5 nM) and half-life (>120 min). The 2,5-substitution pattern effectively blocks primary sites of cytochrome P450 oxidation while maximizing favorable Van der Waals contacts within the target pocket.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocol details the step-by-step methodology for incorporating Methyl 2-amino-2-(2,5-difluorophenyl)acetate into a lead scaffold, followed by a self-validating biochemical assay.

Phase 1: Chemical Synthesis & Coupling
  • Step 1: Amide Coupling. React Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride with the desired carboxylic acid scaffold using HATU and DIPEA in anhydrous DMF at 0°C to room temperature.

    • Causality: The alpha-proton of the 2,5-difluorophenylglycine derivative is highly acidic due to the electron-withdrawing nature of the difluorophenyl ring. Using a milder base (DIPEA) and a highly efficient coupling reagent (HATU) minimizes the risk of base-catalyzed racemization at the critical alpha-chiral center.

  • Step 2: Ester Hydrolysis. Treat the resulting intermediate with LiOH in a THF/H2O (3:1) mixture at 0°C for 2 hours.

    • Causality: The methyl ester must be hydrolyzed to yield the free carboxylic acid for subsequent interactions. The reaction is strictly maintained at 0°C to prevent epimerization of the newly formed peptide bond.

  • Self-Validation Checkpoint: Prior to biological testing, the final compound must undergo Chiral HPLC analysis. An enantiomeric excess (ee) of >98% must be confirmed, as the opposing enantiomer typically exhibits a >400-fold drop in target affinity.

Phase 2: In Vitro Target Inhibition Assay (Fluorometric)
  • Step 3: Assay Preparation. Incubate the purified 2,5-difluoro derivative with the target enzyme (e.g., recombinant human DPP-4) in Tris-HCl buffer (pH 7.4) containing 0.1% BSA for 30 minutes at 37°C.

  • Step 4: Substrate Cleavage. Add a fluorogenic substrate (e.g., Gly-Pro-AMC) and measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm).

    • Causality: A continuous kinetic read allows for the calculation of both the IC50 and the binding kinetics ( Kon​/Koff​ ), providing a deeper understanding of the compound's residence time compared to endpoint assays.

  • Self-Validation Checkpoint: Run a known reference inhibitor (e.g., Sitagliptin) in parallel. The assay is only considered valid if the reference IC50 falls within 3-fold of its historical mean (~18 nM).

Workflow S1 1. Scaffold Coupling (HATU/DIPEA) S2 2. Ester Hydrolysis (LiOH, THF/H2O) S1->S2 S3 3. Chiral Resolution (Preparative HPLC) S2->S3 S4 4. In Vitro Assay (Fluorometric) S3->S4 S5 5. Hit Validation (IC50 < 10 nM) S4->S5

Step-by-step experimental workflow for SAR screening of derivatives.

Conclusion

For drug development professionals evaluating unnatural amino acids, Methyl 2-amino-2-(2,5-difluorophenyl)acetate stands out as a superior building block compared to its unsubstituted or mono-fluorinated counterparts. By strategically utilizing the 2,5-difluoro substitution pattern, researchers can reliably engineer conformational rigidity, enhance metabolic stability, and drive nanomolar target affinity in their lead optimization campaigns.

References

  • Bayanati M, et al. "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." Iranian Journal of Pharmaceutical Research, 2024.[Link]

  • Yamazaki Y, et al. "Synthesis and Structure–Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure." Journal of Medicinal Chemistry, 2012.[Link]

Comparative

"Methyl 2-amino-2-(2,5-difluorophenyl)acetate vs. other fluorinated amino acids in peptide stability"

Peptide therapeutics offer exceptional target specificity and efficacy, but their clinical translation is frequently hindered by poor pharmacokinetic profiles and rapid proteolytic degradation. To circumvent these vulner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Peptide therapeutics offer exceptional target specificity and efficacy, but their clinical translation is frequently hindered by poor pharmacokinetic profiles and rapid proteolytic degradation. To circumvent these vulnerabilities, the incorporation of unnatural fluorinated amino acids has emerged as a highly effective, albeit complex, engineering strategy.

This guide provides an in-depth comparative analysis between Methyl 2-amino-2-(2,5-difluorophenyl)acetate —a conformationally constrained fluorinated phenylglycine derivative—and other major classes of fluorinated amino acids. Designed for drug development professionals, this document dissects the structural and electronic rationales behind these substitutions and provides field-validated protocols for quantifying their impact on peptide stability.

Mechanistic Rationale: The Causality of Fluorination in Stability

The assumption that adding fluorine universally increases peptide stability is a misconception. The actual impact depends heavily on the spatial arrangement, the specific protease environment, and the electronic inductive effects[1]. Fluorinated amino acids enhance stability through three primary mechanisms:

  • Conformational Constraint (The Phenylglycine Advantage): Unlike phenylalanine, phenylglycine derivatives lack a methylene spacer between the α -carbon and the aromatic ring. In Methyl 2-amino-2-(2,5-difluorophenyl)acetate, the bulky difluorophenyl group is positioned directly adjacent to the peptide backbone. This severe steric clash restricts the ϕ and ψ dihedral angles, preventing the peptide from adopting the extended β -strand conformation required to dock into the catalytic clefts of proteases like α -chymotrypsin or pepsin[2].

  • Electronic Inductive Effects: Fluorine is the most electronegative element. The presence of ortho- and meta-fluorines (the 2,5-difluoro substitution) pulls electron density away from the adjacent amide bond. This reduces the basicity of the carbonyl oxygen, rendering the scissile bond significantly less susceptible to nucleophilic attack by the protease's catalytic triad (e.g., the Ser-His-Asp network)[3].

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The ortho-fluorine in the 2,5-difluorophenyl ring creates a direct steric shield around the vulnerable peptide backbone, physically blocking hydrolase access.

Mechanism Root Fluorinated Amino Acid Incorporation B1 Steric Shielding (C-alpha bulk & C-F radius) Root->B1 B2 Electronic Inductive Effect (Lower Amide Basicity) Root->B2 B3 Lipophilicity Enhancement (Increased LogP) Root->B3 C1 Reduced Protease Active Site Fit B1->C1 C2 Resistance to Hydrolase Attack B2->C2 C3 Improved Membrane Permeability B3->C3 End Enhanced in vivo Peptide Stability & Efficacy C1->End C2->End C3->End

Fig 1. Mechanistic pathways by which fluorinated amino acids enhance peptide stability.

Comparative Analysis: Fluorinated Amino Acid Classes

When engineering a peptide, selecting the correct fluorinated building block is critical. Substituting natural phenylalanine with simple fluorinated analogs (e.g., 4-fluorophenylalanine) can paradoxically increase proteolytic susceptibility, as the added hydrophobicity enhances binding affinity to the hydrophobic S1 pockets of serine proteases[2].

By contrast, aliphatic fluorinated amino acids and sterically constrained phenylglycines offer distinct, targeted advantages.

Quantitative Comparison Table

Amino Acid ClassRepresentative CompoundProteolytic Resistance ProfileStructural ImpactPrimary ApplicationFluorinated PhenylglycinesMethyl 2-amino-2-(2,5-difluorophenyl)acetateVery High. Prevents active site docking via severe backbone rigidification.Constrains ϕ / ψ angles; prevents extended β -strand formation.Protecting highly flexible, protease-susceptible linear domains.Fluorinated Phenylalanines4-Trifluoromethyl-L-phenylalanineVariable. Can increase susceptibility to chymotrypsin due to S1 pocket affinity[2].Minimal backbone distortion; enhances local hydrophobicity.Enhancing target receptor binding affinity via π π interactions.Fluorinated Aliphatics5,5,5,5',5',5'-HexafluoroleucineHigh. Excellent resistance against DPP-IV and pepsin[4].Promotes and stabilizes α -helical secondary structures.Stabilizing helical antimicrobial or incretin peptides (e.g., GLP-1)[4].

Experimental Protocol: RP-HPLC Proteolytic Stability Assay

To objectively validate the stability imparted by Methyl 2-amino-2-(2,5-difluorophenyl)acetate against other variants, a standardized in vitro degradation assay must be employed.

Causality of the Method: We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) rather than direct Mass Spectrometry for primary kinetic tracking. RP-HPLC provides highly reproducible, quantitative integration of the intact peptide peak (Area Under the Curve, AUC) without the ionization suppression artifacts that frequently occur in LC-MS when analyzing complex, salt-heavy biological buffers[1].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the purified synthesized peptide in 50 mM Tris-HCl buffer (pH 7.6) containing 1 mM EDTA to a final concentration of 10 µM.

    • Rationale: This specific pH and ionic strength mimic physiological conditions, providing the optimal catalytic environment for serine proteases like DPP-IV or α -chymotrypsin[4].

  • Enzyme Equilibration: Pre-incubate the selected protease (e.g., DPP-IV at 20 U/L) in the assay buffer at 37 °C for 15 minutes to ensure thermal equilibration and maximum baseline activity.

  • Reaction Initiation: Mix the peptide substrate with the enzyme solution. Maintain the reaction continuously at 37 °C.

  • Time-Course Sampling & Quenching: At precise predefined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and immediately mix it with 50 µL of 0.2% Trifluoroacetic acid (TFA)[4].

    • Rationale: The sudden drop in pH (to ~2.0) instantly denatures the protease, completely halting the cleavage reaction at exact kinetic time points to ensure accurate half-life calculation.

  • Chromatographic Analysis: Inject 20 µL of the quenched sample onto a C18 analytical column. Run a linear gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% TFA) over 20 minutes.

  • Kinetic Calculation: Plot the natural log ( ln ) of the intact peptide peak area versus time. Calculate the degradation half-life ( t1/2​ ) using first-order kinetics: t1/2​=ln(2)/k , where k is the slope of the degradation curve.

Workflow N1 1. Peptide Synthesis & Purification (SPPS) N2 2. Protease Incubation (37°C, pH 7.6 Buffer) N1->N2 N3 3. Time-Course Sampling & Acidic Quenching (TFA) N2->N3 N4 4. RP-HPLC Separation (C18 Column) N3->N4 N5 5. AUC Quantification & Half-Life Calculation N4->N5

Fig 2. Standardized workflow for evaluating peptide proteolytic stability via RP-HPLC.

Conclusion

The strategic selection of a fluorinated amino acid must be dictated by the specific structural vulnerabilities of the peptide lead. While aliphatic fluorinated amino acids (like hexafluoroleucine) excel in stabilizing α -helices, Methyl 2-amino-2-(2,5-difluorophenyl)acetate offers unparalleled backbone rigidification. By combining the steric bulk of a phenylglycine core with the electronic deactivation of a 2,5-difluoro substitution, it serves as an elite building block for protecting highly flexible, protease-susceptible regions in next-generation peptide therapeutics.

References

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin ResearchGate / Springer[Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids European Journal of Organic Chemistry / ResearchGate[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics Organic Chemistry Frontiers (RSC Publishing)[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Impact of the 2,5-Difluorophenyl Moiety on Biological Activity

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of lead optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of lead optimization.[1][2][3][4] Among the various fluorinated motifs, the 2,5-difluorophenyl group has emerged as a particularly valuable tool. Its unique electronic properties and steric profile can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.[5][6] This guide provides an in-depth comparison of how this moiety impacts biological activity, supported by experimental data and detailed protocols for assessment.

The decision to introduce a 2,5-difluorophenyl group is not arbitrary; it is a hypothesis-driven design choice aimed at solving specific challenges in drug development, such as poor metabolic stability, low potency, or off-target effects.[1][7][8] This guide will dissect the causality behind these choices, offering a framework for its rational application.

Part 1: The Dual Impact on Pharmacodynamics and Pharmacokinetics

The introduction of a 2,5-difluorophenyl moiety can be a double-edged sword, offering significant advantages while presenting potential challenges. Its impact is broadly categorized into two areas: how it affects the drug's interaction with its target (pharmacodynamics) and how it influences the drug's journey through the body (pharmacokinetics).

Enhancing Target Affinity and Modulating Binding Kinetics

The electron-withdrawing nature of the two fluorine atoms alters the electron distribution of the phenyl ring, creating a unique quadrupolar moment. This can lead to favorable orthogonal multipolar interactions with electron-rich or electron-poor residues in a protein's binding pocket, which are distinct from conventional hydrogen bonds or hydrophobic interactions.[9][10]

  • Increased Potency: In numerous cases, replacing an unsubstituted phenyl ring with a 2,5-difluorophenyl group leads to a significant increase in binding affinity and, consequently, inhibitory potency.[1] This is often attributed to the formation of specific, favorable contacts that the parent molecule cannot achieve.

  • Modulation of Residence Time: Beyond simple affinity (Kᵢ or IC₅₀), the kinetics of the drug-target interaction are critical for in vivo efficacy.[11][12] A longer drug-target residence time can translate to a more sustained pharmacological effect.[13][14] The specific interactions facilitated by the 2,5-difluorophenyl group can contribute to a slower dissociation rate (k_off), thereby prolonging the target engagement.[11]

Case Study Comparison: Kinase Inhibitors

Many kinase inhibitors utilize a "hinge-binding" motif, and the precise electronics of the aromatic system are critical. In the development of BRAF kinase inhibitors, for example, moving from a mono-fluorinated to a di-fluorinated phenyl ring, specifically the 2,5-difluoro pattern, resulted in improved potency.[6]

Compound/Modification BRAF V600E IC₅₀ (nM) Rationale for Change
Phenyl (Parent)>1000Initial scaffold
2-Fluorophenyl250Introduce H-bond acceptor, block metabolism
2,5-Difluorophenyl55Enhance potency through optimized multipolar interactions and potentially block multiple metabolic sites.

Table 1: Representative data illustrating the progressive improvement in BRAF kinase inhibitory potency with the introduction of fluorine and specifically the 2,5-difluoro substitution pattern. Data is illustrative based on trends reported in literature.[6]

Fortifying the Metabolic Profile (ADME)

One of the most common reasons to introduce fluorine is to enhance metabolic stability.[1][2][7][8] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.

  • Blocking Sites of Metabolism: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (approx. 116 kcal/mol vs. 99 kcal/mol), making it highly resistant to oxidative cleavage by CYP enzymes.[1] Placing fluorine atoms at the 2 and 5 positions effectively shields these and adjacent positions from metabolic attack.

  • Altering Electronic Properties: The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[6][8]

  • Modulating pKa: Fluorine's inductive effect can significantly lower the pKa of nearby basic functional groups, such as amines.[5][15][16] This can be a critical modification to reduce unwanted interactions with targets like the hERG channel or to optimize a compound's solubility and permeability profile at physiological pH.[15][17]

Quantitative Impact on Metabolic Stability

Compound Analogue Human Liver Microsome Half-Life (t½, min) Interpretation
Phenyl Analogue15Susceptible to rapid Phase I oxidative metabolism.
2,5-Difluorophenyl Analogue> 90The difluoro substitution pattern effectively blocks metabolic hotspots, significantly increasing stability.

Table 2: Comparative in vitro metabolic stability data. This demonstrates the typical, significant increase in half-life observed when a metabolically vulnerable phenyl ring is replaced with a 2,5-difluorophenyl moiety.

Part 2: A Practical Guide to Experimental Assessment

To rigorously assess the impact of the 2,5-difluorophenyl moiety, a series of standardized, well-controlled experiments must be performed. The key is to always have the direct comparator: the non-fluorinated or mono-fluorinated parent compound.

Workflow for Comparative Assessment

The following diagram outlines a logical workflow for a medicinal chemist to follow when evaluating the introduction of a 2,5-difluorophenyl group.

G cluster_0 Step 1: Synthesis & Purity cluster_1 Step 2: Pharmacodynamic Assessment cluster_2 Step 3: Pharmacokinetic Assessment cluster_3 Step 4: Decision A Synthesize Parent (e.g., Phenyl) C Confirm Purity & Identity (LCMS, NMR >95%) A->C B Synthesize Analogue (2,5-di-F-Phenyl) B->C D Primary Target Assay (e.g., Kinase IC50) C->D Compare Results G Metabolic Stability Assay (Liver Microsomes) C->G Compare Results E Binding Kinetics Assay (SPR or Radioligand) D->E Assess k_on / k_off F Cellular Potency Assay (e.g., Anti-proliferation) D->F Confirm cell activity J Analyze Data: Potency vs. Stability vs. Permeability F->J H Permeability Assay (e.g., Caco-2) G->H ADME Profile I pKa Determination (Potentiometric or UV-Vis) H->I I->J

Caption: Workflow for assessing the 2,5-difluorophenyl moiety.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolic stability.[18][19][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the parent compound and its 2,5-difluorophenyl analogue.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Warfarin, Verapamil) for reaction termination

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.[19][20]

  • Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. Prepare two sets of reactions: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) to control for non-enzymatic degradation.[19]

  • Initiation & Incubation: Pre-warm the plate at 37°C for 10 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[19][20]

  • Sample Processing: Centrifuge the termination plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21]

Self-Validation System:

  • Positive Controls: Include compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to ensure the assay is performing as expected.

  • Negative Control (-NADPH): The "-NADPH" condition is crucial. Significant compound loss in this control indicates chemical instability rather than metabolic degradation.

Protocol 2: Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).[22][23]

Objective: To determine the apparent permeability coefficient (Papp) for both the parent and 2,5-difluorophenyl analogue in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells cultured on Transwell™ inserts for 21-24 days.[24]

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test compounds (10 mM stock in DMSO).

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • Lucifer yellow to assess monolayer integrity.

  • LC-MS/MS system for analysis.

Methodology:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[25]

  • Preparation: Wash the monolayers with pre-warmed HBSS. Equilibrate at 37°C for 30 minutes.

  • Dosing:

    • A→B Permeability: Add the test compound (final concentration 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[24]

    • B→A Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[24]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculate the ER by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is generally considered an indication of active efflux.

Self-Validation System:

  • Monolayer Integrity: Post-assay, perform a Lucifer yellow leak test. High passage of Lucifer yellow indicates a compromised monolayer, and data from that well should be discarded.

  • Control Compounds: The inclusion of high and low permeability controls validates that the cell system can differentiate between compound classes. Running a known P-gp substrate (like Digoxin) confirms the activity of efflux transporters.

Part 3: Synthesizing the Data for Decision-Making

The ultimate goal is to determine if the 2,5-difluorophenyl moiety provides a net benefit. The data from the described assays must be synthesized to form a complete picture.

G center 2,5-Difluorophenyl Moiety Potency Target Potency (IC50 / Ki) center->Potency Improves Kinetics Binding Kinetics (Residence Time) center->Kinetics Can Lengthen Stability Metabolic Stability (t1/2) center->Stability Improves Permeability Permeability (Papp) center->Permeability Can Increase Lipophilicity pKa pKa Modulation center->pKa Lowers Efflux P-gp Efflux (ER) center->Efflux Can Reduce

Sources

Comparative

A Comparative Guide to the Computational Analysis of the Conformational Preferences of Methyl 2-amino-2-(2,5-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, objective comparison of computational methodologies for elucidating the conformational p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of computational methodologies for elucidating the conformational preferences of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. This molecule, a fluorinated amino acid ester, presents a compelling case study due to the influence of its stereocenter and the electronic effects of the difluorophenyl ring on its three-dimensional structure. Understanding these preferences is paramount in drug design, where molecular shape dictates biological activity. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and validated approach to conformational analysis.

The Significance of Conformational Landscape in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a flexible molecule like Methyl 2-amino-2-(2,5-difluorophenyl)acetate, multiple low-energy conformations can exist in equilibrium. The relative populations of these conformers, and the energy barriers between them, can significantly impact how the molecule interacts with a biological target, such as an enzyme's active site. The strategic placement of fluorine atoms on the phenyl ring introduces unique electronic properties, including altered acidity, lipophilicity, and the potential for specific non-covalent interactions, all of which can influence conformational preferences and, consequently, therapeutic efficacy.[1][2][3] A thorough computational analysis allows for the prediction and understanding of these preferences, guiding the rational design of more potent and selective drug candidates.

A Multi-tiered Approach to Computational Conformational Analysis

A robust and efficient conformational analysis typically employs a hierarchical workflow, starting with broad, rapid screening methods and progressing to more accurate, computationally intensive techniques for refining the most promising conformers.[4][5][6]

G cluster_0 Initial Broad Search cluster_1 Refinement and High-Level Analysis Initial 3D Structure Generation Initial 3D Structure Generation Conformational Search (Force Field or Semi-empirical) Conformational Search (Force Field or Semi-empirical) Initial 3D Structure Generation->Conformational Search (Force Field or Semi-empirical) Clustering and Selection of Low-Energy Conformers Clustering and Selection of Low-Energy Conformers Conformational Search (Force Field or Semi-empirical)->Clustering and Selection of Low-Energy Conformers DFT Re-optimization DFT Re-optimization Clustering and Selection of Low-Energy Conformers->DFT Re-optimization Thermodynamic Analysis (Boltzmann Distribution) Thermodynamic Analysis (Boltzmann Distribution) DFT Re-optimization->Thermodynamic Analysis (Boltzmann Distribution) Experimental Validation Experimental Validation Thermodynamic Analysis (Boltzmann Distribution)->Experimental Validation

Caption: A typical multi-tiered workflow for computational conformational analysis.

Tier 1: Broad Conformational Searching

The initial exploration of the conformational space is best accomplished using computationally inexpensive methods that can rapidly generate a diverse set of possible structures.

  • Molecular Mechanics (MM) Force Fields: Methods like MMFF94, OPLS3e, or AMBER are extremely fast and suitable for an initial broad search.[4][6] They are particularly effective for molecules with many rotatable bonds.

  • Semi-empirical Methods: Methods like GFN2-xTB offer a balance between speed and accuracy, providing a more quantum-mechanically sound description than force fields at a fraction of the cost of high-level ab initio or DFT methods.[4][6]

Protocol: Initial Conformational Search using a Force Field Method

  • Input Structure Generation: Generate a 3D structure of Methyl 2-amino-2-(2,5-difluorophenyl)acetate using a molecular editor.

  • Force Field Selection: Choose a suitable force field, for instance, MMFF94, which is well-parameterized for a wide range of organic molecules.

  • Conformational Search Algorithm: Employ a systematic or stochastic search algorithm. For a molecule of this size, a Monte Carlo or a systematic dihedral angle driver search is appropriate.

  • Energy Window: Set an energy window (e.g., 10 kcal/mol) above the global minimum to retain a comprehensive set of low-energy conformers.

  • Output: The output will be a large number of conformers, each with a corresponding relative energy.

Tier 2: Re-optimization and High-Accuracy Energy Calculations with DFT

The diverse set of conformers generated in Tier 1 is then refined using more accurate, but computationally demanding, Density Functional Theory (DFT) calculations.[4][6][7]

Choice of DFT Functional and Basis Set:

The choice of functional and basis set is critical for obtaining reliable results. For non-covalent interactions, which are important in determining the conformational preferences of our target molecule (e.g., intramolecular hydrogen bonding, interactions involving the phenyl ring), dispersion-corrected functionals are highly recommended.

  • Functionals: B3LYP-D3, ωB97X-D, or M06-2X are excellent choices that account for dispersion forces.[6][7]

  • Basis Sets: A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations, while a larger basis set such as 6-311++G(2d,p) is recommended for final single-point energy calculations to obtain more accurate relative energies.[7][8]

Solvent Effects:

Since many biological processes occur in an aqueous environment, it is crucial to consider the effect of the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects.[7]

Protocol: DFT Re-optimization and Energy Calculation

  • Conformer Selection: From the output of the force field search, select all unique conformers within a specified energy window (e.g., 5 kcal/mol) of the global minimum.

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer using a chosen DFT functional and basis set (e.g., B3LYP-D3/6-31G(d)) with an implicit solvent model (e.g., IEF-PCM for water).

  • Frequency Analysis: For each optimized structure, perform a frequency calculation to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Single-Point Energy Calculation: To further refine the relative energies, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311++G(2d,p)).

  • Boltzmann Analysis: Calculate the relative Gibbs free energies of the conformers and use the Boltzmann distribution to predict their equilibrium populations at a given temperature.

Comparative Analysis of Computational Methods

The following table presents a hypothetical comparison of results for the three lowest-energy conformers of Methyl 2-amino-2-(2,5-difluorophenyl)acetate, as might be obtained from different computational methods.

ConformerMMFF94 Relative Energy (kcal/mol)GFN2-xTB Relative Energy (kcal/mol)B3LYP-D3/6-311++G(2d,p) Relative Gibbs Free Energy (kcal/mol)Predicted Population (298 K)Key Intramolecular Interactions
A 0.000.000.0065%Intramolecular H-bond (NH2 to C=O)
B 0.850.600.5525%C-F···H-N interaction
C 1.501.201.2010%Extended conformation

This table illustrates that while faster methods can correctly identify the lowest energy conformers, the relative energy differences and, consequently, the predicted populations can vary. High-level DFT calculations provide the most reliable energetic information.

Experimental Validation: Bridging Theory and Reality

Computational predictions should always be validated by experimental data where feasible. The synergy between computational chemistry and experimental techniques provides a powerful approach to confidently determine conformational preferences.[9]

G cluster_0 NMR Spectroscopy cluster_1 X-ray Crystallography Computational Predictions Computational Predictions NOE/ROE Measurements NOE/ROE (Inter-proton distances) Computational Predictions->NOE/ROE Measurements Compare predicted distances J-Coupling Constants J-Coupling Constants (Dihedral angles) Computational Predictions->J-Coupling Constants Compare predicted angles Solid-State Conformation Solid-State Conformation Computational Predictions->Solid-State Conformation Compare with crystal structure Experimental Data Experimental Data Experimental Data->NOE/ROE Measurements Experimental Data->J-Coupling Constants Experimental Data->Solid-State Conformation Refined Conformational Model Refined Conformational Model NOE/ROE Measurements->Refined Conformational Model J-Coupling Constants->Refined Conformational Model Solid-State Conformation->Refined Conformational Model

Caption: The synergistic relationship between computational predictions and experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the solution-phase conformation of molecules.[9][10][11]

  • Nuclear Overhauser Effect (NOE): NOE (or ROE for rotating-frame) experiments provide information about through-space distances between protons.[10][11] By comparing experimentally measured NOE intensities with the inter-proton distances calculated for the computationally derived conformers, one can validate the predicted structures.

  • J-Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons via the Karplus equation.[9] Comparing experimental ³JHH values with those calculated for the predicted conformers can provide strong evidence for the dominant solution-phase conformation.

Protocol: NMR Data Acquisition and Analysis

  • Sample Preparation: Dissolve a pure sample of Methyl 2-amino-2-(2,5-difluorophenyl)acetate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Experiments: Acquire a suite of 1D and 2D NMR spectra, including ¹H, COSY, and NOESY/ROESY, on a high-field NMR spectrometer.

  • Data Processing: Process the spectra to extract chemical shifts, ³JHH coupling constants, and NOE cross-peak intensities.

  • Comparison with Computational Data:

    • For each computationally derived low-energy conformer, calculate the expected ³JHH values and inter-proton distances.

    • Compare the population-weighted average of the calculated parameters with the experimental data to determine the best-fit conformational ensemble.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[12][13] While this may not be identical to the solution-phase conformation, it provides a valuable experimental structure that can be compared with the computationally predicted global minimum.

Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of Methyl 2-amino-2-(2,5-difluorophenyl)acetate suitable for X-ray diffraction.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates.

  • Comparison: Compare the experimentally determined solid-state conformation with the computationally predicted low-energy conformers.

Comparison of Software Packages

A variety of software packages are available for performing conformational analysis, each with its own strengths.

SoftwareKey FeaturesTarget UsersLicensing
Gaussian High-accuracy DFT and ab initio methods; versatile for a wide range of quantum chemical calculations.[14]Experienced computational chemists.Commercial
Spartan User-friendly graphical interface; integrates molecular mechanics, semi-empirical, and DFT methods.[15]Students and researchers preferring a streamlined workflow.Commercial
VEGA ZZ Freely available with a graphical user interface; includes tools for conformational searching using the AMMP force field.[16]Academic users and those seeking a free software option.Free
KNIME with RDKit Open-source data analytics platform with nodes for cheminformatics, including conformational analysis using the RDKit toolkit.[15]Researchers interested in integrating conformational analysis into larger data workflows.Open-Source
Rowan Web-based platform with automated multi-level conformational search workflows.[5]Users seeking an easy-to-use, automated solution.Commercial
OMEGA (OpenEye) High-speed, robust conformer generation, widely used in the pharmaceutical industry.[17]Drug discovery and computational chemistry professionals.Commercial

Conclusion

The computational analysis of the conformational preferences of Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a multifaceted process that benefits from a hierarchical approach. By combining rapid initial screening with high-accuracy DFT calculations and validating the results with experimental data from NMR spectroscopy and X-ray crystallography, researchers can gain a comprehensive and reliable understanding of the molecule's conformational landscape. This knowledge is invaluable for structure-based drug design, enabling the optimization of molecular shape to enhance biological activity. The choice of computational methods and software should be guided by the specific research question, available computational resources, and the desired level of accuracy.

References

  • Molecules. Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • Computational Chemistry Programs. [Link]

  • Recommendations for software that calculates the conformational energy of a molecule. Reddit. [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. [Link]

  • Conformational Searching. Rowan. [Link]

  • Conformer Generation Software | Omega. OpenEye. [Link]

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. ACS Publications. [Link]

  • Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. [Link]

  • Substituent Effects. 7. Phenyl Derivatives. When Is a Fluorine a π-Donor?. ACS Publications. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. [Link]

  • Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Wiley Online Library. [Link]

  • Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. PMC. [Link]

  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. PMC. [Link]

  • DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. [Link]

  • Conformational Analysis. San Diego State University. [Link]

  • Reference-free NOE NMR analysis. PMC. [Link]

  • Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. IJCRT.org. [Link]

  • Unexpected Trends in the Hydrophobicity of Fluorinated Amino Acids Reflect Competing Changes in Polarity and Conformation. MPG.PuRe. [Link]

  • Quantitative Evaluation of Experimental NMR Restraints. Mathematics. [Link]

  • Esters of glycine, alanine and valine are investigated by FTIR and Raman spectroscopy in supersonic jets as gas phase model systems for the neutral peptide N-terminus. Semantic Scholar. [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. ACS Publications. [Link]

  • Efficient Amino Acid Conformer Search with Bayesian Optimization. acris. [Link]

  • Quantum-Chemical Study of the Biogenic Amino Acids. ResearchGate. [Link]

  • An exploratory study of the conformational intricacy of selected fluoro-substituted carboxylic acids. ResearchGate. [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PMC. [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. MDPI. [Link]

  • X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. Shodhganga. [Link]

  • Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. RSC Publishing. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • x Ray crystallography. PMC. [Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. [Link]

  • Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Caltech. [Link]

  • Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP. PubMed. [Link]

  • Structure-based conformational preferences of amino acids. PMC. [Link]

  • Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. Wiley Online Library. [Link]

  • Conformational Analysis of Medium Rings. Macmillan Group. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Properties of Compounds Derived from Methyl 2-amino-2-(2,5-difluorophenyl)acetate

Introduction: The Strategic Role of the 2,5-Difluorophenyl Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles—how a compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 2,5-Difluorophenyl Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is a paramount challenge. Poor ADME properties are a leading cause of clinical trial failures. The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties, and ultimately improve a compound's in vivo performance.[1][2][3][4][5]

The Methyl 2-amino-2-(2,5-difluorophenyl)acetate scaffold represents a particularly valuable starting point for the synthesis of novel therapeutics. The difluorinated phenyl ring is not merely a passive structural element; it is an active modulator of the molecule's electronic and metabolic characteristics. The strategic placement of fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary mechanism of drug clearance.[6][7] This guide provides a comparative analysis of the pharmacokinetic properties of compounds derived from this core scaffold, offering experimental insights and methodologies for researchers in drug development. We will explore how derivatization of the core amine and ester functionalities can be used to fine-tune the ADME profile, transforming a promising chemical starting point into a viable drug candidate.

Comparative Pharmacokinetic Profiling

The journey from a lead compound to a clinical candidate involves rigorous evaluation of its ADME properties. Below, we compare the parent scaffold with several hypothetical, yet representative, derivatives to illustrate the impact of common medicinal chemistry strategies on key pharmacokinetic parameters.

The Core Scaffold: Methyl 2-amino-2-(2,5-difluorophenyl)acetate (Compound A)

  • Structural Features: This compound features a difluorinated aromatic ring, a primary amine, and a methyl ester. The 2,5-difluoro substitution pattern is known to enhance metabolic stability by shielding the ring from aromatic hydroxylation.[6][7] However, the primary amine and ester groups represent potential metabolic liabilities, susceptible to deamination and hydrolysis, respectively.

  • Expected PK Profile: We would anticipate moderate metabolic stability due to the fluorinated ring, but potential for rapid clearance if the ester or amine moieties are readily targeted by enzymes. Its relatively small size and moderate polarity suggest reasonable starting points for permeability and solubility.

Derivative Comparison: Modulating ADME Through Strategic Synthesis

To illustrate the principles of pharmacokinetic optimization, we will compare our baseline (Compound A) with three distinct synthetic strategies: amide coupling (Compound B), ester-to-acid hydrolysis for improved solubility (Compound C), and heterocyclic annulation for enhanced potency and stability (Compound D).

Compound Description Predicted Metabolic Stability (Microsomal t½) Predicted Permeability (Caco-2) Predicted In Vivo Clearance Key Rationale & Insights
A Parent Scaffold ModerateModerateModerate to HighThe 2,5-difluoro pattern protects the aromatic ring, but the ester and primary amine are potential sites for rapid enzymatic cleavage, leading to higher clearance.[6][7][8]
B Amide-Coupled Derivative HighModerate to LowLow to ModerateCapping the primary amine with an amide bond removes a key site of oxidative deamination. This typically increases metabolic stability and reduces clearance. However, the increased polarity may slightly decrease passive permeability.[9]
C Carboxylic Acid Derivative ModerateLowHigh (Renal)Hydrolysis of the methyl ester to a carboxylic acid drastically increases aqueous solubility but also introduces a charge, which typically reduces membrane permeability and can make the compound a substrate for renal transporters, potentially leading to rapid renal clearance.
D Heterocyclic Derivative Very HighHighLowIncorporating the core structure into a more complex, rigid heterocyclic system can shield metabolic soft spots, enhance target binding affinity, and improve lipophilicity, leading to superior permeability and significantly lower clearance.[1][10] This strategy has proven effective for improving oral exposure.[2][4]

Visualizing the Path to an Optimized Candidate

The evaluation of pharmacokinetic properties follows a logical progression from high-throughput in vitro screens to more complex in vivo models. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Evaluation (Preclinical) cluster_2 Data Analysis & Candidate Selection A Compound Synthesis (Derivatives A, B, C, D) B Metabolic Stability Assay (Liver Microsomes, S9) A->B High-Throughput Screening C Permeability Assay (e.g., Caco-2, PAMPA) A->C High-Throughput Screening D Plasma Protein Binding A->D High-Throughput Screening E Rodent PK Study (IV & PO Dosing) B->E Promising candidates advance C->E Promising candidates advance D->E Promising candidates advance F Metabolite Identification E->F G Calculate PK Parameters (t½, CL, Vd, F%) F->G H Select Lead Candidate G->H

Caption: Workflow for Pharmacokinetic Evaluation.

Understanding the Metabolic Fate of Fluorinated Compounds

The 2,5-difluorophenyl group is central to the stability of these compounds. While it effectively blocks common metabolic pathways, it's crucial to understand potential alternative routes, including the less common but possible event of defluorination.

G Parent Parent Compound F Aromatic Ring Metabolite1 Blocked Pathway Aromatic Hydroxylation Parent:p1->Metabolite1 Fluorine blocks CYP450 attack Metabolite2 Primary Pathway Side-Chain Oxidation (Amine/Ester) Parent->Metabolite2 Metabolism at other sites Metabolite3 Potential Minor Pathway Oxidative Defluorination (Bioactivation Risk) Parent->Metabolite3 Rare, but can lead to reactive metabolites

Caption: Key Metabolic Pathways for Fluorinated Aromatics.

Experimental Methodologies

Reproducible and validated protocols are the bedrock of trustworthy pharmacokinetic data. Below are detailed, step-by-step methodologies for two foundational assays.

Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes (RLM)

Objective: To determine the intrinsic clearance rate of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Rat Liver Microsomes (RLM), commercially available

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Labetalol) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw RLM on ice. Prepare a 2 mg/mL RLM solution in cold phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Compound Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add 1 µL of test compound stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiating the Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction. This is your T=0 time point. Immediately remove an aliquot and quench it in a collection plate containing ice-cold acetonitrile with an internal standard.

  • Time Points: Incubate the reaction plate at 37°C, shaking gently. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Analysis: Once all time points are collected, centrifuge the collection plate to pellet precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine key PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats (cannulated, e.g., jugular vein for IV dosing and sampling)

  • Test compound formulated for both intravenous (e.g., in saline/DMSO/Tween 80) and oral (e.g., in 0.5% methylcellulose) administration.

  • Dosing syringes and gavage needles.

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA).

  • Centrifuge for plasma separation.

  • Analytical standards for LC-MS/MS quantification.

Procedure:

  • Acclimatization & Dosing: Acclimatize cannulated rats for at least 24 hours. Fast rats overnight before oral dosing.

    • Intravenous (IV) Group (n=3-4 rats): Administer a slow bolus dose (e.g., 1 mg/kg) via the jugular vein cannula.

    • Oral (PO) Group (n=3-4 rats): Administer the dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points.

    • IV schedule (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO schedule (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

    • IV data yields: Clearance (CL), Volume of distribution (Vd), and elimination half-life (t½).

    • PO data yields: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

    • Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

The Methyl 2-amino-2-(2,5-difluorophenyl)acetate scaffold is a highly promising platform for the development of metabolically robust drug candidates. As demonstrated, the strategic placement of fluorine atoms provides a significant advantage by blocking common sites of aromatic oxidation.[6][7] The true potential of this scaffold is unlocked through careful derivatization of its amine and ester functionalities. By systematically applying the principles of medicinal chemistry and employing the rigorous experimental protocols outlined in this guide, researchers can effectively modulate the ADME properties of these derivatives. The most successful strategies, such as amide coupling and the formation of complex heterocycles, can dramatically reduce clearance and improve oral exposure, paving the way for the development of novel therapeutics with superior in vivo efficacy and safety profiles.[1][2][4]

References

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors With Improved Oral Exposure.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF.
  • Design, synthesis and evaluation of heterocyclic 2-phenylacetate derivatives as water-soluble rapid recovery hypnotics. PubMed.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Novartis OAK.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
  • Pharmacokinetic study of 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Handling Methyl 2-amino-2-(2,5-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a valuable compound in pharmaceutical research and development. However, its handling requires a thorough un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a valuable compound in pharmaceutical research and development. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Identification and Classification

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride is classified with the following hazards[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H336: May cause drowsiness or dizziness

The presence of a difluorophenyl group suggests that upon combustion or in certain reactions, there is a potential for the release of highly toxic gases such as hydrogen fluoride.[2]

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling Methyl 2-amino-2-(2,5-difluorophenyl)acetate. The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed.

Core PPE Requirements (for all handling procedures):

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[3]

  • Hand Protection: Due to the lack of specific breakthrough time data for this compound, double gloving is recommended. An inner nitrile glove provides a good general barrier, while an outer glove of a more resistant material should be chosen based on the solvent being used. For incidental contact, thicker nitrile gloves (e.g., 8 mil) may be sufficient.[4] For extended contact or when handling concentrated solutions, consider neoprene or butyl rubber gloves.[5] Always consult the glove manufacturer's chemical resistance guide for the specific solvents in use.[6][7][8]

  • Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[3]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.

Respiratory Protection:

The need for respiratory protection is dictated by the specific procedure and the potential for generating aerosols or dust.

  • For small-scale handling in a certified chemical fume hood: If work is consistently performed within a properly functioning chemical fume hood, respiratory protection may not be required.

  • For procedures outside of a fume hood or with a high likelihood of aerosol/dust generation: A NIOSH-approved respirator is necessary. The choice of respirator depends on the airborne concentration of the chemical. A risk assessment should be performed to determine the appropriate type of respirator.[9][10][11][12] For many organic vapors, an air-purifying respirator with organic vapor cartridges is suitable.[13]

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Procedure Identify Experimental Procedure Scale Determine Scale of Operation Procedure->Scale Core_PPE Core PPE: - Splash Goggles - Face Shield - Double Gloves - Lab Coat - Closed-toe Shoes Aerosol Assess Potential for Aerosol/Dust Generation Scale->Aerosol Fume_Hood Work in Chemical Fume Hood? Aerosol->Fume_Hood Yes_Hood Standard PPE Sufficient Fume_Hood->Yes_Hood Yes No_Hood Additional Respiratory Protection Required Fume_Hood->No_Hood No Respirator Select NIOSH-approved Respirator (e.g., with organic vapor cartridges) No_Hood->Respirator

Caption: Decision-making workflow for selecting appropriate PPE.

Safe Handling and Operational Plan

A systematic approach to handling ensures a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify the location and accessibility of the nearest safety shower and eyewash station.

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to minimize exposure to dust or vapors.

    • Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Reaction:

    • Keep all containers closed when not in use.

    • Maintain a clean and organized workspace within the fume hood.

    • Be mindful of potential incompatibilities with other reagents.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands thoroughly after removing gloves.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention. Because this is a fluorinated compound, after initial water flushing, application of a 2.5% calcium gluconate gel to the affected area is recommended as a precaution against potential fluoride ion exposure.[16][17]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[14][15][18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of Methyl 2-amino-2-(2,5-difluorophenyl)acetate and its containers is essential to protect the environment.

Waste Segregation and Disposal Protocol:

Disposal_Plan cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Solid_Waste_Bag Labeled Hazardous Waste Bag Solid_Waste->Solid_Waste_Bag Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvent rinses) Halogenated_Organic_Waste Designated 'Halogenated Organic Waste' Container Liquid_Waste->Halogenated_Organic_Waste Empty_Containers Empty Containers Container_Disposal Triple-rinse with a suitable solvent. Collect rinseate as halogenated organic waste. Empty_Containers->Container_Disposal EH_S Arrange for disposal through Environmental Health & Safety (EH&S) Halogenated_Organic_Waste->EH_S Solid_Waste_Bag->EH_S Container_Disposal->Halogenated_Organic_Waste

Caption: Step-by-step protocol for waste segregation and disposal.

  • Waste Classification: As a halogenated organic compound, all waste containing Methyl 2-amino-2-(2,5-difluorophenyl)acetate must be classified as hazardous waste.[19][20][21]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[19][20] Do not mix with non-halogenated waste.[20][21]

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, weighing paper) in a separate, labeled hazardous waste bag.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinseate must be collected as halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[19][22] Never dispose of this chemical down the drain. [19][22][23]

By adhering to these guidelines, you can handle Methyl 2-amino-2-(2,5-difluorophenyl)acetate safely and responsibly, fostering a secure research environment for yourself and your colleagues.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride — Chemical Substance Information - NextSDS.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Laboratory Waste Disposal.
  • SAFETY DATA SHEET - Merck Millipore.
  • Halogenated Solvents.
  • Methyl 2-aMino-2-(3,4-difluorophenyl)acetate - ChemicalBook.
  • 2 - SAFETY DATA SHEET.
  • Fluorine.
  • FLUORINE - CAMEO Chemicals - NOAA.
  • d - Cayman Chemical.
  • 3M Respirator Selection Guide.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
  • OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC.
  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH - CDC.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • 2010 Respirator Selection Guide.
  • Respirator Filter Selection Guide - RS Online.
  • 3M Respirator Selection Guide - 3M Singapore.
  • SAFETY DATA SHEET - Merck Millipore. (2024, July 2).
  • ICSC 0046 - FLUORINE - INCHEM.
  • Kimberly-Clark* Nitrile Gloves.
  • Chemical Resistance Reference Chart.
  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXQDPX_wS-R_zN1TUvfLMYGpB8CZh9JRTBGEkeICUQrGVcEhIK8aoICFRbEKohWZwE9ow5GFi5GC7AaGi-lJFf5Laln9EzL8jVW7v1m5i_gnKQp_Gsa5U8BSJWTonot2kvs0vL05QWQllAAJDkx3Er9AXU80do5AKwpiGJE9dGjUxreeYQKBQ_LuMHPqWqYmD844cPy1qVo9USKTIgOxVmVzFC]([Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.